molecular formula C26H42O4 B7803320 Dinonyl phthalate CAS No. 68648-92-0

Dinonyl phthalate

Numéro de catalogue: B7803320
Numéro CAS: 68648-92-0
Poids moléculaire: 418.6 g/mol
Clé InChI: DROMNWUQASBTFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dinonyl Phthalate (DNP), with the CAS Number 84-76-4, is a phthalate ester with the molecular formula C 26 H 42 O 4 and a molecular weight of 418.61 g/mol . It is a high-molecular-weight ortho-phthalate commonly utilized as a plasticizer in industrial and materials science research. As a plasticizer, it is incorporated into polymers like polyvinyl chloride (PVC) to increase their flexibility, durability, and workability. Its applications span the development of various products, including construction materials, cables, adhesives, sealants, paints, and coatings . In toxicological and ecological research, this compound is of significant interest as an endocrine-disrupting chemical (EDC). Studies on related phthalates have shown that they can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproductive health . These compounds can induce alterations in puberty, contribute to testicular dysgenesis syndrome, and cause fertility disorders in both males and females. At a hormonal level, phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones. Their intracellular mechanisms of action include interference with nuclear receptors (e.g., PPARs, ERs), modulation of gene expression associated with reproduction, and disruption of key signaling pathways such as MAPK and cAMP . Furthermore, research in model organisms indicates that phthalate exposure can cause oxidative stress, DNA damage, and adversely affect development and behavior . This product is intended For Research Use Only (RUO) . It is strictly for use in laboratory research and industrial applications by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this chemical with appropriate precautions, including the use of personal protective equipment.

Propriétés

IUPAC Name

dinonyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMNWUQASBTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Record name DINONYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047966
Record name 1,2-Benzenedicarboxylic acid, dinonyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley]
Record name DINONYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinonyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4981
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

775 °F at 760 mmHg (USCG, 1999), 413 °C
Record name DINONYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DINONYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/
Record name DINONYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DINONYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water
Record name DINONYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C
Record name DINONYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DINONYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C
Record name Dinonyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4981
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DINONYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

84-76-4, 68515-45-7, 68648-92-0
Record name DINONYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dinonyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinonyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, dinonyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, dinonyl ester, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dinonyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINONYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UCU78V8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DINONYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dinonyl Phthalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of dinonyl phthalate (B1215562) (DNP). The information is presented to support research, scientific, and drug development applications, with a focus on clarity, detail, and practical application.

Chemical and Physical Properties

Dinonyl phthalate (DNP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. It is important to distinguish between the specific linear isomer, di-n-nonyl phthalate (CAS No. 84-76-4), and the more commonly used isomeric mixture, diisononyl phthalate (DINP) (CAS No. 28553-12-0), which consists of various branched-chain C9 esters of phthalic acid.[1][2] This guide will specify which compound the data pertains to wherever possible. DNP is a colorless, odorless oily liquid.[3][4]

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C26H42O4[3][5]
Molecular Weight 418.61 g/mol [3][5][6]
CAS Number 84-76-4 (di-n-nonyl phthalate) 28553-12-0 (diisononyl phthalate)[6][7]
Appearance Colorless to pale yellow, oily liquid[1][3][4]

Table 2: Physical Properties of this compound

PropertyValueConditionsSource(s)
Boiling Point 413 °C (775 °F)at 760 mmHg[3][7]
244 to 252 °Cat 0.7 kPa[1]
Melting Point -43 °C (-45 °F)[1]
Density 0.98 g/cm³at 20 °C[1][7]
Vapor Pressure 5.1 x 10⁻⁷ mmHgEstimated[3]
Water Solubility <0.01 g/mLat 20 °C[1]
Log Kow (Octanol-Water Partition Coefficient) 8.8 - 9.7[8]

Experimental Protocols

The following sections outline the methodologies for determining key physicochemical properties of this compound, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance with low solubility like this compound, the column elution method or the flask method is recommended.[5][9][10][11]

Principle: A sample of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Flask Method Procedure:

  • A sufficient amount of this compound is added to a flask containing deionized water to create a saturated solution.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • The solution is then centrifuged or filtered to remove undissolved particles.

  • The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique such as gas chromatography-mass spectrometry (GC-MS).

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[8][12][13][14] For substances with low vapor pressure like DNP, the gas saturation method is appropriate.

Gas Saturation Method Procedure:

  • A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of a sample of this compound at a known, constant temperature and flow rate.

  • The gas becomes saturated with the vapor of the substance.

  • The amount of vaporized substance is trapped and quantified.

  • The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas.

Determination of Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107, 117, or 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is the ratio of the concentration of a chemical in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[15][16][17][18] For a highly lipophilic substance like this compound (high Log Kow), the HPLC method (OECD 117) or the slow-stirring method (OECD 123) is recommended.

HPLC Method Procedure (OECD 117):

  • A high-performance liquid chromatograph with a reverse-phase column (e.g., C18) is used.

  • A set of reference compounds with known Log Kow values is injected to create a calibration curve of retention time versus Log Kow.

  • The this compound sample is then injected under the same conditions.

  • The Log Kow of DNP is determined by comparing its retention time to the calibration curve.

Signaling Pathways and Experimental Workflows

Nrf2-Mediated Antioxidant Response Pathway

This compound has been shown to activate the Nrf2-mediated antioxidant response in human cell lines.[19][20][21] This pathway is a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNP This compound ROS Oxidative Stress (ROS) DNP->ROS Keap1 Keap1 ROS->Keap1 Oxidation of Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Ub Ubiquitin Nrf2_Keap1->Ub Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

Synthesis of Diisononyl Phthalate (DINP)

The industrial production of diisononyl phthalate typically involves a two-step esterification reaction between phthalic anhydride (B1165640) and isononyl alcohol.[2][22][23][24][25]

DINP_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride Reactor Reactor PA->Reactor INA Isononyl Alcohol INA->Reactor Esterification Esterification (180-220 °C, Catalyst) Reactor->Esterification Distillation Distillation & Purification Esterification->Distillation Crude Product Water Water (byproduct) Esterification->Water Removed DINP Diisononyl Phthalate (DINP) Distillation->DINP

Caption: General workflow for the synthesis of diisononyl phthalate.

Analysis of this compound by Gas Chromatography

Gas chromatography (GC), often coupled with mass spectrometry (MS), is a standard method for the analysis and quantification of this compound in various matrices.[26][27][28][29][30]

GC_Analysis_Workflow Sample Sample (e.g., environmental, biological) Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_System GC-MS System Concentration->GC_System Injection Data_Analysis Data Analysis (Quantification & Identification) GC_System->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

References

dinonyl phthalate structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dinonyl Phthalate (B1215562): Structure and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (DNP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC). Structurally, phthalates are diesters of phthalic acid. The term "this compound" can refer to the straight-chain isomer, di-n-nonyl phthalate, or more commonly to a complex mixture of branched isomers known as diisononyl phthalate (DINP).[1][2] Due to their similar chemical structures and molecular weights, these compounds are often grouped within the High Molecular Weight Phthalate Esters (HMWPE) category.[3] This guide delineates the core structural and molecular characteristics of this compound, with a focus on both the linear isomer and the isomeric mixture.

Chemical Structure

The fundamental structure of this compound consists of a benzene-1,2-dicarboxylate core, which is the aromatic ring of phthalic acid esterified with two nonyl alcohol molecules.[3][4] The variation in the structure of the nonyl (C9) alkyl chains gives rise to different isomers.

  • Di-n-nonyl phthalate: This isomer features two linear nine-carbon ester side chains.

  • Diisononyl phthalate (DINP): This is a more commercially prevalent form and is not a single compound but a mixture of phthalate esters with branched nonyl groups.[1][2] The specific branching of the isononyl chains can vary depending on the manufacturing process of the isononyl alcohol precursor.

Below is a generalized chemical structure for a this compound molecule.

Caption: Generalized structure of this compound.

Molecular Properties

The molecular formula for this compound, encompassing both linear and branched isomers, is C26H42O4.[1][4][5][6][7] This composition dictates its molecular weight and other physicochemical properties.

Data Presentation

The following table summarizes the key molecular data for this compound and its common isomeric form, diisononyl phthalate.

PropertyDi-n-nonyl phthalateDiisononyl phthalate (DINP)
Molecular Formula C26H42O4[4][5]C26H42O4[1][6]
Molecular Weight 418.6 g/mol [4][5]418.61 g/mol [1][7]
IUPAC Name dinonyl benzene-1,2-dicarboxylate[4][5]1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich[1]
CAS Number 84-76-4[5][7]28553-12-0[6]

Experimental Protocols

Detailed experimental methodologies for the characterization of this compound are extensive. A common analytical technique for determining the composition and purity of this compound isomers is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Isomer Identification by GC-MS

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable organic solvent, such as hexane (B92381) or dichloromethane.

  • Gas Chromatography:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure vaporization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the different isomers based on their boiling points and interactions with the phase. A temperature gradient program is typically employed to facilitate the elution of the various branched and linear isomers.

  • Mass Spectrometry:

    • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact.

    • Detection: The resulting charged fragments are separated by their mass-to-charge ratio and detected. The fragmentation pattern serves as a molecular fingerprint for each isomer.

  • Data Analysis: The retention times from the gas chromatogram and the mass spectra are compared to known standards and spectral libraries to identify and quantify the individual isomers present in the sample.

Signaling Pathways and Logical Relationships

While this compound is primarily an industrial chemical, its potential biological interactions are a subject of toxicological research. The following diagram illustrates a simplified logical workflow for assessing the potential endocrine-disrupting activity of a phthalate ester.

G cluster_0 Initial Screening cluster_1 In Vivo Confirmation cluster_2 Risk Assessment A Phthalate Ester Exposure B In Vitro Assays (e.g., receptor binding, reporter gene) A->B C Animal Model Studies (e.g., rodent bioassays) B->C Positive Signal D Measurement of Hormone Levels C->D E Histopathological Analysis of Endocrine Tissues C->E F Dose-Response Analysis D->F E->F H Characterization of Potential Health Risk F->H G Human Exposure Assessment G->H

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Dinonyl Phracalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for dinonyl phthalate (B1215562) (DNP), a widely used plasticizer. The document details the core chemical reactions, process parameters, purification methodologies, and quantitative data to support laboratory-scale synthesis and inform an understanding of industrial-scale production.

Introduction

Dinonyl phthalate (DNP) is a phthalate ester primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Its synthesis is a well-established industrial process centered on the esterification of phthalic anhydride (B1165640) with isononyl alcohol. This guide will delve into the technical specifics of this process, providing detailed protocols and comparative data for researchers and professionals in chemical synthesis and material science.

Synthesis of this compound: The Esterification Process

The synthesis of DNP is a two-step esterification reaction. The first step involves the rapid and exothermic formation of a monoester, which does not require a catalyst.[1][2] The second, reversible and slower step, is the conversion of the monoester to the diester, which necessitates a catalyst to proceed at a reasonable rate.[1][2]

Reaction Scheme:

  • Step 1: Monoesterification Phthalic Anhydride + Isononyl Alcohol → Mono-isononyl Phthalate

  • Step 2: Diesterification Mono-isononyl Phthalate + Isononyl Alcohol ⇌ this compound + Water

To drive the equilibrium of the second reaction towards the formation of the diester, the water produced is continuously removed, typically through distillation.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNP, drawing from established laboratory and industrial practices.

General Laboratory Scale Synthesis Protocol (Titanium-Based Catalyst)

This protocol is adapted from a patented method utilizing a composite titanium-based catalyst.[1]

Materials:

  • Phthalic Anhydride (1 part by weight)

  • Isononyl Alcohol (3-4 parts by weight)[1]

  • Composite Catalyst (0.001-0.002 parts by weight relative to reactants):[1]

    • Solid titanium-based compound

    • Tetra-isopropyl titanate

    • (Mixed in a 1:1 ratio)[1]

Procedure:

  • Monoester Formation:

    • Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with 1 part phthalic anhydride and 3-4 parts isononyl alcohol.[1]

    • Heat the mixture with stirring. The exothermic monoesterification reaction will commence as the temperature rises, typically around 120°C.[1]

  • Catalyst Addition and Diesterification:

    • Once the temperature reaches 150-180°C, add the composite catalyst.[1]

    • Increase the temperature to 225-235°C and maintain for 2-3 hours to ensure complete conversion to the diester.[1]

  • Purification:

    • Cool the reaction mixture to 190-195°C.

    • Apply vacuum distillation to remove unreacted isononyl alcohol.[1]

    • The crude DNP is then subjected to decolorization (e.g., with activated carbon) and filtration to yield the pure product.[1]

Alternative Protocol (Non-Acidic Catalyst)

This protocol utilizes a non-acidic composite catalyst as described in a patent.[5]

Materials:

  • Phthalic Anhydride (e.g., 0.5 tonnes)

  • Isononyl Alcohol (e.g., 1.5 tonnes)

  • Non-acidic catalyst (e.g., 5 kg), composed of sodium form molecular sieve and butyl (tetra) titanate (1:4-6 mass ratio).[5]

Procedure:

  • Initial Reaction:

    • Charge the reactor with phthalic anhydride and isononyl alcohol.

    • Heat to 160°C with stirring and reflux for 1 hour.[5]

  • Catalysis and Main Reaction:

    • Add the non-acidic catalyst.

    • Increase the temperature to 220°C and reflux for 2.5 hours.[5]

    • Monitor the acid number of the reaction mixture. Once it drops below 2mgKOH/g, maintain the temperature for an additional hour.[5]

  • Purification:

    • Cool the mixture to 180-190°C.

    • Perform filtration under reduced pressure to obtain the crude DNP.[5]

Quantitative Data

The following tables summarize key quantitative parameters from various synthesis protocols.

Table 1: Reactant Ratios and Catalyst Concentrations

ParameterProtocol 1 (Titanium-Based)[1]Protocol 2 (Non-Acidic)[5]General Acid Catalysis[4]
Isononyl Alcohol : Phthalic Anhydride (by weight) 3:1 to 4:12.5:1 to 3.5:1Not specified
Catalyst Concentration (wt% of total reactants) 0.1% - 0.2%~1% of Phthalic AnhydrideVaries
Catalyst Type Solid titanium compound + Tetra-isopropyl titanate (1:1)Sodium form molecular sieve + Butyl (tetra) titanate (1:4-6)Sulfuric acid, Phosphoric acid, p-toluenesulfonic acid

Table 2: Reaction Conditions

ParameterProtocol 1 (Titanium-Based)[1]Protocol 2 (Non-Acidic)[5]General Acid Catalysis[4]
Monoesterification Temperature (°C) ~120150 - 170Elevated temperatures
Diesterification Temperature (°C) 225 - 235210 - 230180 - 220
Diesterification Time (hours) 2 - 32 - 2.5Not specified
Post-reaction Insulation Time (hours) Not specified0.5 - 1.5Not specified

Table 3: Purification Parameters

ParameterProtocol 1 (Titanium-Based)[1]Protocol 2 (Non-Acidic)[5]General Process[3]
Dealcoholization Temperature (°C) 190 - 195180 - 190Not specified
Dealcoholization Pressure VacuumReduced pressureVacuum
Additional Purification Steps Decolorization, FiltrationFiltrationDistillation, Rectification

Manufacturing Process Overview

The industrial production of DNP generally follows a batch process, although continuous processes can be more efficient for large-scale production.[6][7] A typical manufacturing process involves the following stages:

  • Raw Material Charging: Phthalic anhydride and a molar excess of isononyl alcohol are charged into a reactor.[1]

  • Esterification: The two-step esterification reaction is carried out as described in the experimental protocols.

  • Dehydration: Water is continuously removed to drive the reaction to completion.[4]

  • Excess Alcohol Recovery: Unreacted isononyl alcohol is removed by vacuum distillation and recycled.[1]

  • Neutralization and Washing (for acid-catalyzed processes): If an acid catalyst is used, the crude product is neutralized with an alkaline solution and washed with water. This step is not necessary for processes using non-acidic catalysts like titanium-based ones.[1]

  • Purification: The crude DNP is further purified by vacuum distillation, decolorization with activated carbon, and filtration to remove any remaining impurities and catalyst residues.[1][3]

  • Storage and Packaging: The final product is cooled and stored before packaging.[4]

Visualizations

This compound Synthesis Pathway

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification PA Phthalic Anhydride Monoester Mono-isononyl Phthalate PA->Monoester + Isononyl Alcohol (Rapid, Exothermic) INA Isononyl Alcohol INA->Monoester DNP This compound Monoester->DNP + Isononyl Alcohol (Reversible, Catalyzed) Water Water DNP->Water Byproduct INA2 Isononyl Alcohol INA2->DNP G cluster_0 Reaction Stage cluster_1 Purification Stage A Raw Material Charging B Esterification (Mono- & Di-) A->B C Water Removal B->C D Excess Alcohol Recovery C->D E Neutralization & Washing (if acid catalyzed) D->E F Vacuum Distillation & Decolorization E->F G Filtration F->G H Pure Dinonyl Phthalate G->H Final Product

References

Navigating the Toxicokinetic Landscape of Dinonyl Phthalate in Rats: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of dinonyl phthalate (B1215562) (DNP) in rats, a critical area of study for risk assessment and understanding potential species-specific differences in toxicity. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of DNP, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Toxicokinetic Profile of Dinonyl Phthalate in Rats

This compound, a high-molecular-weight phthalate, undergoes rapid metabolism and elimination in rats following oral exposure. The toxicokinetic properties are characterized by efficient hydrolysis in the gastrointestinal tract, followed by absorption of the monoester and subsequent oxidative metabolism, leading primarily to urinary excretion.

Absorption

Following oral administration, DNP is rapidly metabolized in the gastrointestinal tract to its corresponding monoester, monoisononyl phthalate (MiNP), which is then absorbed.[1] Dermal absorption of DNP is reported to be very poor.[1] One study in F-344 rats noted that after 7 days of dermal exposure, only a small percentage of the applied dose was recovered in urine, feces, and tissues. The oral bioavailability of DNP in freely moving rats has been determined to be approximately 1.19%.[2]

Distribution

Shortly after administration, DNP and its metabolites are primarily found in the liver and kidneys.[1] However, studies indicate that DNP does not persist or accumulate in any specific organ or tissue.[1] In pregnant Sprague-Dawley rats administered DNP via oral gavage, various metabolites, including MiNP, mono(carboxy-isooctyl) phthalate (MCiOP), mono(hydroxyl-isononyl) phthalate (MHiNP), mono(oxo-isononyl) phthalate (MOiNP), and monoisononyl phthalate glucuronide (MiNP-G), were detected in all measured tissues.[3]

Metabolism

The metabolism of DNP in rats is a multi-step process. The initial and primary metabolic step is the hydrolysis of the diester to its monoester, MiNP, which occurs in the gastrointestinal tract.[1][4] MiNP is then absorbed and undergoes further oxidative metabolism in the liver.[4] This subsequent oxidation leads to the formation of several secondary metabolites, which are the major forms excreted in the urine.[4][5]

The principal oxidative metabolites identified in rats are:

  • Mono(carboxy-isooctyl)phthalate (MCiOP): Identified as the major metabolite of DNP.[3][5]

  • Mono(hydroxy-isononyl)phthalate (MHiNP): A significant oxidative metabolite.[3][5]

  • Mono(oxo-isononyl)phthalate (MOiNP): Another key oxidative metabolite.[3][5]

A glucuronidated form of the monoester, MiNP-G, has also been identified.[3]

Excretion

The primary route of excretion for DNP and its metabolites in rats is via the urine.[1] Following oral administration, the metabolites are rapidly eliminated. The excretion toxicokinetics of DNP metabolites in urine have been shown to follow a biphasic pattern, with an initial rapid decay in concentration.[5] Fecal excretion also occurs, containing the parent compound, MiNP, and oxidation products. In one study, the total fecal excretion of DNP up to 48 hours was 13.64 ± 3.99%.[2]

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDoseValueRat StrainReference
Oral Bioavailability Oral100 mg/kg~1.19%Freely moving[2]
Elimination Half-Life (t½) Intravenous10 mg/kg364 ± 146 minFreely moving[2]
Oral100 mg/kg150 ± 58 minFreely moving[2]

Table 2: Tissue Distribution of this compound Metabolites in Pregnant Rats

MetaboliteTissues DetectedDosing RegimenRat StrainReference
MiNP, MCiOP, MHiNP, MOiNP, MiNP-G All measured tissues (including maternal and fetal)50, 250, and 500 mg/kg/day via oral gavage from GD 12 to 19Sprague-Dawley[3]

Table 3: Urinary Metabolites of this compound in Rats

MetaboliteRelative AbundanceDosing RegimenRat StrainReference
Mono(carboxy-isooctyl)phthalate (MCiOP) Major metaboliteSingle oral dose (300 mg/kg)Sprague-Dawley[5]
Mono(hydroxy-isononyl)phthalate (MHiNP) PresentSingle oral dose (300 mg/kg)Sprague-Dawley[5]
Mono(oxo-isononyl)phthalate (MOiNP) PresentSingle oral dose (300 mg/kg)Sprague-Dawley[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. The following sections outline typical experimental protocols used in the study of DNP in rats.

Animal Models
  • Species: Rat

  • Strains: Sprague-Dawley and F-344 are commonly used.[1][3][5]

  • Sex: Studies have utilized both male and female rats.[1][5]

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. For excretion studies, animals are often housed in metabolism cages to allow for the separate collection of urine and feces.

Dosing Regimens
  • Route of Administration:

    • Oral Gavage: A common method for administering a precise single or repeated dose.[3] The vehicle used is often corn oil.[3]

    • Dietary Administration: DNP is mixed into the basal diet at specified concentrations (e.g., ppm) for chronic exposure studies.[6]

    • Intravenous Injection: Used for determining parameters like elimination half-life and bioavailability.[2]

  • Dose Levels: A range of doses has been investigated, from lower doses to high doses intended to elicit toxic effects.[3][6]

Sample Collection
  • Urine and Feces: Collected at specified intervals (e.g., 24, 48 hours) post-dosing using metabolism cages.[2][5]

  • Blood/Plasma: Blood samples are typically collected at various time points after dosing to determine pharmacokinetic profiles. Plasma is separated by centrifugation.[2]

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fetal tissues) are collected for analysis of DNP and its metabolites.[1][3]

Analytical Methodology
  • Sample Preparation:

    • Urine: May involve enzymatic deconjugation (e.g., using β-glucuronidase) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites.[5]

    • Feces: Typically homogenized in a solvent (e.g., 50% acetonitrile) followed by extraction.[2]

    • Tissues: Homogenized and extracted to isolate the analytes of interest.

  • Analytical Technique:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the predominant analytical technique for the sensitive and specific quantification of DNP and its metabolites in biological matrices.[2][5]

      • Chromatographic Separation: A C18 column is commonly used to separate the parent compound and its various metabolites.[2]

      • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) is employed for selective and quantitative detection of the target analytes.[2]

Visualizations

The following diagrams illustrate the metabolic pathway of this compound in rats and a typical experimental workflow for its toxicokinetic evaluation.

DNP_Metabolism DNP This compound (DNP) MiNP Monoisononyl Phthalate (MiNP) DNP->MiNP Hydrolysis (Gastrointestinal Tract) Oxidative_Metabolites Oxidative Metabolites MiNP->Oxidative_Metabolites Oxidation (Liver) MiNP_G MiNP-Glucuronide MiNP->MiNP_G Glucuronidation MCiOP Mono(carboxy-isooctyl)phthalate (MCiOP) Oxidative_Metabolites->MCiOP MHiNP Mono(hydroxy-isononyl)phthalate (MHiNP) Oxidative_Metabolites->MHiNP MOiNP Mono(oxo-isononyl)phthalate (MOiNP) Oxidative_Metabolites->MOiNP Excretion Excretion (Urine and Feces) MCiOP->Excretion MHiNP->Excretion MOiNP->Excretion MiNP_G->Excretion Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Collection Sample Collection cluster_Analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Dosing Dosing (e.g., Oral Gavage) Animal_Acclimation->Dosing Dose_Preparation Dose Preparation (DNP in vehicle, e.g., corn oil) Dose_Preparation->Dosing Urine_Feces_Collection Urine and Feces Collection (Metabolism Cages) Dosing->Urine_Feces_Collection Blood_Sampling Blood Sampling (Time-course) Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Necropsy) Dosing->Tissue_Harvesting Sample_Processing Sample Processing (Extraction, Cleanup) Urine_Feces_Collection->Sample_Processing Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing Instrumental_Analysis Instrumental Analysis (HPLC-MS/MS or UPLC-MS/MS) Sample_Processing->Instrumental_Analysis Data_Analysis Data Analysis (Quantification, Pharmacokinetics) Instrumental_Analysis->Data_Analysis

References

The Environmental Journey of Dinonyl Phthalate: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinonyl phthalate (B1215562) (DNP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility to a wide range of polymeric materials, most notably polyvinyl chloride (PVC). Its widespread use in consumer and industrial products, from wire and cable insulation to flooring and adhesives, has led to its ubiquitous presence in the environment.[1][2][3] Understanding the environmental fate and transport of DNP is critical for assessing its potential ecological risks and human exposure pathways. This in-depth technical guide synthesizes the current scientific understanding of DNP's behavior in the environment, presenting key data, experimental methodologies, and visual representations of its environmental journey.

It is important to distinguish between di-n-nonyl phthalate (DnNP), which has linear alkyl chains, and diisononyl phthalate (DINP), which is a complex mixture of branched-chain isomers.[2] While both are referred to as dinonyl phthalate, DINP is the more commercially significant and studied compound.[3][4] This guide will specify the isomer when the data is available; otherwise, "this compound" may refer to the general class or to DINP, reflecting the nomenclature in the cited literature.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For DNP, these properties dictate its partitioning between air, water, soil, and biota. Key properties for both DnNP and the isomeric mixture DINP are summarized in Table 1. DNP is characterized by its low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to organic matter and lipids.[1][4][5]

PropertyThis compound (DNP/DnNP)Diisononyl Phthalate (DINP)Experimental Protocol Synopsis
CAS Registry Number 84-76-428553-12-0, 68515-48-0N/A
Molecular Formula C26H42O4C26H42O4N/A
Molecular Weight 418.61 g/mol [6][7]~418.6 g/mol [4]Mass spectrometry is used for precise mass determination.
Physical State Oily, colorless liquid[2][5]Clear, oily, viscous liquid[4]Visual inspection at standard temperature and pressure.
Boiling Point 413 °C (775 °F)[5][6]>400 °C[4]Determined by distillation experiments following standardized methods like OECD Guideline 103.
Melting Point -33.15 °C[7]~ -48 °C[4]Measured using differential scanning calorimetry (DSC) or a melting point apparatus (OECD Guideline 102).
Water Solubility Insoluble (<1 g/L at 20°C)[2][7]0.00061 mg/L at 20°C[4]The slow-stir method (OECD Guideline 105) is employed to minimize the formation of colloidal suspensions and obtain a true dissolved concentration, often quantified by GC-MS.[4]
Vapor Pressure 5.1 x 10-7 mmHg at 25°C[5]5.4 x 10-7 mmHg at 25°C[4]Measured using methods like the gas saturation method or vapor pressure balance (OECD Guideline 104).
Octanol-Water Partition Coefficient (log Kow) >2.12[2], Estimated: 9.52[8]8.8[4]The shake-flask method or HPLC method (OECD Guidelines 107 and 117) are standard protocols. The sample is partitioned between octanol (B41247) and water, and the concentration in each phase is measured.
Henry's Law Constant Estimated: 1.4 x 10-5 atm-m3/mol[5]1.1 x 10-5 atm-m3/mol at 25°C[4]Often estimated from the ratio of vapor pressure to water solubility. Direct measurement can be performed using techniques like the bubble-column method.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Estimated: 6.6 x 10+5 L/kg[5][8]N/ATypically determined by batch equilibrium experiments (OECD Guideline 106) where the chemical is equilibrated with soil or sediment of known organic carbon content. The concentration in the aqueous and solid phases is then measured. It can also be estimated from Kow using regression equations.
Bioconcentration Factor (BCF) Estimated: 3[5][8]N/AMeasured in laboratory studies (e.g., OECD Guideline 305) by exposing aquatic organisms (like fish) to the chemical in water and measuring its concentration in the tissues over time. It can also be estimated from log Kow.

Environmental Fate

Once released into the environment, DNP is subject to a variety of transport and transformation processes that determine its ultimate fate. Due to its physicochemical properties, DNP is not expected to be mobile in the environment but rather to partition to solid phases.

Transport and Partitioning

The high log Kow and Koc values of DNP indicate its strong affinity for organic matter.[4][5] When released to water, DNP is expected to rapidly adsorb to suspended solids and sediment.[1][5] One study noted that in sterile microcosms with lake water and sediment, 80% of a similar phthalate mixture partitioned to the sediment.[5] This partitioning behavior significantly reduces its concentration in the water column and limits its bioavailability to pelagic organisms but increases exposure for benthic organisms.[1] In soil, DNP is expected to be immobile, with limited potential for leaching into groundwater.[5][8]

Volatilization from water surfaces is a potential transport pathway, but it is expected to be attenuated by adsorption to suspended solids and sediment.[5] In the atmosphere, DNP is expected to exist in both the vapor and particulate phases.[5] Particulate-phase DNP can be removed from the atmosphere through wet and dry deposition.[5]

G DNP_Use DNP in Products (PVC, etc.) Wastewater Wastewater & Effluents DNP_Use->Wastewater Leaching, Disposal Landfill Landfills & Leachate DNP_Use->Landfill Disposal Atmosphere Atmosphere (Vapor & Particulate) DNP_Use->Atmosphere Volatilization Surface_Water Surface Water Wastewater->Surface_Water Discharge Soil Soil & Biosolids Wastewater->Soil Biosolid Application Landfill->Surface_Water Leachate Landfill->Soil Leaching Atmosphere->Surface_Water Deposition Atmosphere->Soil Deposition Surface_Water->Atmosphere Volatilization Sediment Sediment Surface_Water->Sediment Sorption/ Partitioning Biota Biota Surface_Water->Biota Uptake Soil->Surface_Water Runoff Soil->Biota Uptake Sediment->Biota Uptake G DNP This compound (DNP) MINP Monoisononyl Phthalate (MINP) DNP->MINP Esterase (Hydrolysis) Phthalic_Acid Phthalic Acid MINP->Phthalic_Acid Esterase (Hydrolysis) Further_Deg Further Biodegradation Phthalic_Acid->Further_Deg Ring Cleavage CO2_CH4 CO2 / CH4 Further_Deg->CO2_CH4 Metabolism G Start Sample Preparation (DNP in Aqueous Solution) Add_Soil Add Soil/Sediment Sample Start->Add_Soil Equilibrate Equilibrate (e.g., 24h shaking) Add_Soil->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze_Aq Analyze Aqueous Phase (e.g., GC-MS) Separate->Analyze_Aq Calculate_Ads Calculate Adsorbed DNP Analyze_Aq->Calculate_Ads Calculate_Koc Calculate Kd and Koc Calculate_Ads->Calculate_Koc

References

Dinonyl Phthalate: A Literature Review on Reproductive Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Dinonyl phthalate (B1215562) (DNP) is a high molecular weight phthalate ester used primarily as a plasticizer in a wide array of consumer products, including vinyl flooring, wires, and cables.[1] Its widespread use has led to ubiquitous human exposure, raising concerns about its potential as an endocrine-disrupting chemical (EDC) and its impact on reproductive health.[2][3] Unlike some lower molecular weight phthalates, DNP does not bioaccumulate and is rapidly metabolized.[4][5] Its primary metabolite is monoisononyl phthalate (MiNP), with secondary oxidative metabolites serving as more sensitive biomarkers of exposure.[4][5] This technical guide provides a comprehensive review of the existing literature on the reproductive toxicity of DNP, focusing on quantitative data, experimental methodologies, and implicated biological pathways.

Male Reproductive Toxicity

The developing male reproductive system is a primary target for many phthalates, and DNP has been shown to exert disruptive effects, particularly following in utero and perinatal exposure.[2][4] The constellation of effects observed in animal models is often referred to as the "phthalate syndrome," characterized by malformations of hormone-dependent tissues.[6]

Disruption of Fetal Testicular Steroidogenesis

A key mechanism underlying the reproductive toxicity of DNP is the interference with fetal Leydig cell synthesis of testosterone (B1683101).[6] In utero exposure during the critical window of sexual differentiation has been shown to reduce fetal testicular testosterone production in a dose-dependent manner.[2] This effect is primarily attributed to the downregulation of genes essential for cholesterol transport and steroidogenesis. Studies in rats have demonstrated that DNP exposure reduces the expression of Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11a1).[2][7] DNP has been found to be approximately 2.3-fold less potent than di(2-ethylhexyl) phthalate (DEHP) in its ability to reduce fetal testicular testosterone production.[2][7]

Phenotypic and Histological Alterations

Reduced fetal testosterone levels lead to a range of observable effects in male offspring. These include:

  • Reduced Anogenital Distance (AGD): A sensitive marker of androgen action during development, AGD is often reduced in male offspring exposed to DNP in utero.[8][9]

  • Nipple Retention: Male rodents typically do not develop nipples; the presence of retained nipples or areolae is a clear indicator of demasculinization and has been observed in a dose-dependent manner following DNP exposure.[6][8][9]

  • Reproductive Tract Malformations: At high doses, DNP can induce malformations of androgen-dependent tissues, although it is generally less potent in this regard than phthalates like DEHP or dibutyl phthalate (DBP).[6][9]

  • Testicular Histopathology: Changes within the fetal testes, such as the appearance of multinucleated germ cells, have been reported.[2] In some studies, DNP exposure also led to a reduction in testicular weight.[9]

Postnatal Effects

Perinatal exposure to DNP has also been linked to effects on sperm parameters in adulthood. One study reported reduced sperm motility alongside an increased sperm count in male rat offspring.[8]

Female Reproductive Toxicity

The effects of DNP on the female reproductive system are less well-defined and, in some cases, controversial.[2][5]

Estrogenic Activity

Multiple in vitro and in vivo studies have assessed the estrogenic potential of DNP. A recombinant yeast screen found that DNP displayed extremely weak estrogenic activity, with a potency approximately 10 to 50 million times less than 17β-estradiol.[2] Other assessments, including uterotrophic and pubertal bioassays in female rats, have shown no significant in vivo estrogenic potential for DNP.[2][9]

Ovarian and Fertility Effects

Animal studies suggest that DNP exposure may have negative effects on ovarian function and fertility.[4][5][10] For instance, rats exposed to DNP during gestation showed a reduction in corpora lutea in their ovaries at postnatal week 11.[10] However, the direct effects of DNP on the uterus remain a point of contention, and more research is needed to clarify its impact on female reproduction.[2][4]

Regulatory Assessment

A weight of evidence assessment conducted according to the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) guidance concluded that DNP does not meet the criteria to be formally classified as an endocrine disruptor.[11][12] This evaluation found a lack of evidence for adverse apical outcomes related to the estrogen pathway.[11][12] For the androgen and steroidogenesis pathways, while some effects were noted, a biologically plausible link between key events in a structured adverse outcome pathway (AOP) framework could not be established, nor was there clear dose or temporal concordance.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies on the reproductive toxicity of dinonyl phthalate.

Table 1: Effects of DNP on Male Reproductive Endpoints in Rats

Study (Citation) Animal Model Exposure Period Dose (mg/kg/day) Endpoint Key Observation
Boberg et al., 2011[8][13] Wistar Rat GD 7 - PND 17 300, 600, 750, 900 Anogenital Distance (AGD) Reduced AGD in male offspring.
Boberg et al., 2011[8][13] Wistar Rat GD 7 - PND 17 300, 600, 750, 900 Nipple Retention Increased nipple retention in male offspring.
Boberg et al., 2011[8][13] Wistar Rat GD 7 - PND 17 300, 600, 750, 900 Sperm Parameters Reduced sperm motility and increased sperm count.
Gray et al., 2000; Current Study[6] Rat GD 14 - PND 3 750, 1000, 1500 Nipple Retention Significant increase in nipples/areolae per male at 1000 and 1500 mg/kg.
Hannas et al., 2011[7] Sprague-Dawley Rat GD 14 - GD 18 500, 625, 750, 875 Fetal Testicular Testosterone Reduced T production; DNP was 2.3-fold less potent than DEHP.
Clewell et al.[2] Rat GD 12 - GD 19 250, 750 Fetal Testicular Testosterone Reduced testosterone concentration in fetal testes.
Clewell et al.[2] Rat GD 12 - GD 19 250, 750 Testicular Histology Dose-dependent increase in multinucleated germ cells.

| Borch et al.[9] | Rat | Gestation & Lactation | 750 | Fetal Testicular Testosterone | Reduced testicular testosterone production ex vivo and in plasma. |

Table 2: Effects of DNP on Female Reproductive Endpoints

Study (Citation) Animal Model Exposure Period Dose (mg/kg/day) Endpoint Key Observation
Sedha et al.[2] Rat 20 days (pubertal assay) 276, 1380 Estrogenic Activity No increase in uterine weight or effect on vaginal opening.
Masutomi et al., 2003[10] Rat Gestation (maternal diet) Not specified Ovarian Histology Reduced number of corpora lutea in the ovary at postnatal week 11.

| Gray et al., 1999[2] | Rat | GD 14 - PND 3 | 750 | Maternal/Litter Effects | Reduced pregnancy weight gain (less severe than DEHP); no reduction in litter size. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols derived from key literature.

Protocol 1: Perinatal Reproductive Toxicity Assessment in Wistar Rats

  • Study Design: Based on Boberg et al., 2011.[8][13]

  • Animals: Time-mated pregnant Wistar rats.

  • Treatment: Animals were administered DNP via oral gavage at doses of 0, 300, 600, 750, or 900 mg/kg body weight/day.

  • Exposure Period: Dosing occurred daily from gestation day (GD) 7 to postnatal day (PND) 17.

  • Male Offspring Endpoints:

    • Anogenital Distance (AGD): Measured at PND 1 and PND 16.

    • Nipple Retention: The number of nipples/areolae was counted on PND 13.

    • Spermatogenesis: At PND 90, males were euthanized, and testes and epididymides were weighed. Cauda epididymis was used to assess sperm count and motility.

    • Histopathology: Testes from fetuses (GD 21) and adult offspring (PND 90) were fixed, sectioned, and examined for pathological changes.

  • Female Offspring Endpoints:

    • Vaginal Opening: Monitored daily from PND 28 as an indicator of puberty onset.

    • Estrous Cyclicity: Vaginal smears were taken for 10 consecutive days in adulthood to assess cyclicity.

    • Behavioral Testing: Spatial learning was assessed using the Morris Water Maze.[8]

Protocol 2: Fetal Testis Testosterone Production Assay

  • Study Design: Based on Hannas et al., 2011.[7]

  • Animals: Pregnant Sprague-Dawley rats.

  • Treatment: Dosed via oral gavage with DNP (e.g., 0, 500, 625, 750, 875 mg/kg/day).

  • Exposure Period: Dosing occurred during the critical window of male sexual differentiation, from GD 14 to GD 18.

  • Endpoint Measurement:

    • On GD 18, fetuses were removed, and testes were dissected.

    • Fetal testes were incubated ex vivo in media for a defined period (e.g., 3 hours).

    • The concentration of testosterone secreted into the media was measured using radioimmunoassay (RIA).

    • Gene Expression Analysis: Testicular tissue was also processed for RNA extraction. Quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of key steroidogenic genes, such as StAR, Cyp11a1, Cyp17a1, and Insl3.

Visualizations: Pathways and Workflows

G cluster_leydig Fetal Leydig Cell cluster_exposure Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 StAR StAR Cholesterol->StAR Transport into Mitochondria Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Testosterone Testosterone Progesterone->Testosterone CYP17A1, 17β-HSD CYP11A1 CYP11A1 Enzymes Multiple Enzymatic Steps DNP DNP Exposure DNP->StAR Downregulates Expression DNP->CYP11A1 Downregulates Expression

Caption: Proposed mechanism of DNP on fetal testicular steroidogenesis.

G cluster_offspring Offspring Evaluation start Select Time-Mated Pregnant Dams (e.g., Wistar Rats) dosing Daily Dosing via Gavage (e.g., GD 7 to PND 17) Vehicle or DNP start->dosing pnd13 Postnatal Day 13 (PND 13) - Anogenital Distance - Nipple Retention Count dosing->pnd13 puberty Puberty Onset (e.g., Vaginal Opening) pnd13->puberty adult Adulthood (e.g., PND 90) - Sperm Motility & Count - Organ Weights - Histopathology - Behavioral Tests puberty->adult end Data Analysis & Interpretation adult->end

Caption: Typical workflow for a perinatal DNP reproductive toxicity study.

References

A Technical Guide to the Historical Uses of Dinonyl Phthalate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP), a member of the high-molecular-weight phthalate esters, has a significant history as a primary plasticizer, particularly for polyvinyl chloride (PVC). Its adoption and use were driven by a demand for performance characteristics such as low volatility, durability, and good permanence, especially as an alternative to more volatile plasticizers like Di(2-ethylhexyl) phthalate (DEHP). This technical guide provides an in-depth look at the historical applications of DNP, presenting available quantitative data, outlining typical experimental evaluation protocols of the era, and visualizing key chemical and experimental workflows.

Phthalates were first introduced as plasticizers in the 1920s, gaining prominence with the rise of PVC in 1931. DNP, specifically, became a general-purpose plasticizer used to impart flexibility and longevity to a wide array of vinyl products. Around 95% of DNP produced has been used as a plasticizer for PVC and its copolymers. The remaining percentage found use in non-PVC polymers like rubbers and in applications such as paints, lacquers, adhesives, and sealants.

Historical Applications of Dinonyl Phthalate

The versatility and favorable performance characteristics of this compound led to its widespread use in numerous applications, particularly where durability and low volatility were critical.

Wire and Cable Insulation

A significant historical application of DNP was in the insulation and jacketing of wires and cables. The development of PVC insulation in the 1930s and its widespread adoption by the 1950s and 1960s created a large market for plasticizers. DNP's low volatility and good electrical insulation properties made it a suitable choice for this application, ensuring the flexibility and longevity of the insulation. It offered a good balance of cost and performance for energy cables in buildings and power distribution wiring.

Automotive Industry

The automotive industry has historically been a major consumer of DNP-plasticized PVC for various interior and exterior components. Applications included:

  • Interior Trim and Upholstery: To ensure a supple and durable finish for synthetic leather seats and other interior surfaces.

  • Dashboards and Door Panels: Providing resistance to cracking and degradation from heat and UV exposure.

  • Underbody Coatings and Sealants: Offering protection against corrosion from road salt and moisture.

  • Wiring Harnesses: Leveraging its electrical insulation properties and resistance to heat and oil.

Building and Construction

In the building and construction sector, DNP was a key component in materials requiring long-term flexibility and weather resistance.

  • Flooring and Wall Coverings: DNP was used in the production of vinyl flooring and wallpapers to enhance their durability and ease of maintenance.

  • Roofing Membranes: Its low volatility and permanence made it suitable for flexible PVC roofing membranes exposed to the elements.

  • Adhesives and Sealants: DNP was also incorporated into various adhesives and sealants used in construction.

Quantitative Data Summary

The following tables summarize available quantitative data on the properties and market context of this compound. Due to the historical nature of this review, comprehensive year-by-year data from the mid-20th century is limited. The data presented is a composite from various sources, reflecting both historical and more recent measurements to provide a comprehensive technical profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC26H42O4
Molar Mass418.61 g/mol
AppearanceOily, viscous liquid
ColorColorless to light yellow
OdorMild
Density (20°C)0.975 ± 0.003 g/cm³
Boiling Point (@ 7 mbar)250 °C
Melting Point-43 °C
Flash Point (c.c.)221 °C
Water Solubility<0.01 g/mL at 20 °C
Viscosity (20°C)79 ± 3 cP

Table 2: Historical Production and Market Data for this compound

Data PointValue / TrendReference(s)
U.S. Production Volume (1994)10,000 - 500,000 pounds
U.S. Production Volume (2015)Withheld (28 companies manufacturing/importing)
Global Market Size (2023)USD 2.32 - 3.13 Billion
Historical Price (pre-2018)~$1,200 - $1,500 per ton
Historical Price (late 2018 - early 2020)>$2,000 per ton
Market Share (Phthalates, 2023)~59.4% of total plasticizer market
Projected Market Growth (2024-2032)~4.8% - 5.6% CAGR

Experimental Protocols

Synthesis of this compound

The industrial production of this compound historically involved a two-step esterification process.

  • Mono-esterification: Phthalic anhydride (B1165640) is reacted with an excess of isononyl alcohol at elevated temperatures (e.g., 150-180°C). This initial reaction is exothermic and proceeds rapidly to form the monoester.

  • Di-esterification: A catalyst (e.g., a solid titanium-based compound and tetra isopropyl titanate) is added, and the temperature is further increased (e.g., 225-235°C) to drive the reaction to completion, forming the diester, this compound. Water produced during the reaction is continuously removed to shift the equilibrium towards the product.

  • Purification: The crude product is then purified through steps such as neutralization, washing, and vacuum distillation to remove unreacted alcohol, catalyst, and byproducts.

Evaluation of Plasticizer Performance in PVC

The effectiveness of a plasticizer was, and continues to be, evaluated through a series of standardized tests on plasticized PVC formulations. While specific ASTM standards have evolved, the fundamental properties assessed have remained the same.

  • Compounding: The PVC resin, this compound, and other additives (stabilizers, fillers, etc.) are dry-blended in a high-speed mixer. The blend is then processed on a two-roll mill or in an extruder at elevated temperatures (e.g., 160°C) to form a homogenous plasticized sheet.

  • Mechanical Properties Testing:

    • Tensile Strength and Elongation: Specimens cut from the plasticized sheet are tested using a tensometer to determine their ultimate tensile strength and the percentage of elongation at break. These are key indicators of the plasticizer's efficiency in imparting flexibility.

    • Hardness: The Shore hardness (typically on the A or D scale) is measured to quantify the softness of the plasticized PVC.

  • Permanence Testing:

    • Volatility: The weight loss of a sample is measured after heating it in an oven at a specified temperature and duration (e.g., 125°C for 3 hours). This indicates the plasticizer's resistance to evaporation.

    • Extraction Resistance: The weight loss of a sample is measured after immersion in various solvents (e.g., water, oils, soapy water) for a defined period. This assesses the plasticizer's tendency to migrate out of the PVC matrix.

  • Low-Temperature Flexibility: The plasticized PVC is tested to determine the temperature at which it becomes brittle and fractures upon impact or bending. This is a critical parameter for applications in cold environments.

Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Phthalic_Anhydride Phthalic_Anhydride Mono_esterification Mono-esterification (150-180°C) Phthalic_Anhydride->Mono_esterification Isononyl_Alcohol Isononyl_Alcohol Isononyl_Alcohol->Mono_esterification Di_esterification Di-esterification (225-235°C, Catalyst) Mono_esterification->Di_esterification Neutralization_Washing Neutralization & Washing Di_esterification->Neutralization_Washing Vacuum_Distillation Vacuum Distillation Neutralization_Washing->Vacuum_Distillation Product This compound Vacuum_Distillation->Product

Caption: A flowchart illustrating the key stages in the historical synthesis of this compound.

Experimental Workflow for Plasticizer Evaluation

G Experimental Workflow for Plasticizer Evaluation cluster_formulation Formulation & Compounding cluster_testing Performance Testing Dry_Blending Dry Blending (PVC, DNP, Additives) Melt_Processing Melt Processing (e.g., Two-Roll Mill) Dry_Blending->Melt_Processing Mechanical_Properties Mechanical Properties (Tensile, Elongation, Hardness) Melt_Processing->Mechanical_Properties Permanence Permanence (Volatility, Extraction) Melt_Processing->Permanence Low_Temp_Flex Low-Temperature Flexibility Melt_Processing->Low_Temp_Flex Data_Analysis Data Analysis & Comparison Mechanical_Properties->Data_Analysis Permanence->Data_Analysis Low_Temp_Flex->Data_Analysis

Caption: A diagram showing the typical workflow for evaluating the performance of a plasticizer in PVC.

Dinonyl Phthalate: An In-depth Technical Guide on its Endocrine-Disrupting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on the endocrine-disrupting potential of dinonyl phthalate (B1215562) (DNP). It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways implicated in DNP's interaction with the endocrine system.

Executive Summary

Dinonyl phthalate (DNP) is a high-molecular-weight phthalate used extensively as a plasticizer. Its potential to disrupt the endocrine system has been the subject of considerable scientific investigation, yielding a complex and sometimes conflicting body of evidence. While some comprehensive reviews, following regulatory guidelines from bodies like the European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA), have concluded that DNP does not meet the criteria to be classified as an endocrine disruptor, other studies have raised concerns about its potential anti-androgenic and thyroid-disrupting effects, as well as its impact on reproductive health in animal models. This guide aims to present a balanced and detailed account of the available scientific literature.

Quantitative Data on Endocrine-Disrupting Potential

The following tables summarize key quantitative findings from various studies investigating the endocrine-disrupting effects of this compound.

Table 1: In Vitro Androgenic and Anti-Androgenic Activity of DNP

Assay SystemEndpointTest SubstanceConcentration/DoseResultReference
Yeast Xenoscreen YES/YAS AssayAndrogenic ActivityThis compound (DiNP)Not specifiedNo significant stimulation of β-galactosidase gene expression[1]
Yeast Xenoscreen YES/YAS AssayAndrogenic Activity5α-dihydrotestosteroneEC50 = 5.15 x 10⁻³ MPositive control[1]
Yeast Xenoscreen YES/YAS AssayAndrogenic ActivityThis compound (DiNP)EC50 = 0.110 M100 times less effective than 5α-dihydrotestosterone[1]
Yeast Xenoscreen YES/YAS AssayAnti-Androgenic ActivityThis compound (DiNP)IC50 = 0.0679 µMStrongest androgen inhibitory properties among tested phthalates[1]

Table 2: In Vivo Effects of DNP on Testosterone (B1683101) Levels in Rodents

Animal ModelExposure PeriodDose of DiNP (mg/kg/day)Effect on Testosterone (T) LevelsReference
Pregnant MiceGestational Days (GD) 12-19250 and 750Reduced T concentration in the testes of male fetuses[1]
Pregnant RatsGD 14 to GD 18≥ 500Dose-dependent decrease in fetal testicular T production[1]
Pregnant RatsGD 7–21750Reduced testicular T production ex vivo and T levels in testes and plasma of male fetuses[1]
Fetal MiceNot specified600Decreased level of T in the testes on GD 21[1]
Adult Male MiceIn utero (GD 10.5 to birth)Phthalate mixture including DiNPReduced T levels at 12 months of age[1]

Table 3: Effects of DNP on Thyroid Hormones in Human and Animal Studies

Study Population/ModelExposure AssessmentFindingReference
Pregnant WomenUrinary metabolitesHigher DINP metabolite concentrations associated with lower total thyroxine (TT4)[2]
Mother-Child PairsNot specifiedAssociation between DINP exposure and decreased thyroid hormones[3][4]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a deeper understanding of the experimental basis for the reported findings.

Yeast Androgen Screen (YAS) Assay
  • Principle: This in vitro assay utilizes a genetically modified strain of Saccharomyces cerevisiae to detect substances with androgenic or anti-androgenic activity. The yeast contains the human androgen receptor (hAR) and a reporter gene (e.g., lacZ encoding β-galactosidase) under the control of androgen-responsive elements.

  • Methodology for Androgenic Activity:

    • Yeast cells are cultured in a suitable medium.

    • The test substance (e.g., DNP) is added to the culture at various concentrations.

    • A known androgen, such as 5α-dihydrotestosterone (DHT), is used as a positive control.

    • After an incubation period, the cells are lysed, and the activity of the β-galactosidase enzyme is measured using a colorimetric substrate (e.g., CPRG).

    • An increase in color development indicates androgenic activity.[1]

  • Methodology for Anti-Androgenic Activity:

    • Yeast cells are co-incubated with a fixed concentration of an androgen (e.g., DHT) and varying concentrations of the test substance.

    • A decrease in the androgen-induced β-galactosidase activity indicates anti-androgenic activity.[1]

In Vivo Assessment of Fetal Testicular Testosterone Production
  • Principle: This in vivo protocol in rodents is designed to assess the impact of prenatal exposure to a test substance on the steroidogenic capacity of the fetal testes.

  • Methodology:

    • Pregnant dams (e.g., rats or mice) are administered the test substance (e.g., DNP) via gavage or in their diet during a critical window of male reproductive development (e.g., gestational days 14-18).

    • On a specific gestational day (e.g., GD 21), male fetuses are euthanized, and their testes are collected.

    • Individual or pooled testes are incubated in a culture medium for a defined period (e.g., 3 hours).

    • The concentration of testosterone in the culture medium is quantified using methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A reduction in testosterone production compared to a control group indicates an adverse effect on fetal steroidogenesis.[1]

Human Biomonitoring for Phthalate Exposure
  • Principle: To assess human exposure to DNP, urine is analyzed for the presence of its metabolites, as the parent compound is rapidly metabolized and excreted.

  • Methodology:

    • Sample Collection: Urine samples are collected from study participants.

    • Enzymatic Deconjugation: A crucial step involves the enzymatic hydrolysis of glucuronidated metabolites using β-glucuronidase to measure the total (free and conjugated) metabolite concentration.

    • Extraction: The metabolites are then extracted from the urine matrix, often using solid-phase extraction (SPE) for cleanup and concentration.

    • Instrumental Analysis: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying phthalate metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring a derivatization step to increase the volatility of the metabolites.[5][6]

    • Biomarkers: Secondary oxidative metabolites like mono-carboxy-isooctyl phthalate (MCiOP), hydroxylated mono-isononyl phthalate (OH-MINP), and oxidized mono-isononyl phthalate (oxo-MINP) are considered more reliable biomarkers than the primary metabolite, mono-isononyl phthalate (MINP).[5]

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting potential of this compound is hypothesized to occur through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Androgen Receptor Signaling Pathway

DNP has been shown to exhibit anti-androgenic properties in some in vitro systems. This diagram illustrates the canonical androgen receptor signaling pathway and the potential point of disruption by DNP.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP DNP This compound (DNP) DNP->AR Antagonistic Binding AR_HSP->AR Dissociation Testosterone_AR Testosterone-AR Complex Dimerization Dimerization Testosterone_AR->Dimerization Translocation ARE Androgen Response Element (ARE) Dimerization->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Biological_Response Masculinization, Spermatogenesis Gene_Transcription->Biological_Response Leads to

Caption: Androgen receptor signaling and potential antagonism by DNP.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Several studies suggest that DNP and its metabolites can activate PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation. This interaction could be a potential mechanism for some of DNP's biological effects.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNP_Metabolites DNP Metabolites (e.g., MINP) PPAR PPAR (α, γ) DNP_Metabolites->PPAR Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulation Biological_Effects Altered Lipid Metabolism, Adipogenesis Gene_Transcription->Biological_Effects Leads to

Caption: DNP metabolite activation of the PPAR signaling pathway.

Experimental Workflow for In Vitro Endocrine Disruption Testing

This diagram outlines a typical workflow for the initial screening and characterization of a compound's potential to disrupt endocrine signaling pathways in vitro.

Test_Compound Test Compound (e.g., this compound) Receptor_Binding_Assay Receptor Binding Assay (e.g., ER, AR) Test_Compound->Receptor_Binding_Assay Reporter_Gene_Assay Reporter Gene Assay (e.g., YES/YAS) Test_Compound->Reporter_Gene_Assay Steroidogenesis_Assay Steroidogenesis Assay (e.g., H295R) Test_Compound->Steroidogenesis_Assay Data_Analysis Data Analysis (EC50, IC50) Receptor_Binding_Assay->Data_Analysis Reporter_Gene_Assay->Data_Analysis Steroidogenesis_Assay->Data_Analysis Conclusion Conclusion on In Vitro Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro endocrine disruptor screening.

Discussion and Future Directions

The endocrine-disrupting potential of this compound remains an area of active research with some divergent findings. While a comprehensive weight-of-evidence assessment based on ECHA/EFSA guidelines did not classify DNP as an endocrine disruptor, several peer-reviewed studies have reported effects on androgen and thyroid signaling pathways, as well as on reproductive endpoints in animal models.[1][3][4][7][8] The anti-androgenic activity observed in some in vitro assays, such as the YAS assay, and the reduction in fetal testosterone production in rodents at high doses, warrant further investigation to understand their relevance to human health at typical exposure levels.[1]

Furthermore, the interaction of DNP and its metabolites with PPARs presents another avenue through which this compound could exert biological effects.[9][10][11][12][13] The consequences of PPAR activation by DNP in different tissues and at various life stages are not yet fully understood.

Future research should focus on several key areas:

  • Dose-Response Relationships: More studies are needed to clearly define the dose-response relationships for the observed endocrine effects, particularly at concentrations relevant to human exposure.

  • Mixture Effects: Humans are exposed to a mixture of phthalates and other potential endocrine disruptors. Research on the combined effects of DNP with other chemicals is crucial.

  • Human Relevance: Further epidemiological studies are needed to clarify the associations between DNP exposure and endocrine-related health outcomes in human populations, especially in vulnerable groups such as pregnant women and children.

  • Mechanism of Action: A deeper understanding of the molecular mechanisms underlying DNP's interaction with the endocrine system, including its effects on steroidogenic enzymes and hormone transport, is required.

References

solubility of dinonyl phthalate in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dinonyl phthalate (B1215562) (DNP) in aqueous and organic media. Understanding the solubility characteristics of DNP is critical for its application in various industrial processes, as well as for assessing its environmental fate and toxicological profile. This document summarizes key solubility data, details relevant experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Quantitative Solubility Data

The solubility of dinonyl phthalate is a key physicochemical property that dictates its behavior in different environments. Due to its high molecular weight and non-polar nature, DNP exhibits very low solubility in water and is generally soluble in most organic solvents.

Solubility in Water

This compound is practically insoluble in water. Various studies have reported its aqueous solubility to be in the range of micrograms per liter (µg/L) to less than one milligram per liter (mg/L). It is important to note that for high molecular weight phthalates like DNP, measured water solubility values can be erroneously high due to the formation of micro-emulsions or colloidal suspensions.

SolventTemperature (°C)Solubility
Water20< 1 g/L[1]
Water20Insoluble (<0.01 g/100 ml)[2]
Water21< 0.1 g/100 mL (for Diisononyl phthalate)[3][4]
Water251.73 x 10⁻⁵ mg/L (estimated)[5][6]
Solubility in Organic Solvents

This compound is generally characterized as being soluble in most common organic solvents. However, specific quantitative data is not extensively available in the literature. The following table summarizes the available qualitative and semi-quantitative information. Phthalate esters, in general, are soluble to varying extents in many common organic solvents and oils[7].

SolventSolubility
AcetoneSoluble[2][8][9]
BenzeneSoluble[2][9]
ChloroformSlightly Soluble (for Diisononyl phthalate)[3][4]
EthanolSoluble[8]
Ethyl EtherSoluble[2][9]
HexaneSoluble (as a solvent for commercially available DNP solutions)[10]
MethanolSlightly Soluble (for Diisononyl phthalate)[3][4]
TolueneSoluble (inferred from adsorption studies)[5]

Experimental Protocols for Solubility Determination

The determination of the aqueous solubility of sparingly soluble substances like this compound requires specific and carefully executed experimental protocols to obtain accurate and reproducible results. The most widely accepted methods are outlined in the OECD Guideline 105 and ASTM E1148.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining water solubility: the Column Elution Method for substances with solubility below 10⁻² g/L and the Flask Method for substances with solubility above this threshold. Given the very low water solubility of this compound, the Column Elution Method is the most appropriate.

Column Elution Method Principle:

A solid support material in a column is coated with the test substance. Water is then passed through the column at a slow, constant flow rate. The concentration of the substance in the eluate is monitored over time. When the concentration of the substance in the eluate reaches a plateau, it is considered to be the saturation concentration, i.e., the water solubility.

Key Experimental Steps:

  • Preparation of the Column: A suitable inert support material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound. This is typically achieved by dissolving DNP in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

  • Column Setup: The coated support material is packed into a column of appropriate dimensions. The column is connected to a pump that delivers a constant, slow flow of degassed, distilled, or deionized water. The temperature of the column is maintained at a constant value (e.g., 20 ± 0.5 °C).

  • Elution: Water is passed through the column at a flow rate slow enough to ensure that saturation equilibrium is reached.

  • Sample Collection and Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Determination of Solubility: A graph of concentration versus time (or volume of eluate) is plotted. The solubility is taken as the mean of the concentrations in the plateau region, where at least three consecutive measurements are within ± 30% of their mean.

ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility

This standard also provides methods for determining aqueous solubility. For substances with low solubility like this compound, the principles are similar to the OECD guideline, emphasizing the need to achieve and confirm equilibrium between the dissolved and undissolved solute.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the aqueous solubility of a sparingly soluble substance like this compound using the column elution method.

Solubility_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase node_prep_substance Obtain Pure This compound node_coat_support Coat Support with This compound node_prep_substance->node_coat_support node_prep_support Select Inert Support Material node_prep_support->node_coat_support node_pack_column Pack Column with Coated Support node_coat_support->node_pack_column node_setup Set up Elution System (Pump, Column, Temp Control) node_pack_column->node_setup node_elute Elute with Water at Constant Flow Rate node_setup->node_elute node_collect Collect Eluate Fractions Periodically node_elute->node_collect node_analyze Analyze Fraction Concentration (GC-MS/HPLC) node_collect->node_analyze node_plot Plot Concentration vs. Time/Volume node_analyze->node_plot node_determine Determine Solubility from Plateau Region node_plot->node_determine

Caption: Workflow for Aqueous Solubility Determination.

References

dinonyl phthalate vapor pressure and environmental persistence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Vapor Pressure and Environmental Persistence of Dinonyl Phthalate (B1215562)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and environmental fate of dinonyl phthalate (DNP), with a particular focus on its vapor pressure and environmental persistence. This document distinguishes between di-n-nonyl phthalate (DNP) and its more commercially prevalent isomeric mixture, diisononyl phthalate (DINP), presenting data for both where available.

Physicochemical Properties

The vapor pressure of a substance is a critical determinant of its tendency to volatilize into the atmosphere from soil and water surfaces. Phthalates like DNP are characterized by low volatility.

Table 1: Vapor Pressure of this compound (DNP) and Diisononyl Phthalate (DINP)

ChemicalCAS NumberVapor PressureTemperature (°C)Reference
Di-n-nonyl phthalate (DNP)84-76-45.1 x 10⁻⁷ mm Hg25[1][2]
Diisononyl phthalate (DINP)28553-12-05.4 x 10⁻⁷ mm Hg25[3]
Diisononyl phthalate (DINP)28553-12-01 mm Hg200[4]

Environmental Persistence and Fate

The environmental persistence of this compound is governed by a combination of transport and transformation processes, including biodegradation, hydrolysis, photolysis, and partitioning into different environmental compartments.

Table 2: Environmental Fate and Persistence Data for this compound (DNP) and Diisononyl Phthalate (DINP)

ParameterEnvironmental CompartmentValueConditionsReference
Biodegradation Half-Life
Di-n-nonyl phthalate (DNP)River Water6 to 8 daysDie-away tests[1]
Diisononyl phthalate (DINP)Water10.3 days-[5]
Diisononyl phthalate (DINP)Water12.76 hoursOptimal lab conditions[6][7]
Hydrolysis Half-Life
Di-n-nonyl phthalate (DNP)Water7.7 yearspH 7[1]
Di-n-nonyl phthalate (DNP)Water280 dayspH 8[1]
Diisononyl phthalate (DINP)Water3.4 yearspH 7[3]
Diisononyl phthalate (DINP)Water125 dayspH 8[3]
Atmospheric Half-Life (Photolysis)
Di-n-nonyl phthalate (DNP)Air~16 hoursReaction with hydroxyl radicals[1]
Diisononyl phthalate (DINP)Air~16 hoursReaction with hydroxyl radicals[3]
Soil Sorption Coefficient (Koc)
Di-n-nonyl phthalate (DNP)Soil6.6 x 10⁵Estimated[1]
Bioconcentration Factor (BCF)
Di-n-nonyl phthalate (DNP)Aquatic Organisms3Estimated[1]
Diisononyl phthalate (DINP)-1844-[8]
Abiotic Degradation
  • Hydrolysis : The breakdown of a chemical due to reaction with water. For DNP, this process is slow, with estimated half-lives of several years at neutral pH, indicating it is not a significant degradation pathway.[1][3]

  • Photolysis : Degradation due to light. In the atmosphere, DNP is degraded by reacting with hydroxyl radicals, with a relatively short half-life of about 16 hours.[1][3] While DNP contains structures that can absorb sunlight, direct photolysis in water is not considered a major degradation route.[1][3][9]

Biotic Degradation

Biodegradation is a key process for the removal of this compound from the environment. Studies have shown that DNP can be readily biodegraded by microorganisms in soil and aquatic systems.[1][5] The rate of biodegradation can be influenced by environmental conditions and whether the microbial populations have been previously exposed and acclimated to the substance.[5]

Environmental Transport and Partitioning

Due to its low vapor pressure, this compound has a low tendency to volatilize from water and soil.[1] Its high soil sorption coefficient (Koc) indicates that it will bind strongly to soil and sediment, limiting its mobility in the subsurface environment.[1] While some data suggests a potential for bioaccumulation, other studies indicate that these compounds are metabolized by organisms, which can limit their biomagnification in the food web.[8][9]

Experimental Protocols

The data presented in this guide are determined using standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Vapor Pressure Determination (OECD Test Guideline 104)

This guideline outlines several methods for measuring the vapor pressure of a substance, which is essential for assessing its volatility.[10][11][12] The choice of method depends on the expected vapor pressure range.

  • Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at various pressures.[10]

  • Static Method: Involves measuring the vapor pressure in a closed system at equilibrium at a constant temperature.[10]

  • Isoteniscope Method: A specific type of static method that uses a U-tube manometer to measure the pressure.[10]

  • Effusion Methods (e.g., Knudsen Cell, Vapor Pressure Balance): These methods measure the rate of escape of vapor through a small orifice in a cell containing the substance under vacuum.[10][11]

  • Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance that vaporizes is measured.[10][11]

For any chosen method, the vapor pressure must be determined at a minimum of two different temperatures to establish the vapor pressure curve.[10][11]

Hydrolysis as a Function of pH (OECD Test Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH levels (typically 4, 7, and 9).[13][14][15]

  • Procedure: A sterile aqueous buffer solution of the test substance is incubated in the dark at a constant temperature.

  • Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any significant hydrolysis products.

  • Tiers: The guideline follows a tiered approach. A preliminary test is conducted at an elevated temperature (e.g., 50°C) to estimate the hydrolysis rate.[14][16] If significant hydrolysis occurs, further testing is conducted at lower temperatures to determine the rate constants and half-lives under more environmentally realistic conditions.[16]

Ready Biodegradability (OECD Test Guideline 301)

This set of guidelines provides six methods to screen chemicals for their readiness to biodegrade under aerobic conditions.[17][18] A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period.

  • Inoculum: The tests use a mixed population of microorganisms, typically from activated sludge.[19]

  • Methods:

    • CO₂ Evolution Test (OECD 301B): Biodegradation is measured by the amount of carbon dioxide produced.[20] This is a widely used method for non-volatile, water-soluble substances.

    • Manometric Respirometry Test (OECD 301F): This method measures the oxygen consumed by the microorganisms during the degradation of the test substance.[21]

    • Other methods include DOC Die-Away, Closed Bottle, MITI (I), and Modified OECD Screening.[19]

  • Pass Criteria: For a substance to be classified as readily biodegradable, it must typically achieve 60% of its theoretical CO₂ production or 70% removal of dissolved organic carbon (DOC) within a 10-day window during the 28-day test.[18]

Visualization of Environmental Fate

The following diagram illustrates the key environmental pathways for this compound.

Dinonyl_Phthalate_Environmental_Fate cluster_air Atmosphere cluster_water Water cluster_soil Soil & Sediment Atmosphere DNP in Atmosphere (Vapor & Particulate) Photolysis Atmospheric Photolysis Atmosphere->Photolysis t½ ≈ 16h Deposition Wet/Dry Deposition Atmosphere->Deposition Water DNP in Water (Dissolved) Biodegradation Biodegradation (CO2, H2O) Water->Biodegradation Primary Pathway Hydrolysis Hydrolysis (Slow) Water->Hydrolysis Slow Pathway Sorption Sorption Water->Sorption Volatilization Volatilization (Low) Water->Volatilization Low Soil DNP in Soil/Sediment (Adsorbed) Soil->Biodegradation Deposition->Water Deposition->Soil Sorption->Soil Volatilization->Atmosphere

Caption: Environmental fate and transport pathways for this compound (DNP).

References

An In-depth Technical Guide on the Toxicological Profile of Diisononyl Phthalate (DINP) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (B1215562) (DINP) is a complex mixture of branched-chain C8 and C9 isomers, primarily used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility.[1] Its widespread application in consumer products has led to ubiquitous human exposure, prompting extensive toxicological evaluation.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of DINP mixtures, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Toxicokinetics and Metabolism

Upon oral administration in rodents, DINP is rapidly metabolized in the gastrointestinal tract to its monoester, monoisononyl phthalate (MINP), which is then absorbed and primarily excreted in the urine.[3][4] MINP can be further oxidized to secondary metabolites, including mono-hydroxyisononyl phthalate (MHINP), mono-oxoisononyl phthalate (MOINP), and mono-carboxyisooctyl phthalate (MCIOP).[5][6] These oxidative metabolites are considered more sensitive biomarkers of DINP exposure than the primary metabolite.[7][8] Studies in chimeric mice with humanized livers suggest that the oxidation rates of DINP's primary metabolite and their excretion routes may differ between species, with humanized-liver mice showing a higher urinary excretion of glucuronidated oxidized MINP compared to control mice.[9] Dermal absorption of DINP is generally low.[3][4]

Table 1: Summary of Toxicokinetic Parameters for DINP

ParameterSpeciesRoute of AdministrationKey FindingsReference(s)
Metabolism RatOralRapidly metabolized to MINP and further oxidized metabolites (MHINP, MOINP, MCIOP).[3][5][6]
Humanized-liver miceOralHigher rate of oxidation and glucuronidation of MINP compared to control mice.[9]
Excretion RatOralPrimarily excreted in urine as oxidized metabolites.[3][4]
Humanized-liver miceOral86.0% of the dose excreted in urine and 7.7% in feces within 48 hours.[9]
Absorption RatDermalVery poorly absorbed.[3]

Toxicological Profile

Acute Toxicity

DINP exhibits a low order of acute toxicity. The oral LD50 values in rats are greater than 5,000 mg/kg.[10][11] It is a mild skin and eye irritant in rabbits but is not considered a skin sensitizer (B1316253) in guinea pigs.[10][11]

Table 2: Acute Toxicity of DINP

EndpointSpeciesRouteValueReference(s)
LD50RatOral> 10,000 mg/kg bw[11]
LD50RabbitDermal> 3,160 mg/kg bw[11]
LC50RatInhalation> 4.4 mg/L (4h)[11]
Skin IrritationRabbitDermalMinimal[10][11]
Eye IrritationRabbitDermalMinimal[10][11]
Skin SensitizationGuinea PigDermalNot a sensitizer[10]
Chronic Toxicity and Carcinogenicity

Long-term exposure to DINP in rodents has been associated with tumors in the liver and kidneys.[12] Specifically, chronic dietary studies have shown increased incidences of hepatocellular tumors in both rats and mice.[10][13] In male rats, renal tubular cell carcinomas have been observed.[10] An increased incidence of mononuclear cell leukemia (MNCL) has also been reported in Fischer 344 rats.[10][14] However, the relevance of these findings to humans is debated. The liver tumors are thought to be mediated by peroxisome proliferator-activated receptor alpha (PPARα) activation, a mechanism to which humans are considered less sensitive than rodents.[1][7][13] The kidney tumors in male rats are linked to an α2u-globulin mechanism, which is specific to that species.[10][12] The high spontaneous rate of MNCL in Fischer 344 rats also raises questions about its relevance to human health.[10][14]

Table 3: Chronic Toxicity and Carcinogenicity of DINP in Rodents

SpeciesSexOrganFindingMechanism (if proposed)Reference(s)
Rat (Fischer 344)Male & FemaleLiverHepatocellular tumorsPPARα activation[7][10][13]
Mouse (B6C3F1)Male & FemaleLiverHepatocellular tumorsPPARα activation[10][15]
Rat (Fischer 344)MaleKidneyRenal tubular cell carcinomaα2u-globulin nephropathy[10][12]
Rat (Fischer 344)Male & FemaleBloodMononuclear cell leukemiaSpecies-specific, high background incidence[10][14]
Genotoxicity

DINP has been tested in a variety of genotoxicity assays and has consistently been found to be non-mutagenic.[12][16] Negative results were obtained in the Salmonella (Ames) test, in vitro cytogenetics assays, and in vivo mouse micronucleus assays.[12][16] This lack of genotoxic activity supports the hypothesis that the tumors observed in rodent carcinogenicity studies arise from non-genotoxic mechanisms.[12] However, some in vitro studies using human peripheral blood lymphocytes have shown the formation of micronuclei, nucleoplasmic bridges, and nuclear buds, suggesting a potential for genotoxicity under certain conditions.[17]

Reproductive and Developmental Toxicity

The reproductive and developmental effects of DINP have been extensively studied. In utero exposure in rats has been shown to induce anti-androgenic effects, including reduced fetal testicular testosterone (B1683101) production, increased nipple retention, and a reduced anogenital distance in male offspring.[7][18] Skeletal malformations have been observed at high doses (1000 mg/kg/day).[7] A two-generation reproductive toxicity study in rats did not show adverse effects on fertility or reproductive performance at doses that did not cause parental toxicity.[19]

Table 4: Reproductive and Developmental Toxicity of DINP in Rats

Exposure PeriodDoseEffectReference(s)
Gestation Days 6-151000 mg/kg/dayIncreased incidence of fetal skeletal malformations[7]
Gestation Day 7 - Postnatal Day 17300-900 mg/kg/dayIncreased nipple retention, reduced anogenital distance, reduced sperm motility in male offspring[18]
Gestation Days 12-19250 and 750 mg/kg/dayReduced fetal testicular testosterone concentration[7]
Two-generation studyUp to 0.8% in dietReduced pup survival and body weight at high doses[7]
Endocrine Disruption

DINP is considered a weak endocrine disruptor. While some studies have demonstrated anti-androgenic effects in male rats following in utero exposure, a comprehensive weight-of-evidence assessment concluded that DINP does not meet the criteria to be classified as an endocrine disruptor according to the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) guidance.[20] The assessment found no evidence of adverse apical outcomes for the estrogen pathway and insufficient evidence for the androgen and steroidogenesis pathways to establish a biologically plausible link to adverse effects.[20] Some in vitro studies have shown that DINP can exhibit enhanced-estrogenic activity.[21]

Signaling Pathways

The biological effects of DINP are mediated through its interaction with several key signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

In rodents, DINP acts as a PPARα agonist.[1][7] Activation of PPARα in hepatocytes leads to increased peroxisomal β-oxidation of fatty acids and cell proliferation, which can ultimately result in hepatocarcinogenesis with chronic high-dose exposure.[1]

PPARa_Pathway cluster_0 Nucleus DINP DINP PPARa PPARα DINP->PPARa activates PPRE PPRE RXR RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Cell_Proliferation Hepatocyte Proliferation Gene_Expression->Cell_Proliferation Tumor_Formation Liver Tumor Formation Cell_Proliferation->Tumor_Formation (chronic)

DINP-mediated activation of the PPARα signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

DINP has been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses.[1] In the context of allergic inflammation, DINP exposure can lead to the activation of NF-κB, potentially through an increase in oxidative stress.[1]

NFkB_Pathway DINP DINP ROS Oxidative Stress (ROS) DINP->ROS IKK IKK ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (inactive) IKK->NFkB_IkB leads to degradation of IκB NFkB NF-κB NFkB_active NF-κB (active) NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Modulation of the NF-κB signaling pathway by DINP.
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

DINP exposure can activate the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[1] The activation of this pathway provides a molecular basis for DINP's potential effects on the immune system and cell growth.[1]

PI3K_Akt_Pathway DINP DINP Receptor Cell Surface Receptor DINP->Receptor activates PI3K PI3K Receptor->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Effectors Akt->Downstream phosphorylates Cell_Response Cell Survival & Proliferation Downstream->Cell_Response leads to

Activation of the PI3K/Akt signaling pathway by DINP.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized methodologies for key experiments cited in the toxicological assessment of DINP.

Two-Generation Reproductive Toxicity Study (Rat)
  • Objective: To assess the effects of DINP on reproductive function and development across two generations.

  • Test System: Wistar or Sprague-Dawley rats.

  • Administration: DINP is administered in the diet at various concentrations (e.g., 0, 0.2, 0.4, 0.8%).[7]

  • Exposure Period: Parental (P1) generation is exposed for a pre-mating period, during mating, gestation, and lactation. The F1 generation is exposed from weaning through maturity, mating, and the production of the F2 generation.

  • Endpoints:

    • P1 and F1 Adults: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, and organ weights. Histopathology of reproductive organs.

    • F1 and F2 Pups: Viability, sex ratio, anogenital distance, nipple retention, and developmental landmarks.

  • Reference: Based on protocols similar to those described in Waterman et al. (2000) as cited in other reviews.[10]

In Vivo Micronucleus Assay (Mouse)
  • Objective: To determine the potential of DINP to induce chromosomal damage in vivo.

  • Test System: Male and female mice.

  • Administration: DINP is administered via oral gavage or intraperitoneal injection, typically at multiple dose levels, including a maximum tolerated dose.

  • Procedure:

    • Animals are dosed one or more times.

    • Bone marrow is harvested at appropriate time points (e.g., 24 and 48 hours after the last dose).

    • Bone marrow smears are prepared on microscope slides.

    • Slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

    • The frequency of micronucleated PCEs is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal).

    • The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.

  • Reference: Based on standard OECD guidelines and as performed in studies like McKee et al. (2000).[12]

Experimental Workflow for DINP Biodegradation Studies

Biodegradation_Workflow Start Start: Isolate DINP-Degrading Microorganisms Enrichment Enrichment Culture: Inoculate Mineral Salt Medium (MSM) + DINP with environmental sample Start->Enrichment Incubation1 Incubate (e.g., 30-37°C, 150-200 rpm) for 7-14 days Enrichment->Incubation1 Subculture Subculture into fresh DINP-containing MSM (repeat 3-5 times) Incubation1->Subculture Isolation Isolate pure cultures on MSM-agar plates with DINP Subculture->Isolation Biodegradation_Assay Biodegradation Assay: Inoculate MSM + DINP with isolated strain Isolation->Biodegradation_Assay Incubation2 Incubate under controlled conditions Biodegradation_Assay->Incubation2 Sampling Sample at regular time intervals Incubation2->Sampling Extraction Extract DINP and metabolites (e.g., liquid-liquid extraction) Sampling->Extraction Analysis Analyze by GC-MS or LC-MS/MS Extraction->Analysis End End: Determine degradation rate and identify byproducts Analysis->End

A generalized workflow for studying the microbial biodegradation of DINP.

Conclusion

The toxicological profile of DINP is characterized by low acute toxicity and a lack of genotoxic potential. Chronic exposure in rodents can lead to liver and kidney tumors, though the relevance of these findings to humans is questionable due to species-specific mechanisms of action. DINP exhibits weak endocrine-disrupting activity, with some evidence of anti-androgenic effects in male rats at high doses. The biological effects of DINP are, in part, mediated through the activation of PPARα and modulation of the NF-κB and PI3K/Akt signaling pathways. Further research is warranted to fully elucidate the potential health risks of DINP exposure in human populations, particularly during sensitive developmental windows.

References

Dinonyl Phthalate (DNP) in Consumer Products: An In-depth Technical Guide to Exposure Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP) is a high molecular weight phthalate ester extensively used as a plasticizer, primarily in polyvinyl chloride (PVC) products to impart flexibility and durability. Its low volatility and high permanence have made it a popular choice in a wide array of consumer and industrial applications.[1][2] However, concerns regarding potential human exposure and its classification as a substance "known to the State of California to cause cancer" under Proposition 65 have necessitated a thorough understanding of its presence in consumer goods.[1][2] This technical guide provides a comprehensive overview of the sources of DNP exposure from consumer products, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Analysis of Dinonyl Phthalate in Consumer Products

The concentration of DNP in consumer products can vary significantly depending on the product type, manufacturer, and intended use. The following tables summarize the quantitative data on DNP concentrations found in various consumer product categories.

Table 1: this compound (DNP) Concentration in Building Materials

Product CategorySub-categoryDNP Concentration (% by weight)Reference(s)
FlooringVinyl Flooring4.7% - 15.8%[3]
Adhesives & SealantsGeneral Use< 60%[4]
Paints & CoatingsLacquers, Varnishes30% - < 60%[4]

Table 2: this compound (DNP) Concentration in Electronics and Automotive Products

Product CategorySub-categoryDNP Concentration (% by weight)Reference(s)
Wire & Cable InsulationPVC Insulation10% - 40%[5]
Automotive ProductsInterior ComponentsNot specified in % by weight, but a known application[4][6]

Table 3: this compound (DNP) Concentration in Children's Products and Food Contact Materials

Product CategorySub-categoryDNP Concentration/MigrationReference(s)
Children's ToysSoft PVC ToysUp to 35%[3]
Food Contact MaterialsPVC Gaskets/PackagingSpecific Migration Limit (SML) in EU: 9 mg/kg of food (sum of DINP and DIDP)[1][7]

Table 4: this compound (DNP) Concentration in Indoor Environment

Sample MatrixLocationMedian DNP ConcentrationRangeReference(s)
Indoor DustBangkok, Thailand611 µg/g15.2 - 11,052 µg/g[8]

Experimental Protocols

Accurate quantification of DNP in diverse matrices is crucial for exposure assessment. The following are detailed methodologies for the analysis of DNP in common consumer product materials and environmental media.

Protocol 1: Determination of this compound in Plastic Consumer Products (e.g., PVC) by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Extraction:

  • Sample Comminution: Cut the plastic sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 0.5 g of the comminuted sample into a glass vial.

    • Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer.[9]

    • Once dissolved, add 20 mL of hexane (B92381) to precipitate the PVC polymer.[9]

    • Agitate the mixture vigorously for 1 minute and then allow the polymer to settle.

    • Carefully transfer the supernatant (liquid portion) to a clean glass vial.

    • Filter the extract using a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.

  • Internal Standard Spiking: Spike the filtered extract with a known concentration of an appropriate internal standard (e.g., deuterated DNP or another phthalate not expected to be in the sample) for accurate quantification.

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

  • Injector: Splitless mode with an injection volume of 1 µL. Injector temperature set to 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at a rate of 15°C/minute.

    • Ramp 2: Increase to 320°C at a rate of 5°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for DNP (e.g., m/z 149, 167, 293) and the internal standard.[10]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quantification:

  • Prepare a multi-point calibration curve using standard solutions of DNP of known concentrations.

  • Quantify the DNP concentration in the sample extract by comparing the peak area ratio of the DNP to the internal standard against the calibration curve.

Protocol 2: Analysis of this compound in Indoor Dust by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation and Extraction:

  • Sieving: Sieve the collected dust sample through a 150 µm mesh to obtain a fine, homogeneous powder.

  • Ultrasonic Extraction:

    • Weigh approximately 50 mg of the sieved dust into a glass centrifuge tube.

    • Add 5 mL of a suitable solvent mixture, such as acetonitrile (B52724) or a hexane/acetone mixture.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled DNP).

    • Vortex the sample for 30 seconds and then place it in an ultrasonic bath for 15 minutes.[11]

  • Centrifugation and Filtration:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the dust particles.

    • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Use a gradient elution program to achieve optimal separation.

  • Flow Rate: 0.3 mL/minute.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for DNP and the internal standard.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

3. Quantification:

  • Construct a calibration curve using matrix-matched standards or by standard addition to account for potential matrix effects.

  • Calculate the DNP concentration in the dust sample based on the response ratio of the analyte to the internal standard.

Mandatory Visualizations

DNP_Exposure_Pathway cluster_products Consumer Products Containing DNP cluster_environment Environmental Media cluster_exposure Human Exposure Routes PVC_Flooring PVC Flooring Dust Indoor Dust PVC_Flooring->Dust Abrasion/Degradation Wire_Insulation Wire & Cable Insulation Wire_Insulation->Dust Automotive_Interiors Automotive Interiors Indoor_Air Indoor Air Automotive_Interiors->Indoor_Air Volatilization Automotive_Interiors->Dust Toys Children's Toys Toys->Dust FCM Food Contact Materials Food Food FCM->Food Migration Adhesives Adhesives & Sealants Adhesives->Indoor_Air Paints Paints & Coatings Paints->Indoor_Air Inhalation Inhalation Indoor_Air->Inhalation Ingestion Ingestion Dust->Ingestion Hand-to-mouth Dermal_Contact Dermal Contact Dust->Dermal_Contact Food->Ingestion Human Human Receptor Inhalation->Human Ingestion->Human Dermal_Contact->Human

Caption: DNP exposure pathways from consumer products to humans.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plastic Sample Comminution Comminute (cut into small pieces) Sample->Comminution Weighing Weigh Sample Comminution->Weighing Dissolution Dissolve in THF Weighing->Dissolution Precipitation Precipitate PVC with Hexane Dissolution->Precipitation Filtration Filter Extract Precipitation->Filtration Spiking Spike with Internal Standard Filtration->Spiking Injection Inject into GC-MS Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report DNP Concentration Quantification->Result

Caption: Experimental workflow for DNP analysis in plastics by GC-MS.

References

Preliminary In Vitro Cytotoxicity of Dinonyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of dinonyl phthalate (B1215562) (DNP), a commonly used plasticizer. The following sections detail the quantitative data from various studies, the experimental protocols employed, and the signaling pathways implicated in DNP-induced cytotoxicity. The information is intended to serve as a foundational resource for professionals in toxicology, pharmacology, and drug development.

Data Presentation: Quantitative Cytotoxicity Data

The in vitro cytotoxicity of dinonyl phthalate (DNP), primarily studied as diisononyl phthalate (DINP), has been evaluated across various cell lines using multiple assays. The data consistently indicates a dose-dependent cytotoxic effect. Key quantitative findings from the literature are summarized below.

Cell LineAssayConcentrationExposure TimeResultReference
Chinese Hamster Ovary (CHO-K1)MTT Assay2.5, 5, 7.5, 10 µg/mL24 hoursSignificant (P<0.05) decrease in cell viability.[1][2]
Chinese Hamster Ovary (CHO-K1)LDH Release AssayNot SpecifiedNot SpecifiedShowed cytotoxicity of exposed phthalates.[1][2]
Human Endothelial Cells (EA.hy926)MTT Assay100 µg/mL48 hours11% reduction in cell viability.[3]
Human Endothelial Cells (EA.hy926)MTT Assay100 µg/mL72 hours17% reduction in cell viability.[3]
Human Endothelial Cells (EA.hy926)LDH Release Assay100 µg/mL48 hours69% increase in LDH release.[3]
Human Endothelial Cells (EA.hy926)DCFDA Assay1, 10, 100 µg/mLNot Specified19-30% increase in Reactive Oxygen Species (ROS) levels.[3]
L929 Murine CellsCytotoxicity Test0.01, 0.05, 0.1 mg/mLNot SpecifiedSecondary metabolites of DINP showed varying levels of cytotoxicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro cytotoxicity assays used to assess the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate cells (e.g., CHO-K1) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]

  • Compound Exposure: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5%. Replace the seeding medium with 100 µL of medium containing various concentrations of DNP. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background correction.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include appropriate controls: a low control (spontaneous LDH release from untreated cells), a high control (maximum LDH release induced by a lysis agent like Triton X-100), and a background control (culture medium only).[5][6]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.[6]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new optically clear 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[7]

  • Incubation: Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant. Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Data Acquisition: Measure the absorbance of the samples at 490 nm using a microplate reader. Use a reference wavelength of >600 nm.[6]

Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Reactive Oxygen Species (ROS)

This assay measures intracellular ROS levels. Cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.

  • DCFDA Loading: After treatment, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Add the DCFDA solution (typically 5-10 µM in buffer) to each well and incubate for 30-60 minutes at 37°C.

  • Data Acquisition: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are believed to be mediated through various signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for in vitro cytotoxicity testing.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h DNP_Treatment Treat with this compound (various concentrations) Incubation_24h->DNP_Treatment Incubation_Exposure Incubate for specific duration (e.g., 24, 48, 72h) DNP_Treatment->Incubation_Exposure MTT_Assay MTT Assay (Cell Viability) Incubation_Exposure->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation_Exposure->LDH_Assay ROS_Assay DCFDA Assay (Oxidative Stress) Incubation_Exposure->ROS_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition ROS_Assay->Data_Acquisition Data_Analysis Calculate % Viability, % Cytotoxicity, ROS levels Data_Acquisition->Data_Analysis

General workflow for in vitro cytotoxicity testing of this compound.

DINP This compound (DINP) ROS Increased Reactive Oxygen Species (ROS) DINP->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Cell_Damage Cellular Damage ROS->Cell_Damage Inflammation Inflammation NFkB_Activation->Inflammation Cytotoxicity Cytotoxicity Inflammation->Cytotoxicity Cell_Damage->Cytotoxicity

DINP-induced oxidative stress and NF-κB signaling leading to cytotoxicity.

DINP This compound (DINP) PPARa PPARα Activation DINP->PPARa PI3K_Akt PI3K/Akt Pathway Activation DINP->PI3K_Akt Gene_Expression Altered Gene Expression (Lipid Metabolism) PPARa->Gene_Expression Hepatotoxicity Hepatotoxicity (in rodents) Gene_Expression->Hepatotoxicity Cell_Survival Increased Cell Survival & Proliferation PI3K_Akt->Cell_Survival

DINP modulation of PPARα and PI3K/Akt signaling pathways.

References

Methodological & Application

Application Note: Analysis of Dinonyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP) is a complex mixture of isomeric chemical compounds widely used as a plasticizer in a variety of polymer-based products to enhance their flexibility and durability. Due to its potential for migration from consumer products and subsequent human exposure, regulatory bodies have set restrictions on its use. Consequently, sensitive and reliable analytical methods for the determination of DNP in various matrices are crucial for ensuring product safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the analysis of phthalates like DNP due to its high chromatographic resolution and the definitive identification capabilities of mass spectrometry.[1][2] This application note provides a detailed protocol for the analysis of dinonyl phthalate using GC-MS.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is critical for accurate and reproducible analysis and varies depending on the sample matrix.

a) Solid Samples (e.g., Polymers, Toys, Food)

Solid samples require extraction of DNP from the matrix.

  • Ultrasonic Extraction:

    • Reduce the sample size by cutting or grinding the material into small pieces (e.g., < 4 mm²).[3]

    • Accurately weigh approximately 0.1 to 1 gram of the homogenized sample into a glass vial.[3][4]

    • Add a suitable organic solvent such as dichloromethane (B109758) or a hexane:acetone mixture.[3][5] For a 0.1 g sample, 10 mL of solvent can be used.[3]

    • If available, spike the sample with an appropriate internal standard, such as a deuterated phthalate, for improved quantification.[3]

    • Place the vial in an ultrasonic bath and sonicate for approximately 20-30 minutes.[3][5]

    • Allow the solution to cool and for solid particles to settle.[3]

    • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[3]

  • Soxhlet Extraction:

    • Homogenize the sample and weigh a representative portion (e.g., 10 g).[5]

    • Mix with anhydrous sodium sulfate (B86663) to remove moisture.[5]

    • Place the sample in a thimble and perform Soxhlet extraction with a suitable solvent (e.g., dichloromethane) for several hours (e.g., 16 hours at 60 °C).[5][6]

    • Concentrate the resulting extract using a rotary evaporator.[5]

    • The extract may require a cleanup step using a Florisil or silica (B1680970) gel column to remove interferences.[5]

b) Liquid Samples (e.g., Beverages, Water)

For aqueous samples, solid-phase extraction (SPE) is often employed to concentrate the analyte and clean up the sample.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[5]

  • Load a known volume of the liquid sample (e.g., 5 mL) onto the cartridge.[5]

  • Wash the cartridge with water to remove polar impurities.[5]

  • Elute the DNP with a suitable organic solvent like dichloromethane or ethyl acetate.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[5]

GC-MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC) Conditions:

    • Instrument: Agilent 6890N GC or equivalent.[3]

    • Column: A DB-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[3] Rtx-440 and Rxi-XLB columns have also been recommended for good resolution of complex phthalate mixtures.[1][2]

    • Injector: Splitless mode is often preferred for trace analysis, with an injector temperature of 280 °C.[3]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.[3][7]

    • Oven Temperature Program: An example program is: initial temperature of 100-150°C (hold for 1 minute), ramp at 8-10°C/min to 260-300°C, and hold for 10 minutes.[3][4]

  • Mass Spectrometer (MS) Conditions:

    • Instrument: Agilent 5973 Mass Selective Detector or equivalent.[3]

    • Ionization Mode: Electron Impact (EI) ionization is standard.[8]

    • Source Temperature: 230-300 °C.[3][7]

    • Quadrupole Temperature: 150 °C.[3][7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity.[3][8] Full scan mode (e.g., m/z 45-300) can be used for initial identification.[4][8]

    • Characteristic Ions for DNP: Due to the isomeric nature of DNP, it often appears as a cluster of peaks.[9] While many phthalates produce a common fragment ion at m/z 149, more specific ions should be used for quantification to avoid interferences.[1][9] For this compound, characteristic ions include m/z 293 and others that can be confirmed from its mass spectrum.[1][2][6]

Quantitative Data Summary

The performance of a GC-MS method for this compound analysis can be characterized by several validation parameters. The table below summarizes typical values found in the literature. These values are illustrative and can vary depending on the specific matrix, instrumentation, and method.

Validation ParameterTypical ValueReference
Linearity (R²)> 0.99[3]
Limit of Detection (LOD)0.1 - 1 µg/g (in polymers)[3]
Limit of Quantification (LOQ)0.3 - 3 µg/g (in polymers)[3]
Accuracy (% Recovery)80 - 120%[3]
Precision (% RSD)< 15%[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

DNP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Solid or Liquid) Homogenization 2. Homogenization (for solid samples) SampleCollection->Homogenization Extraction 3. Extraction (e.g., Ultrasonication, Soxhlet) Homogenization->Extraction Cleanup 4. Cleanup & Concentration (e.g., SPE, Filtration) Extraction->Cleanup GC_Separation 5. GC Separation Cleanup->GC_Separation MS_Detection 6. MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Acquisition 7. Data Acquisition MS_Detection->Data_Acquisition Quantification 8. Identification & Quantification Data_Acquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dinonyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the determination of dinonyl phthalate (B1215562) (DNP) using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of DNP in various sample matrices.

Introduction

Dinonyl phthalate (DNP) is a high-molecular-weight phthalate ester commonly used as a plasticizer in a wide variety of polymer-based products, including PVC, adhesives, and coatings. Due to its potential for migration from these materials, there is a need for sensitive and accurate analytical methods to monitor its presence in consumer goods, environmental samples, and pharmaceutical preparations. This application note describes a robust reversed-phase HPLC method for the separation and quantification of DNP.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample extract. A C18 or Phenyl-Hexyl analytical column is used with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water. The separated DNP is then detected by a UV-Vis detector at a wavelength of approximately 226-230 nm. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The following are general guidelines for different sample types.

1.1. Solid Samples (e.g., Plastics, Polymers)

  • Dissolution-Precipitation:

    • Weigh approximately 0.1 g of the finely cut or ground polymer sample into a glass vial.

    • Add 5 mL of a suitable solvent (e.g., tetrahydrofuran, dichloromethane) to dissolve the polymer.

    • Once dissolved, add 10 mL of a non-solvent (e.g., methanol (B129727), ethanol) to precipitate the polymer.

    • Allow the polymer to settle, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Evaporate the filtrate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for HPLC analysis.

  • Ultrasonic Extraction:

    • Weigh approximately 1 g of the finely cut or ground polymer sample into a glass vial.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol, acetonitrile).

    • Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

    • Filter the extract through a 0.45 µm PTFE syringe filter prior to HPLC injection.

1.2. Liquid Samples (e.g., Environmental Water, Beverages)

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load a known volume of the liquid sample (e.g., 100 mL) onto the cartridge at a slow flow rate.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute the DNP with a small volume of a strong organic solvent (e.g., 2 x 1 mL of acetonitrile).

    • The eluate can be directly injected or evaporated and reconstituted in the mobile phase if further concentration is needed.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.

  • Mobile Phase:

    • A: Deionized Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 226 nm

Standard Preparation and Calibration
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

Data Presentation

The quantitative performance of the HPLC method for this compound is summarized in the table below. The data for diisononyl phthalate (DINP) is used as a proxy for DNP due to their structural similarity and co-analysis in many methods.[1]

ParameterTypical Value
Retention Time (estimated) 18 - 22 min
Limit of Detection (LOD) 0.08 µg/mL[1]
Limit of Quantification (LOQ) 0.24 µg/mL (estimated)
Linearity Range 1 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Polymer, Water) Extraction Extraction (Dissolution/Precipitation or SPE) Sample->Extraction Matrix-specific protocol Filtration Filtration (0.45 µm) Extraction->Filtration Reconstitution Reconstitution in Mobile Phase Filtration->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (226 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

The logical relationship for the method validation parameters is outlined in the following diagram.

Validation_Logic cluster_params Validation Parameters Method HPLC Method Linearity Linearity & Range Method->Linearity LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity->LOD Linearity->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for the Determination of Dinonyl Phthalate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinonyl phthalate (B1215562) (DNP) is a complex mixture of isomers primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.[1] Its widespread application leads to its release into the environment, contaminating water, soil, and sediment. Due to potential health risks associated with phthalate exposure, including endocrine-disrupting properties, robust and reliable methods for the extraction and quantification of DNP from environmental samples are crucial for risk assessment and regulatory compliance.[1] The analysis of phthalates is often complicated by their ubiquitous presence in the laboratory environment, necessitating rigorous control measures to prevent sample contamination.[2]

This document provides detailed application notes and standardized protocols for the sample preparation of DNP in various environmental matrices, intended for researchers, scientists, and professionals in drug development and safety assessment. The methodologies outlined include solid-phase extraction (SPE) for aqueous samples and ultrasonic-assisted extraction (UAE) for solid samples, followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Data Presentation: Quantitative Analysis of Dinonyl Phthalate

The selection of an appropriate extraction technique is critical for the accurate quantification of DNP. The following tables summarize quantitative data for the extraction and analysis of DNP from water and soil/sediment samples based on various methodologies.

Table 1: Quantitative Data for DNP Extraction from Water Samples

MethodSpiking LevelRecovery (%)RSD (%)LODLOQReference
SPE-UHPLC-MS/MS10 µg/L47.2614.850.012 µg/L0.041 µg/L[4]
SPE-UHPLC-MS/MS50 µg/L61.235.4500.012 µg/L0.041 µg/L[4]
SPE-UHPLC-MS/MS200 µg/L67.646.4240.012 µg/L0.041 µg/L[4]
Automated SPE-GC-ECDNot SpecifiedHighHighNot SpecifiedNot Specified[5]
LLE-LVI-GC-MSNot SpecifiedNot SpecifiedNot Specified45 ng/LNot Specified[1]

Table 2: Quantitative Data for DNP Extraction from Soil and Sediment Samples

MethodMatrixSpiking LevelRecovery (%)RSD (%)LODLOQReference
UAE-GC-TOFMSPVCNot SpecifiedApprox. 100%< 4%Not SpecifiedNot Specified[6]
SoxhletTextilesNot Specified86.3 - 102.7< 5%Not SpecifiedNot Specified[7]
HS-SPME-GC-MSMarine SedimentNot Specified90.2 - 111< 13%0.03 - 0.08 µg/L0.10 - 0.24 µg/L[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to use high-purity, phthalate-free solvents and reagents and to pre-clean all glassware to avoid contamination.[10][11]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on automated SPE methodologies, which offer high efficiency and reproducibility for extracting phthalates from large-volume drinking water samples.[1][5]

1. Sample Preparation:

  • Collect 1 L water samples in pre-cleaned glass bottles.

  • If necessary, acidify the sample to pH < 2 with sulfuric acid to preserve the analytes.[1]

2. SPE Cartridge/Disk Conditioning:

  • Rinse the SPE C18 cartridge or disk with 10 mL of ethyl acetate (B1210297).[1]

  • Follow with 10 mL of dichloromethane.[1]

  • Flush with 10 mL of methanol.[1]

  • Finally, equilibrate with 10 mL of deionized water, ensuring the sorbent does not go dry.[1]

3. Sample Loading:

  • Load the 1 L water sample onto the conditioned SPE cartridge/disk at a flow rate of 10-15 mL/min. An automated system can be programmed for this step.[1]

4. Sorbent Drying:

  • After the entire sample has passed through, dry the sorbent material by purging with nitrogen gas for 10-15 minutes to remove residual water.[1]

5. Elution:

  • Elute the trapped analytes from the sorbent using 5-10 mL of ethyl acetate followed by 5-10 mL of dichloromethane.[1]

  • Collect the eluate in a clean collection vial.[1]

6. Concentration:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas in a water bath set to 35-40°C.[1]

7. Analysis:

  • The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.[1]

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Soil and Sediment Samples

This protocol utilizes ultrasonic waves to enhance the extraction of DNP from solid matrices, offering advantages such as shorter extraction times and reduced solvent consumption.[1]

1. Sample Preparation:

  • Air-dry the soil or sediment sample to a constant weight.[1]

  • Remove any large debris such as rocks and roots.[1]

  • Homogenize the sample by grinding with a mortar and pestle.[1]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a glass centrifuge tube.[1]

  • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone (B3395972) to the tube.[1]

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[1]

3. Separation:

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the solid particles from the solvent extract.[1]

  • Carefully decant the supernatant into a clean collection flask.[1]

4. Repeat Extraction:

  • Repeat the extraction process (steps 2 and 3) on the residue two more times with fresh solvent.

  • Combine all the supernatants.[1]

5. Drying and Cleanup:

  • Pass the combined extract through a glass funnel containing glass wool and 10 g of anhydrous sodium sulfate (B86663) to remove any residual water and fine particulates.[1]

  • If necessary, a Florisil or silica (B1680970) gel column cleanup procedure can be used to eliminate interferences.[3][12]

6. Concentration:

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator.[1]

7. Analysis:

  • The concentrated extract is ready for GC-MS or LC-MS/MS analysis.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1 L Water Sample Acidify Acidify to pH < 2 Sample->Acidify Condition Condition SPE Cartridge (Ethyl Acetate, DCM, Methanol, Water) Acidify->Condition Load Load Sample (10-15 mL/min) Condition->Load Dry Dry Sorbent (Nitrogen) Load->Dry Elute Elute Analytes (Ethyl Acetate, DCM) Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for DNP extraction from water samples using SPE.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Soil/Sediment Sample DryGrind Air Dry & Homogenize Sample->DryGrind Weigh Weigh 10 g Sample DryGrind->Weigh AddSolvent Add 20 mL Hexane:Acetone (1:1) Weigh->AddSolvent Sonicate Sonicate for 30 min AddSolvent->Sonicate Centrifuge Centrifuge & Decant Supernatant Sonicate->Centrifuge Repeat Repeat Extraction 2x Centrifuge->Repeat Combine Combine Supernatants Repeat->Combine DrySulfate Dry with Anhydrous Sodium Sulfate Combine->DrySulfate Concentrate Concentrate to 1 mL DrySulfate->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

References

Application Note: Liquid-Liquid Extraction of Dinonyl Phthalate from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinonyl phthalate (B1215562) (DNP) is a high molecular weight phthalate ester widely used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Its extensive use leads to its potential leaching into the environment, resulting in the contamination of aqueous systems such as drinking water, surface water, and industrial effluents.[2] Due to concerns about its potential endocrine-disrupting properties, the accurate and reliable quantification of DNP in aqueous samples is crucial for environmental monitoring and human health risk assessment.

Liquid-liquid extraction (LLE) is a foundational and robust sample preparation technique for the isolation and pre-concentration of semi-volatile organic compounds like DNP from aqueous matrices. This application note provides a detailed protocol for the LLE of DNP from water samples, discusses key physicochemical properties, presents relevant quantitative data, and offers a workflow for subsequent analysis.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation process based on the principle of differential solubility. It involves the partitioning of a solute, in this case, DNP, between two immiscible liquid phases: the aqueous sample and an organic solvent. Due to its highly nonpolar nature and low water solubility, DNP preferentially transfers from the aqueous phase to the organic phase upon vigorous mixing.[3] Subsequent separation of the organic layer, followed by concentration, allows for the effective isolation of DNP from the sample matrix, making it ready for instrumental analysis.

Physicochemical Properties of Dinonyl Phthalate

Understanding the properties of DNP is essential for selecting an appropriate extraction solvent and optimizing the LLE procedure. DNP is a complex mixture of isomers, which can present challenges in chromatographic analysis.[4]

PropertyValueReference
Chemical Formula C₂₆H₄₂O₄[5]
Molecular Weight 418.61 g/mol [2][5]
Appearance Colorless, oily liquid[2][6]
Density ~0.972 - 0.98 g/mL at 20-25 °C[1][2]
Water Solubility Very low, ~0.00061 mg/L (0.61 µg/L)[3]
Boiling Point >400 °C[1][3]
log Kₒw (Octanol-Water Partition Coefficient) ~8.8[3]

The extremely low water solubility and high log Kₒw value indicate that DNP is highly hydrophobic and will readily partition into a nonpolar organic solvent.[3]

Experimental Protocol: Liquid-Liquid Extraction of DNP

This protocol provides a general methodology for the extraction of DNP from aqueous samples. It is crucial to use high-purity, phthalate-free solvents and meticulously cleaned glassware to prevent background contamination, which is a common issue in phthalate analysis.[7]

Materials and Reagents
  • Glassware: 1 L or 2 L separatory funnels with PTFE stopcocks, glass collection flasks, graduated cylinders, vials for final extract.

  • Extraction Solvents: High-purity n-hexane or dichloromethane (B109758) (DCM), pesticide residue grade or equivalent.

  • Drying Agent: Anhydrous sodium sulfate (B86663), analytical grade (baked at 400°C for 4 hours before use to remove phthalate contamination).

  • Standards: Certified reference standard of this compound.

  • Internal Standard (Optional but Recommended): e.g., Benzyl benzoate.

  • Apparatus: Mechanical shaker (optional), rotary evaporator or nitrogen evaporation system.

Procedure
  • Sample Collection & Preparation:

    • Collect a 1 L aqueous sample in a pre-cleaned amber glass bottle.

    • If required for preservation, adjust the sample pH to < 2 with sulfuric acid.[8]

    • Allow the sample to reach room temperature before extraction.

  • First Extraction:

    • Measure 1 L of the sample and transfer it to a 2 L separatory funnel.

    • If using an internal standard, spike the sample at this stage.

    • Add 60 mL of the selected organic solvent (n-hexane or dichloromethane) to the separatory funnel.[9]

    • Stopper the funnel and shake vigorously for 2-3 minutes, ensuring to periodically vent the pressure by opening the stopcock. A mechanical shaker can be used for consistency.

    • Place the funnel in a rack and allow the layers to separate completely (typically 10-15 minutes). The organic layer will be on top for n-hexane (density < 1 g/mL) and on the bottom for dichloromethane (density > 1 g/mL).

  • Phase Separation:

    • Carefully drain the organic layer into a clean glass collection flask. Be careful not to include any of the aqueous phase or emulsion at the interface.

  • Repeat Extraction:

    • Perform a second extraction on the aqueous sample by adding a fresh 60 mL aliquot of the organic solvent.

    • Combine the second organic extract with the first one in the collection flask.

    • For optimal recovery, a third extraction can be performed.

  • Drying the Extract:

    • Pass the combined organic extracts through a glass funnel containing anhydrous sodium sulfate to remove any residual water.

    • Rinse the collection flask and the sodium sulfate with a small amount of fresh solvent to ensure a quantitative transfer.

  • Concentration:

    • Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator (water bath temperature ~35-40°C) or under a gentle stream of high-purity nitrogen.[8] Over-evaporation can lead to the loss of the analyte.

  • Final Extract Preparation:

    • The 1 mL concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Performance of Phthalate Extraction

The following table summarizes representative quantitative data for the analysis of DNP and other phthalates from aqueous matrices. While LLE is a standard method, it's often compared with or replaced by Solid-Phase Extraction (SPE) in modern methodologies.[8][10]

MethodAnalyte(s)MatrixRecovery (%)RSD (%)LOD / LOQReference
LLE / GC-MSPhthalates (incl. DINP)Non-alcoholic beverages91.5 - 118.1 (Trueness)3.4 - 14.3LOQ: 1.5 - 3.0 ng/L[11]
SPE / GC-MSDINPDrinking Water105.5611.34Not Specified[10]
DLLME / GC-FIDPhthalatesWater91 - 97< 9.7LOD: 1.0 - 1.6 mg/L[12]
VALLMEPhthalatesWater86 - 103< 6 (Accuracy)LOQ: < 5 µg/L[13]

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; DLLME: Dispersive Liquid-Liquid Microextraction; VALLME: Vortex-Assisted Liquid-Liquid Microextraction; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the liquid-liquid extraction and analysis of this compound from aqueous samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Sample 1. Collect 1L Aqueous Sample Spike 2. Spike with Internal Standard Sample->Spike AddSolvent 3. Add 60 mL Organic Solvent (e.g., n-Hexane) Spike->AddSolvent Shake 4. Shake Funnel (2-3 min) AddSolvent->Shake Separate 5. Allow Phases to Separate Shake->Separate Collect 6. Collect Organic Layer Separate->Collect Repeat 7. Repeat Extraction 2x Collect->Repeat Combine Extracts Dry 8. Dry Extract with Na₂SO₄ Repeat->Dry Concentrate 9. Concentrate to 1 mL (N₂ Stream or Rotovap) Dry->Concentrate Analysis 10. Analyze by GC-MS Concentrate->Analysis

Caption: Workflow for DNP extraction from aqueous samples using LLE.

Troubleshooting Common LLE Issues

ProblemPotential Cause(s)Suggested Solution(s)Reference
Emulsion Formation High concentration of surfactants or lipids in the sample; vigorous shaking.- Reduce shaking intensity; use gentle swirling or inversions. - Add a small amount of saturated sodium chloride (brine) solution to "salt out" and break the emulsion. - Centrifuge the mixture to force phase separation. - Filter the mixture through a glass wool plug.[7][14][15]
Low Analyte Recovery Inefficient extraction (incorrect solvent, insufficient mixing); analyte degradation; sample loss during transfers.- Ensure the chosen solvent has high affinity for DNP (e.g., n-hexane, DCM). - Increase shaking time or perform an additional extraction step. - Check pH conditions to ensure DNP stability. - Use careful and quantitative transfer techniques.[9][14]
High Background / Blank Contamination Contamination from plastic labware, solvents, or the laboratory environment. Phthalates are ubiquitous.- Use exclusively glass and PTFE labware; avoid all plastic. - Use high-purity, phthalate-free grade solvents and reagents. - Run a "solvent blank" through the entire procedure with every sample batch to assess background levels.[7]
Final Analysis by GC-MS

The final extract is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the components of the extract, and the MS provides identification and quantification.[16] Due to the isomeric complexity of DNP, the chromatogram may show a cluster of peaks rather than a single sharp peak.[4] Using Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity for target DNP ions (e.g., m/z 149, 293).[17][18]

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Dinonyl Phthalate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and concentration of dinonyl phthalate (B1215562) (DNP) from water samples using solid-phase extraction (SPE). Dinonyl phthalate is a high-molecular-weight phthalate ester widely used as a plasticizer in various consumer products, leading to its presence in environmental water sources.[1] Accurate quantification of DNP is crucial for environmental monitoring and risk assessment. This document outlines a comprehensive SPE workflow, including sample preparation, sorbent selection, and elution, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The methodologies are intended for researchers, environmental scientists, and professionals in related fields.

Introduction

This compound (DNP) is a complex mixture of isomers used extensively as a plasticizer in polyvinyl chloride (PVC) products.[1] Its widespread application results in its release into the environment, contaminating water and soil.[1] Due to potential health concerns associated with phthalate exposure, regulatory bodies have established the need for reliable and sensitive methods for their determination.[2] Solid-phase extraction has become a preferred method for the sample preparation of phthalates, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and enhancing sample cleanup.[3]

The selection of the SPE sorbent is a critical factor that influences recovery, reproducibility, and sensitivity.[4] This note discusses the use of both traditional octadecyl-bonded silica (B1680970) (C18) and polymeric sorbents for the effective extraction of DNP from aqueous matrices.

Experimental Workflow

The general workflow for the solid-phase extraction of this compound from water samples is depicted below. This process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the target analyte for subsequent analysis.[4]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1 L Water Sample Acidify Acidify to pH < 2 (Optional Preservation) Sample->Acidify Condition SPE Cartridge Conditioning (e.g., Ethyl Acetate (B1210297), Methanol, Water) Acidify->Condition Load Sample Loading (10-15 mL/min) Condition->Load Wash Washing (Remove Polar Impurities) Load->Wash Dry Sorbent Drying (Nitrogen Purge) Wash->Dry Elute Elution (e.g., Ethyl Acetate, Dichloromethane) Dry->Elute Concentrate Concentration (Under Nitrogen Stream) Elute->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

Caption: General experimental workflow for the Solid-Phase Extraction of this compound.

Materials and Methods

Reagents and Materials

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • n-Hexane, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Sulfuric acid, ACS grade[1]

  • Deionized water

  • Nitrogen gas, high purity

  • SPE Cartridges: C18 (500 mg, 3 mL) or polymeric sorbent (e.g., Oasis HLB)[4]

  • Glass bottles, pre-cleaned[1]

  • Glass centrifuge tubes[1]

  • Syringe filters (0.45 µm PTFE)[5]

Instrumentation

  • Gas Chromatograph with Mass Spectrometer (GC-MS)[1] or Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)[6]

  • SPE vacuum manifold or automated SPE system[2]

  • Water bath or evaporator with nitrogen supply[1]

  • pH meter

Protocols

Two generalized protocols are provided below for DNP extraction using C18 and polymeric SPE cartridges. These protocols are based on common methodologies and may require optimization for specific sample matrices and analytical instrumentation.[4]

Protocol 1: this compound Extraction using C18 SPE Cartridges

This protocol is suitable for silica-based C18 cartridges.[4]

  • Sample Preparation:

    • Collect 1 L of the water sample in a pre-cleaned glass bottle.[1]

    • If preservation is required, acidify the sample to a pH < 2 with sulfuric acid.[1][7] Some methods suggest adjusting the pH to approximately 5.0 before extraction.[3][4]

  • SPE Cartridge Conditioning:

    • Rinse the C18 cartridge sequentially with 10 mL of ethyl acetate, followed by 10 mL of dichloromethane.[1]

    • Flush the cartridge with 10 mL of methanol.[1]

    • Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed does not go dry.[1][4]

  • Sample Loading:

    • Load the prepared 1 L water sample onto the conditioned cartridge at a consistent flow rate of 10-15 mL/min.[1]

  • Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar impurities.[4]

    • Dry the sorbent material thoroughly by purging with nitrogen gas for 10-15 minutes to remove residual water.[1]

  • Elution:

    • Elute the retained DNP from the cartridge using 5-10 mL of ethyl acetate followed by 5-10 mL of dichloromethane.[1] Collect the eluate in a clean collection vial.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a water bath set to 35-40°C.[1]

    • The extract is now ready for analysis by GC-MS or LC-MS.

Protocol 2: this compound Extraction using Polymeric SPE Cartridges (e.g., Oasis HLB)

Polymeric sorbents with a hydrophilic-lipophilic balance (HLB) often exhibit superior performance for a broader range of phthalates.[4]

  • Sample Preparation:

    • Collect 1 L of the water sample in a pre-cleaned glass bottle.

    • Adjusting the pH is often not as critical for HLB sorbents as they are stable over a wide pH range.[4]

  • SPE Cartridge Conditioning:

    • Flush the HLB cartridge with 5 mL of methanol.

    • Equilibrate the cartridge by passing 5 mL of deionized water. The water-wettable nature of HLB sorbents makes this step robust, and they are less prone to drying out.[4]

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a controlled flow rate of 5-10 mL/min.[4]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution:

    • Elute the DNP with a small volume (e.g., 2-5 mL) of a strong organic solvent such as acetonitrile or methanol.[4]

  • Post-Elution Processing:

    • If necessary, evaporate the eluate and reconstitute it in a solvent suitable for the subsequent chromatographic analysis.[4]

Quantitative Data

The performance of SPE methods for this compound can vary based on the sorbent type, sample matrix, and analytical instrumentation. The following tables summarize typical performance characteristics.

Table 1: Performance of Analytical Methods for DNP in Water

ParameterGC-MS Performance DataReference
Limit of Detection (LOD)1-8 ng/mL[6]
Limit of Quantification (LOQ)5-14 ng/mL[6]
Recovery93.4-104.5%[6]
Precision (Intra-day RSD)3.6-7.4%[6]

Note: This data is representative and may vary between laboratories and sample types.

Table 2: Comparative Performance of SPE Sorbents for Phthalate Analysis

SPE Sorbent/CartridgePhthalate AnalytesSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Sep-Pak C18DMP, DEP, DBP, BBP, DEHP, DNOPBottled Water>95% (approx. for all)< 7.1%LOD: 0.038 µg/mL, LOQ: 0.115 µg/mL[3]
FlorisilDMP, DEP, DBP, DEHPDrinking Water98.2-110.0%1.20-2.20%LOD: 0.025-0.050 mg/L, LOQ: 0.08-0.17 mg/L[8]
Resin-based COFsDMP, DEP, DBP, DOPWater97.99–100.56%Not SpecifiedNot Specified[9]

DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Butyl benzyl (B1604629) phthalate, DEHP: Di(2-ethylhexyl) phthalate, DNOP: Di-n-octyl phthalate, DOP: Dioctyl phthalate. Data for a range of phthalates is presented to indicate sorbent performance.

Conclusion

Solid-phase extraction is a robust and efficient technique for the determination of this compound in water samples. The choice between C18 and polymeric sorbents should be based on the specific requirements of the analysis, including the range of phthalates to be determined and the complexity of the sample matrix.[3][4] While C18 cartridges provide satisfactory results, polymeric sorbents like Oasis HLB may offer enhanced retention and recovery for a broader range of phthalates.[4] The protocols provided in this application note serve as a foundation for method development and can be optimized to achieve the desired analytical performance for DNP quantification in water.

References

Application Notes and Protocols for the Quantification of Dinonyl Phthalate in Plastic and Polymer Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP) is a high-production-volume phthalate ester used extensively as a plasticizer in a wide array of polymer-based products to enhance their flexibility and durability. Its presence is common in materials such as polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP), which are utilized in consumer goods, medical devices, and packaging materials. Due to its potential to migrate from the polymer matrix, there are growing concerns regarding human exposure and its subsequent health effects, including endocrine disruption.[1] Consequently, the accurate quantification of DNP in plastic and polymer materials is crucial for quality control, regulatory compliance, and risk assessment.

This document provides detailed application notes and standardized protocols for the extraction and quantification of DNP in various plastic and polymer materials. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Levels of Dinonyl Phthalate in Plastic Products

The following tables summarize the reported concentrations of this compound (DNP) in various plastic and polymer materials, providing a comparative overview of contamination levels found in commercial products.

Table 1: Quantification of this compound (DNP) in Polyvinyl Chloride (PVC) Products

Product TypeDNP Concentration (% w/w)Analytical MethodReference
Children's Toys15.1 - 54.4GC-MS[2]
Children's Toys3.9 - 44Not Specified[2]
Children's ToysUp to 40HPLC, HPTLC
Medical DevicesNot specifiedGC-MS[3]
PVC FilmNot specified (worker exposure study)LC-MS/MS of metabolite[4]

Table 2: Quantification of this compound (DNP) in Other Polymer Materials

Polymer TypeProduct TypeDNP ConcentrationAnalytical MethodReference
Polyethylene (PE)ToysNot specifiedGC-MS
Polypropylene (PP)Medical DevicesNot specifiedNot Specified
Various PolymersConsumer ProductsNot specifiedGC-MS

Experimental Protocols

Sample Preparation: Extraction of this compound

The selection of an appropriate extraction method is critical for the accurate quantification of DNP and depends on the polymer matrix and the analytical technique to be employed.

This method is suitable for a variety of polymer matrices and is known for its efficiency and reduced solvent consumption compared to traditional methods.[5]

Protocol:

  • Sample Preparation: Cut the plastic or polymer sample into small pieces (approximately 2x2 mm) to maximize the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the prepared sample into a glass vial.

    • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a toluene/hexane mixture).

    • Place the vial in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature.

  • Filtration:

    • Allow the extract to cool to room temperature.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Analysis: The filtrate is now ready for analysis by GC-MS, HPLC, or NMR.

A classic and robust method for the exhaustive extraction of analytes from solid matrices.[6][7][8]

Protocol:

  • Sample Preparation: Cut the polymer sample into small pieces.

  • Extraction:

    • Place a known weight of the sample (e.g., 1-2 grams) into a cellulose (B213188) extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add a suitable solvent (e.g., dichloromethane or hexane) to the boiling flask.

    • Heat the solvent to reflux. The solvent vapor will condense and drip onto the sample, extracting the DNP.

    • Continue the extraction for a defined period, typically 6-16 hours.[7]

  • Concentration: After extraction, the solvent containing the extracted DNP is concentrated using a rotary evaporator.

  • Reconstitution: The residue is redissolved in a known volume of a suitable solvent for analysis.

This method is particularly effective for polymers that are soluble in a specific solvent, such as PVC in tetrahydrofuran (B95107) (THF).

Protocol:

  • Dissolution:

    • Weigh a known amount of the polymer sample (e.g., 0.5 grams) into a glass vial.

    • Add a solvent that dissolves the polymer but not the analyte (e.g., 10 mL of THF for PVC).

    • Agitate the mixture until the polymer is completely dissolved.

  • Precipitation:

    • Add a non-solvent for the polymer (e.g., methanol (B129727) or hexane) to precipitate the polymer matrix.

    • Allow the polymer to fully precipitate.

  • Separation:

    • Centrifuge or filter the mixture to separate the precipitated polymer from the supernatant containing the DNP.

  • Analysis: The supernatant can be directly analyzed or further concentrated before analysis.

Analytical Methodologies

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of phthalates.[1][9][10][11][12][13][14][15][16]

Protocol:

  • Instrument Setup:

    • GC System: Equipped with a split/splitless injector and a capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Chromatographic Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 100°C, ramp to 260°C at 8°C/min, then to 320°C at 35°C/min.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • SIM Ions for DNP: Quantifier ion m/z 149, and qualifier ions such as m/z 293.[9]

  • Quantification:

    • Prepare a series of calibration standards of DNP in a suitable solvent.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DNP in the sample extract by comparing its peak area to the calibration curve.

HPLC with a suitable detector (e.g., UV-Vis or Diode Array Detector) is another effective method for quantifying DNP.[17][18][19][20][21]

Protocol:

  • Instrument Setup:

    • HPLC System: With a gradient pump, autosampler, and a UV-Vis or DAD detector.

    • Column: A reverse-phase column (e.g., C18) is typically used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: DNP can be detected at approximately 225 nm.

  • Quantification:

    • Prepare a series of DNP calibration standards.

    • Construct a calibration curve based on the peak areas of the standards.

    • Calculate the concentration of DNP in the sample from the calibration curve.

Quantitative NMR (qNMR) is a powerful tool for the direct quantification of substances without the need for identical reference standards for each analyte.[22]

Protocol:

  • Sample Preparation:

    • The dried extract from the sample preparation step is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or maleic anhydride).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Quantification:

    • Integrate the area of a characteristic DNP signal (e.g., aromatic protons) and the signal of the internal standard.

    • The concentration of DNP can be calculated using the following formula: Concentration_DNP = (Integral_DNP / Protons_DNP) * (Protons_IS / Integral_IS) * Concentration_IS Where:

      • Integral_DNP and Integral_IS are the integrated signal areas of DNP and the internal standard, respectively.

      • Protons_DNP and Protons_IS are the number of protons giving rise to the respective signals.

      • Concentration_IS is the known concentration of the internal standard.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plastic materials.

Experimental Workflow for DNP Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Plastic/Polymer Sample Grinding Grinding/Cutting Sample->Grinding Extraction Extraction (UAE, Soxhlet, or Dissolution-Precipitation) Grinding->Extraction Extract DNP Extract Extraction->Extract GCMS GC-MS Analysis Data Quantitative Data GCMS->Data HPLC HPLC Analysis HPLC->Data NMR NMR Analysis NMR->Data Extract->GCMS Extract->HPLC Extract->NMR

Caption: General workflow for DNP quantification.

Signaling Pathway: DNP and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism, inflammation, and cell differentiation.[4][23][24][25][26] Activation of PPARs by DNP can lead to downstream effects associated with endocrine disruption.

DNP and PPAR Signaling Pathway DNP This compound (DNP) (or its metabolites) PPAR PPARα / PPARγ (Peroxisome Proliferator-Activated Receptor) DNP->PPAR Binds and Activates RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., related to lipid metabolism, steroidogenesis) PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., Altered Steroidogenesis, Endocrine Disruption) TargetGenes->BiologicalEffects Leads to

Caption: DNP's interaction with the PPAR signaling pathway.

Logical Relationship: Endocrine Disruption via Androgen Receptor and Steroidogenesis Pathways

DNP exposure has been linked to anti-androgenic effects and disruption of steroidogenesis.[27][28][29][30][31][32][33][34] This diagram illustrates the potential mechanisms of action.

DNP and Endocrine Disruption cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling DNP This compound (DNP) StAR StAR Protein DNP->StAR Inhibits P450scc P450scc (CYP11A1) DNP->P450scc Inhibits AR Androgen Receptor (AR) DNP->AR May antagonize StAR->P450scc Cholesterol Transport Testosterone Testosterone Production P450scc->Testosterone Synthesis AndrogenBinding Androgen Binding Testosterone->AndrogenBinding EndocrineDisruption Endocrine Disruption (Anti-Androgenic Effects) Testosterone->EndocrineDisruption Reduced Levels Contribute to GeneTranscription Androgen-Responsive Gene Transcription AR->GeneTranscription AndrogenBinding->AR GeneTranscription->EndocrineDisruption

Caption: DNP's potential effects on endocrine function.

References

Application Notes and Protocols for Dinonyl Phthalate (DNP) Toxicity Testing in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP) is a high-molecular-weight phthalate used as a plasticizer in a wide variety of consumer products. Its widespread use has led to its detection in aquatic environments, raising concerns about its potential toxicity to aquatic organisms. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for toxicological research due to its rapid development, genetic tractability, and optical transparency, which allows for in vivo imaging of developing tissues and organs. This document provides a detailed set of experimental protocols for assessing the toxicity of dinonyl phthalate in zebrafish, covering acute, developmental, reproductive, cardiac, and neurotoxic effects.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing this compound toxicity in zebrafish.

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis & Interpretation Zebrafish Zebrafish Husbandry (Adults & Embryos) Embryo_Exposure Embryo Exposure (e.g., 4 hpf - 120 hpf) Zebrafish->Embryo_Exposure Acclimatization Adult_Exposure Adult Exposure (e.g., 21 days) Zebrafish->Adult_Exposure Acclimatization DNP_Prep DNP Stock Preparation (in DMSO or Ethanol) DNP_Prep->Embryo_Exposure Exposure Solutions DNP_Prep->Adult_Exposure Exposure Solutions Acute Acute Toxicity (OECD 236) Embryo_Exposure->Acute Endpoints Developmental Developmental Toxicity Embryo_Exposure->Developmental Endpoints Cardiotoxicity Cardiotoxicity Embryo_Exposure->Cardiotoxicity Endpoints Neurotoxicity Neurotoxicity Embryo_Exposure->Neurotoxicity Endpoints Reproductive Reproductive Toxicity Adult_Exposure->Reproductive Endpoints Hepatic Hepatotoxicity Adult_Exposure->Hepatic Endpoints Oxidative Oxidative Stress Adult_Exposure->Oxidative Endpoints Data_Analysis Data Collection & Statistical Analysis Acute->Data_Analysis Developmental->Data_Analysis Cardiotoxicity->Data_Analysis Neurotoxicity->Data_Analysis Reproductive->Data_Analysis Hepatic->Data_Analysis Oxidative->Data_Analysis Conclusion Conclusion & Risk Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for DNP toxicity testing in zebrafish.

Data Presentation

Table 1: Summary of Acute and Developmental Toxicity of this compound in Zebrafish Embryos/Larvae
ParameterConcentration (µg/L)ResultReference
96-h LC50 Not available in reviewed literatureExposure up to 10,000 µg/L did not lead to mortality.[1][2][1][2]
Mortality 10,000No significant increase in mortality at 120 hpf.[1][2][1][2]
Malformations Up to 10,000Incidence of malformations was similar to the control group (<10%).[1][2][1][2]
Hatching Rate 10,000 (as part of a long-term study with female pre-exposure)Hatching rate of offspring from females exposed to 10,000 µg/L DINP was 71.02%.[3][3]
Table 2: Summary of Neurotoxicity of this compound in Zebrafish Larvae
ParameterConcentration (µg/L)ResultReference
Locomotor Activity (Dark Phase) 0.5 - 50Significant hyperactivity observed.[2][4][2][4]
Locomotor Activity (Light Phase) 0.5 - 50Significant hypoactivity observed.[2][4][2][4]
ache (acetylcholinesterase) gene expression 500Upregulated.[4][5][6][4][5][6]
drd1b (dopamine receptor D1b) gene expression 500Upregulated.[4][5][6][4][5][6]
Tg(HuC:eGFP) expression (pan-neuronal) 10,000Reduced fluorescence intensity, indicating inhibition of primary neuron activity.[4][5][6][4][5][6]
Tg(mbp:GFP) expression (myelination) 10,000Reduced fluorescence intensity.[4][5][6][4][5][6]
Table 3: Summary of Reproductive and Endocrine Effects of this compound in Adult Zebrafish
ParameterConcentration (µg/L)DurationResultReference
Fecundity 0.4221 daysReduced number of fertilized eggs.[7]
Oocyte Growth & Maturation 0.42, 420, 420021 daysAdversely affected, showing a non-monotonic dose-response.[8][8]
Apoptosis (Caspase-3 activity) 0.4221 daysEnhanced in vitellogenic follicles.[9][9]
DNA Fragmentation (TUNEL assay) 0.42, 4.221 daysObserved in vitellogenic follicles.[9][9]
Table 4: Summary of Hepatotoxicity and Oxidative Stress Effects of this compound in Zebrafish
ParameterConcentration (µg/L)DurationResultReference
Hepatosteatosis (Liver Lipid Accumulation) 0.42, 4.2, 4221 daysCaused hepatosteatosis.[7][8][10][7][8][10]
Lipid Peroxidation (LPO) 300,000 (in Oreochromis mossambicus)Short and long-termSignificantly increased.[11][11]
Glutathione (GSH) Not available for DiNP in zebrafish---
Superoxide Dismutase (SOD) activity 300,000 (in Oreochromis mossambicus)Short-termSignificantly increased.[11][11]
Catalase (CAT) activity 300,000 (in Oreochromis mossambicus)Short-termSignificantly increased.[11][11]

Experimental Protocols

Acute Toxicity Assay (OECD 236)

This protocol is adapted from the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET).

Objective: To determine the acute toxicity of DNP to zebrafish embryos, typically by calculating the concentration that is lethal to 50% of the embryos (LC50) over a 96-hour period.

Materials:

  • Fertilized zebrafish embryos (< 3 hours post-fertilization, hpf)

  • 24-well plates

  • DNP stock solution (in a suitable solvent like DMSO or ethanol)

  • Embryo medium (e.g., E3 medium)

  • Incubator set to 28.5°C

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of DNP concentrations by diluting the stock solution in embryo medium. Include a solvent control (embryo medium with the same concentration of solvent as the highest DNP concentration) and a negative control (embryo medium only).

  • Exposure: At 4-6 hpf, place one healthy embryo per well in a 24-well plate containing 2 mL of the respective test or control solution.

  • Incubation: Incubate the plates at 28.5°C with a 14:10 hour light:dark cycle for 96 hours.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following lethal endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Absence of heartbeat

  • Data Analysis: For each concentration, calculate the cumulative mortality at each time point. Use this data to determine the 96-h LC50 value using appropriate statistical software (e.g., Probit analysis).

Developmental and Cardiotoxicity Assay

Objective: To assess the effects of DNP on zebrafish embryonic development and cardiac function.

Materials:

  • Same as for the Acute Toxicity Assay

  • High-speed camera mounted on a microscope (for cardiac function)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Exposure: Follow the same exposure protocol as the Acute Toxicity Assay (Section 1).

  • Developmental Abnormality Assessment (at 72 and 96 hpf):

    • Anesthetize larvae with a low dose of tricaine (B183219) (MS-222).

    • Under a stereomicroscope, score for the presence of malformations, including but not limited to:

      • Pericardial edema (fluid accumulation around the heart)

      • Yolk sac edema

      • Spinal curvature

      • Tail malformations

      • Craniofacial abnormalities

    • Record the percentage of larvae exhibiting each type of malformation at each concentration.

  • Cardiotoxicity Assessment (at 48 and 72 hpf):

    • Place individual larvae in a small drop of methylcellulose (B11928114) on a microscope slide to immobilize them.

    • Record a high-speed video (e.g., 30 seconds) of the heart.

    • Analyze the video to determine:

      • Heart Rate: Count the number of ventricular contractions per minute.

      • Arrhythmia: Observe for irregular heartbeats.

      • SV-BA Distance: Measure the distance between the sinus venosus and the bulbus arteriosus as an indicator of heart looping defects.

Neurotoxicity Assay (Photomotor Response)

Objective: To evaluate the neurotoxic effects of DNP by assessing changes in locomotor activity in response to light stimuli.

Materials:

  • Zebrafish larvae at 5 days post-fertilization (dpf)

  • 96-well plates

  • Automated behavioral tracking system (e.g., ZebraBox or similar)

Procedure:

  • Exposure: Expose embryos to a range of DNP concentrations from 4 hpf to 120 hpf as described in the Acute Toxicity Assay.

  • Behavioral Assay (at 120 hpf):

    • Place individual larvae in the wells of a 96-well plate.

    • Acclimate the larvae in the dark for a period (e.g., 20 minutes).

    • Subject the larvae to alternating periods of light and dark, for example:

      • 5 minutes of light

      • 5 minutes of dark

      • 5 minutes of light

    • The automated tracking system will record the total distance moved and the velocity of each larva.

  • Data Analysis: Analyze the locomotor data to determine if DNP exposure causes hyperactivity or hypoactivity in response to changes in light conditions. Compare the mean distance moved and velocity between the control and DNP-exposed groups for both the light and dark phases.[2][4]

Gene Expression Analysis (qPCR)

Objective: To quantify changes in the expression of genes related to specific toxicity pathways (e.g., reproductive, neurotoxic) following DNP exposure.

Materials:

  • Zebrafish larvae or adult tissues (e.g., gonads, brain, liver)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • qPCR instrument

  • Primers for target and reference genes (see Table 5 for examples)

Procedure:

  • Exposure and Sample Collection: Expose zebrafish embryos or adults to DNP as described in previous protocols. At the desired time point, euthanize the animals and dissect the tissue of interest (e.g., whole larvae, adult brain, or gonads).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the samples using a commercial kit, following the manufacturer's instructions. Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for your target genes and at least two stable reference genes (e.g., actb1, ef1a).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 5: Example Target Genes for qPCR Analysis

Toxicity Endpoint Target Genes Function
Reproductive (HPG Axis) gnrh3, kiss1, fshb, lhb, cyp19a1a Hypothalamic-pituitary-gonadal axis regulation and steroidogenesis[11][12]
Neurotoxicity ache, dat, th, drd1b, mbp, elavl3 Cholinergic and dopaminergic pathways, neurogenesis, and myelination[4][5][6]
Oxidative Stress sod1, cat, gpx1a, gstp1 Antioxidant defense

| Apoptosis | baxa, casp3a | Programmed cell death[9] |

Apoptosis Assays

Objective: To detect and quantify apoptosis (programmed cell death) in zebrafish tissues following DNP exposure.

5.1. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure (for whole-mount embryos):

  • Fix embryos (e.g., 24-96 hpf) in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Wash with PBS and permeabilize with a series of methanol (B129727) washes and proteinase K treatment.

  • Incubate the embryos with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol.

  • Wash and mount the embryos for imaging using fluorescence microscopy. Apoptotic cells will be fluorescently labeled.

5.2. Activated Caspase-3 Immunohistochemistry

This method detects the activated form of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure (for whole-mount embryos):

  • Fix and permeabilize embryos as for the TUNEL assay.

  • Block non-specific antibody binding with a blocking solution (e.g., PBS with 10% goat serum and 1% BSA).

  • Incubate with a primary antibody specific for activated caspase-3.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount and image using fluorescence microscopy.

Hepatotoxicity Assessment (Liver Steatosis)

Objective: To assess lipid accumulation (steatosis) in the liver of DNP-exposed zebrafish.

Materials:

  • Zebrafish larvae (e.g., 5-7 dpf) or adult liver tissue

  • 4% PFA

  • Oil Red O or Nile Red stain

  • Microscope (brightfield or fluorescence)

Procedure:

  • Exposure: Expose zebrafish larvae or adults to DNP.

  • Staining:

    • Oil Red O (for whole-mount larvae or cryosections): Fix the samples in 4% PFA. For whole-mount, dehydrate and rehydrate through a propylene (B89431) glycol series before staining with Oil Red O solution. For sections, embed fixed tissue, cryosection, and then stain.

    • Nile Red (for live imaging or fixed samples): Incubate live or fixed larvae in embryo medium containing Nile Red.

  • Imaging and Analysis:

    • Image the liver region using a microscope.

    • Quantify the stained area or fluorescence intensity using image analysis software to determine the extent of lipid accumulation.[1]

Signaling Pathway Diagrams

Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical neuroendocrine pathway regulating reproduction. Phthalates can disrupt this axis at multiple levels.

HPG_Axis cluster_brain Brain cluster_gonad Gonad (Ovary/Testis) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH, Kiss1 Steroidogenesis Steroidogenesis Pituitary->Steroidogenesis LH, FSH Gametogenesis Gametogenesis Steroidogenesis->Gametogenesis Estrogens, Androgens DNP This compound (DNP) DNP->Hypothalamus Disrupts DNP->Pituitary Disrupts DNP->Steroidogenesis Disrupts

Caption: Potential disruption of the HPG axis by DNP in zebrafish.

Neurotoxicity Pathways

DNP has been shown to affect both the cholinergic and dopaminergic systems in zebrafish larvae.

Neurotoxicity_Pathway cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System ACh Acetylcholine (ACh) AChE_Node Acetylcholinesterase (AChE) (ache gene) ACh->AChE_Node Substrate ACh_Metabolism ACh Breakdown AChE_Node->ACh_Metabolism Behavior Altered Locomotor Activity ACh_Metabolism->Behavior Dopamine Dopamine DRD1b Dopamine Receptor D1b (drd1b gene) Dopamine->DRD1b Binds to Dopamine_Signaling Dopaminergic Signaling DRD1b->Dopamine_Signaling Dopamine_Signaling->Behavior DNP This compound (DNP) DNP->AChE_Node Upregulates 'ache' DNP->DRD1b Upregulates 'drd1b'

Caption: DNP's impact on cholinergic and dopaminergic pathways in zebrafish.

References

Application Notes and Protocols for the Analysis of Dinonyl Phthalate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinonyl phthalate (B1215562) (DNP) encompasses a group of phthalate esters with nine-carbon branched alkyl chains. The most prominent member of this group is diisononyl phthalate (DINP), a complex mixture of isomers extensively used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility.[1] Its widespread application in consumer goods, including flooring, cables, and toys, raises concerns about human exposure and potential health implications.[1] Accurate and reliable analytical methods are therefore essential for monitoring DINP levels in diverse matrices such as food, environmental samples, and biological fluids to ensure regulatory adherence and for exposure assessment.[1]

This document provides detailed application notes and protocols for the analysis of dinonyl phthalate and its isomers, tailored for researchers, scientists, and drug development professionals. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Standards and Reference Materials

The foundation of accurate quantification of DINP lies in the use of high-purity analytical standards and certified reference materials (CRMs). These materials are indispensable for instrument calibration, method validation, and ongoing quality control. It is crucial to obtain a Certificate of Analysis (CoA) for each standard to confirm its purity, concentration, and traceability.[1] Several suppliers offer DINP analytical standards.[1]

Analytical Methodologies

The principal techniques for the determination of DINP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the method is often dictated by the sample matrix, the required sensitivity, and the available laboratory instrumentation.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates. It offers excellent chromatographic resolution and is suitable for a variety of sample types.[3]

Challenges in GC-MS Analysis: A significant challenge in the analysis of DINP is that it exists as a complex mixture of isomers, which can be difficult to separate chromatographically.[3][4] This often results in a broad, unresolved peak or a series of closely eluting peaks.[5][6] Additionally, interferences from other structurally similar compounds, such as terephthalates, can complicate identification and quantification.[7] For instance, bis(2-ethylhexyl) terephthalate (B1205515) can co-elute with and share mass spectral fragment ions with some phthalates, potentially leading to inaccurate results.[7]

Quantitative Data Summary for GC-MS Analysis of DINP

ParameterPolymer MatrixFood Simulant (Oil)Environmental (Water)Wine
Limit of Detection (LOD) 3.46 µg/mL[2]0.320 µg/mL[2]1-8 ng/mL[2]-
Limit of Quantification (LOQ) Not specified5-100 µg/mL (calibration range)[2]5-14 ng/mL[2]-
Recovery 76-100%[2]86.3-117.2%[2]93.4-104.5%[2]-
Precision (Repeatability, RSDr) 0.4%[2]0.72-7.70%[2]3.6-7.4% (intra-day)[2]-
Mean Concentration (Example) ---0.027 - 1.820 mg/L[4]

Experimental Protocol: GC-MS Analysis of DINP in Polymer Materials

This protocol outlines the steps for the extraction and analysis of DINP from a polymer matrix.

  • Sample Preparation:

    • Reduce the polymer sample to small particles by grinding or cutting to increase the surface area for extraction.[2]

    • Weigh approximately 1 gram of the comminuted sample into a glass vial.[2]

    • Add a suitable organic solvent, such as methylene (B1212753) chloride or a mixture of hexane (B92381) and acetone.[2]

    • Extract the sample using an appropriate technique like ultrasonication or Soxhlet extraction.[1]

  • Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250°C[8]

      • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.[1]

      • Carrier Gas: Helium at a constant flow rate.[8]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DINP (e.g., m/z 149, 293).[1][3][6] Full scan mode can also be used for qualitative identification.[7]

Workflow for GC-MS Analysis of DINP in Polymers

Start Start SamplePrep Sample Preparation (Grinding/Cutting) Start->SamplePrep Extraction Solvent Extraction (e.g., Methylene Chloride) SamplePrep->Extraction Concentration Extract Concentration Extraction->Concentration GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis End End Data_Analysis->End Start Start Sample_Dilution Sample Dilution (with Hexane) Start->Sample_Dilution Sample_Loading Sample Loading onto SPE Sample_Dilution->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of DINP Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS_Analysis End End LCMS_Analysis->End Human_Exposure Human Exposure to DINP Metabolism In Vivo Metabolism Human_Exposure->Metabolism Urine_Excretion Excretion of Metabolites in Urine Metabolism->Urine_Excretion Urine_Sample Urine Sample Collection Urine_Excretion->Urine_Sample Sample_Prep Sample Preparation (Hydrolysis, SPE) Urine_Sample->Sample_Prep LCMS_Analysis LC-MS/MS Analysis of Metabolites Sample_Prep->LCMS_Analysis Exposure_Assessment Exposure Assessment LCMS_Analysis->Exposure_Assessment

References

Application Note: Detection of Dinonyl Phthalate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinonyl phthalate (B1215562) (DNP) is a complex mixture of isomers primarily used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Its application in food contact materials (FCMs), such as packaging films, gaskets, and tubing, has raised consumer safety concerns due to its potential to migrate into foodstuffs.[3][4] Phthalates, including DNP, are not chemically bound to the polymer matrix and can leach into the surrounding environment, particularly into fatty foods.[3][5][6] Due to their potential endocrine-disrupting properties, regulatory bodies in various regions, including the European Union, have established specific migration limits (SMLs) for DNP in FCMs to minimize dietary exposure.[7][8][9] This application note provides detailed protocols for the detection and quantification of DNP in food contact materials using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with an overview of current regulatory standards.

Regulatory Landscape

Regulatory oversight of DNP in food contact materials is crucial for ensuring consumer safety. The European Union has set specific migration limits for DNP, which have been recently updated. In the United States, the Food and Drug Administration (FDA) has a more complex regulatory history with phthalates, having revoked authorizations for many while still allowing some for specific applications.[10][11]

Regulatory BodyRegulationSpecific Migration Limit (SML) for DNPNotes
European Union (EU)Commission Regulation (EU) No 10/2011 (as amended)1.8 mg/kg of foodThis is a group SML for the sum of diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP).[7][8][9]
United States (FDA)21 CFR Parts 175-178No specific SML established for DNP as a class in all FCMs.The FDA has revoked the authorization for many phthalates in food contact applications due to abandonment by the industry.[10][11][12] However, some phthalates remain authorized for specific uses.[10][12]

Experimental Protocols

Accurate determination of DNP migration from food contact materials requires robust analytical methodologies. The following sections detail the protocols for sample preparation and analysis using GC-MS and HPLC.

Sample Preparation: Migration Testing

Migration testing simulates the transfer of substances from the FCM to the food. This is typically performed using food simulants under controlled conditions of time and temperature that represent the intended use of the material.[3]

Materials:

  • Food contact material sample

  • Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 20% ethanol for alcoholic foods, 50% ethanol for high-alcohol foods and milk, 3% acetic acid for acidic foods, and olive oil or isooctane (B107328) for fatty foods)

  • Glass migration cells or containers

  • Incubator or oven

Procedure:

  • Cut a representative piece of the food contact material of a known surface area.

  • Place the sample in a glass migration cell.

  • Fill the cell with the appropriate pre-heated food simulant, ensuring the sample is fully immersed. The volume of the simulant should be chosen to achieve a surface area-to-volume ratio representative of the actual use (e.g., 6 dm² per kg of food simulant).

  • Seal the cell and incubate at a temperature and for a duration that reflects the most extreme foreseeable conditions of use (e.g., 10 days at 40°C for long-term storage at room temperature).

  • After the specified contact time, cool the cell to room temperature.

  • The food simulant is then collected for extraction and analysis.

Extraction of Dinonyl Phthalate from Food Simulants

A. For Aqueous and Acidic Food Simulants (Ethanol, Acetic Acid):

  • Liquid-Liquid Extraction (LLE):

    • Transfer a known volume of the food simulant to a separatory funnel.

    • Add a suitable organic solvent such as hexane (B92381) or dichloromethane.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The concentrated extract is now ready for GC-MS or HPLC analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by distilled water.

    • Load the food simulant sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the DNP with a suitable organic solvent like acetonitrile (B52724) or dichloromethane.[13]

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase or injection solvent.[13]

B. For Fatty Food Simulants (Olive Oil):

  • Solvent Extraction and Fat Removal:

    • Dissolve a known weight of the olive oil simulant in a non-polar solvent like hexane.

    • Extract the DNP from the oil using a polar solvent such as acetonitrile.

    • The acetonitrile layer, containing the DNP, is separated.

    • This extract may require further cleanup, such as gel permeation chromatography (GPC), to remove residual lipids before analysis.

Analytical Instrumentation and Conditions

GC-MS is a widely used and robust technique for the analysis of semi-volatile compounds like DNP.[3][14]

ParameterCondition
Gas Chromatograph Agilent 6890N or equivalent[13]
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[13]
Injector Splitless mode, 280°C[13]
Oven Program Initial 150°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min[13]
Carrier Gas Helium at a constant flow of 1.2 mL/min[13]
Mass Spectrometer Agilent 5973 Mass Selective Detector or equivalent[13]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C[13]
MS Quad Temp. 150°C[13]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 149
Qualifier Ions (m/z) 167, 293

Note: The most abundant ion for most phthalates is m/z 149.[15]

HPLC offers an alternative for DNP analysis, particularly when coupled with a mass spectrometer for enhanced selectivity and sensitivity.

ParameterCondition
HPLC System Agilent 1290 Infinity or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[13] or Phenyl-Hexyl for better separation of isomers
Mobile Phase A 0.1% formic acid in water[13]
Mobile Phase B Acetonitrile or Methanol[13]
Gradient Optimized for separation of DNP from other phthalates and matrix components. A typical gradient might start at 50% B, ramp to 95% B, and hold.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Detector UV/Vis Diode Array Detector (DAD) at 228 nm or a Mass Spectrometer (LC-MS/MS)
LC-MS/MS Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.[13] Electrospray ionization (ESI) in positive mode.

Experimental Workflow and Data Presentation

The overall workflow for the detection of DNP in food contact materials is depicted in the following diagram.

DNP_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing & Reporting Sample Food Contact Material Sample Migration Migration Testing (Food Simulant, Time, Temp) Sample->Migration Known Surface Area Extract Extraction of DNP (LLE or SPE) Migration->Extract Collect Simulant Concentrate Concentration of Extract Extract->Concentrate Combine & Dry Analysis Instrumental Analysis Concentrate->Analysis GCMS GC-MS Analysis Data_Acquisition Data Acquisition GCMS->Data_Acquisition HPLC HPLC-UV/MS Analysis HPLC->Data_Acquisition Analysis->GCMS Option 1 Analysis->HPLC Option 2 Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report (mg/kg) Quantification->Report

References

Application Note: Protocol for Assessing Dinonyl Phthalate (DNP) Migration from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinonyl phthalate (B1215562) (DNP) is a high molecular weight phthalate commonly used as a plasticizer to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2] It is found in a wide range of consumer products, including plastic food contact materials (FCMs).[1] Concerns exist regarding the migration of DNP from packaging into foodstuffs, as chronic exposure to certain phthalates has been linked to adverse health effects, including endocrine disruption.[1] Therefore, quantifying the migration of DNP from plastics is crucial for ensuring consumer safety and regulatory compliance.

This document provides a detailed protocol for assessing the specific migration of dinonyl phthalate from plastic materials into food simulants, based on established regulatory guidelines such as the European Union's Regulation (EU) No 10/2011.[3][4]

Regulatory Context

In the European Union, the use and migration of phthalates in plastic FCMs are strictly regulated under Regulation (EU) No 10/2011 and its amendments.[3][5] As of August 1, 2023, the Specific Migration Limit (SML) for the sum of Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) is 1.8 mg/kg of food.[5] The regulation specifies standardized testing conditions, including the use of food simulants, contact times, and temperatures, to model worst-case exposure scenarios.[1][6][7]

Overall Experimental Workflow

The general procedure involves exposing the plastic material to a food simulant under controlled conditions, followed by chemical analysis of the simulant to quantify the migrated DNP.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Migration Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results SamplePrep Plastic Sample Preparation Migration Migration Test (Controlled Time & Temp) SamplePrep->Migration SimulantPrep Food Simulant Selection & Preparation SimulantPrep->Migration Extraction DNP Extraction from Simulant Migration->Extraction Quantification Instrumental Analysis (GC-MS) Extraction->Quantification DataAnalysis Data Analysis & Compliance Check Quantification->DataAnalysis

Caption: High-level workflow for DNP migration testing.

Detailed Experimental Protocol

1. Materials and Reagents

  • Plastic Sample: The food contact material to be tested.

  • Food Simulants: Selected based on the type of food the plastic will contact. Common simulants as per EU Regulation 10/2011 include:[1]

    • Simulant A: 10% ethanol (B145695) (v/v) in water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in water (for acidic foods with pH < 4.5).

    • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like 95% ethanol or isooctane (B107328) (for fatty foods).[7]

  • Reagents:

    • DNP standard (high purity).

    • Internal Standard (e.g., deuterated phthalate).

    • Solvents (e.g., n-hexane, acetonitrile, dichloromethane, all high purity/GC grade).[8][9]

  • Equipment:

    • Incubator or oven with precise temperature control.

    • Glass migration cells or containers.

    • Analytical balance.

    • Gas Chromatograph with Mass Spectrometer (GC-MS).[10]

    • Standard laboratory glassware (volumetric flasks, pipettes, vials).

    • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).[9]

2. Migration Test Procedure

  • Sample Preparation: Cut the plastic material into test specimens of a known surface area (e.g., 1 dm²). Clean the surface gently if necessary to remove external contaminants, avoiding solvents that could alter the plastic.

  • Exposure: Place the test specimen in a glass migration cell. Add a known volume of the pre-heated food simulant, ensuring the plastic is fully immersed. A standard surface area-to-volume ratio is 6 dm² per 1 kg (or 1 L) of food simulant.[11]

  • Incubation: Seal the migration cell and place it in an incubator set to the appropriate test conditions. These conditions are chosen to represent the worst foreseeable use. For long-term storage at room temperature, a common test condition is 10 days at 40°C or 50°C .[11][12]

  • Blank Preparation: Prepare a blank sample containing only the food simulant and subject it to the same conditions to account for any background contamination.[13]

  • Termination: After the specified duration, remove the cell from the incubator and allow it to cool to room temperature. Remove the plastic specimen. The food simulant, now containing any migrated DNP, is ready for extraction.

3. Analytical Quantification Protocol

This protocol focuses on Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive technique for phthalate analysis.[8][10]

  • Sample Extraction: The method depends on the food simulant used.

    • Aqueous Simulants (A, B): Perform a liquid-liquid extraction (LLE). Transfer a known volume of the simulant into a separatory funnel, add the internal standard, and extract 2-3 times with n-hexane or dichloromethane.[8]

    • Fatty Simulant (D2 - Olive Oil): This is more complex. A common approach is solvent extraction followed by a cleanup step to remove lipids, which can interfere with the analysis. This may involve gel permeation chromatography (GPC) or solid-phase extraction (SPE).[14]

  • Concentration: Combine the organic extracts and concentrate the volume using a gentle stream of nitrogen or a rotary evaporator to a final volume (e.g., 1 mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

      • Carrier Gas: Helium.

      • Injector Temperature: 280°C.

      • Oven Program: Start at 80°C, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity, using characteristic DNP ions (e.g., m/z 149, 167, 293).

  • Calibration: Prepare a series of calibration standards of DNP in the clean extraction solvent, spiked with the same amount of internal standard as the samples. Run these to generate a calibration curve.

  • Calculation: Quantify the DNP concentration in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve. The final migration value is expressed in mg of DNP per kg of food simulant (mg/kg).

G cluster_extract Sample Extraction & Cleanup cluster_gcms GC-MS Analysis cluster_quant Quantification Simulant Food Simulant (post-migration) Add_IS Add Internal Standard Simulant->Add_IS LLE Liquid-Liquid Extraction (e.g., with n-Hexane) Add_IS->LLE SPE Solid-Phase Extraction (Cleanup for Fatty Simulants) Add_IS->SPE if needed Concentrate Concentrate Extract LLE->Concentrate SPE->Concentrate if needed Inject Inject Sample into GC Concentrate->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Calc Calculate DNP Concentration (mg/kg) Detection->Calc CalCurve Generate Calibration Curve CalCurve->Calc

Caption: Workflow for DNP quantification by GC-MS.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different materials and conditions.

Table 1: Specific Migration of DNP from Plastic Samples

Sample ID Plastic Type Food Simulant Test Conditions (Time, Temp) DNP Migration (mg/kg) Compliance Status (Limit: 1.8 mg/kg)*
PVC-01 PVC Film Simulant A (10% EtOH) 10 days, 40°C 0.15 Pass
PVC-02 PVC Gasket Simulant B (3% HAc) 10 days, 40°C < 0.05 (LOD) Pass
PVC-03 PVC Tubing Simulant D2 (Olive Oil) 10 days, 40°C 0.89 Pass
PET-01 PET Bottle Simulant A (10% EtOH) 10 days, 40°C < 0.05 (LOD) Pass

*Note: The SML of 1.8 mg/kg applies to the sum of DINP and DIDP.[5]

Toxicological Context: Peroxisome Proliferator-Activated Receptors (PPAR)

For drug development professionals, understanding the toxicological rationale behind migration limits is key. Some phthalates, including DNP, are believed to exert certain biological effects, such as liver effects in rodents, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[15] While the relevance to humans is debated, this pathway is a focus of toxicological research.[15][16]

G DNP DNP (Ligand) PPAR PPARα (Nuclear Receptor) DNP->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Cellular Responses (e.g., Peroxisome Proliferation) Gene->Response

Caption: Simplified PPARα signaling pathway.

References

Application Notes and Protocols for In Vivo Rodent Studies of Dinonyl Phhalate (DNP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dinonyl phthalate (B1215562) (DNP), a high-production-volume plasticizer, is utilized in a wide array of consumer products. Its widespread use has led to ubiquitous human exposure, raising concerns about its potential impact on biological systems. In vivo rodent studies are critical for assessing the toxicological profile of DNP and elucidating its mechanisms of action. This document provides a comprehensive overview of experimental design considerations, detailed protocols for key assays, and data presentation formats relevant to DNP rodent research. The primary mechanisms of DNP's biological effects involve its action as an endocrine-disrupting chemical and its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver.[1][2][3]

Section 1: Experimental Design Considerations

A well-structured experimental design is fundamental to generating robust and reproducible data. Key considerations for in vivo DNP studies are outlined below.

1.1. Animal Model Selection

  • Species and Strain: Sprague-Dawley and Wistar rats are commonly used for reproductive and developmental toxicity studies due to their well-characterized reproductive biology.[4][5] F344 rats and B6C3F1 mice are often selected for carcinogenicity and liver toxicity studies.[6][7] The choice of strain should be justified based on the study's specific aims and historical data.

  • Age and Sex: The age of the animals at the start of exposure is critical, especially for developmental and reproductive studies. Perinatal exposure (from gestation through lactation) is often employed to assess effects on sexual development.[4] Both male and female rodents should be included to evaluate sex-specific effects.

1.2. Dose Selection and Administration

  • Dose Range: Dose selection should be based on existing toxicological data, including No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).[8] A wide range of doses, including a vehicle control and at least three dose levels, is recommended to establish a dose-response relationship. Doses can range from environmentally relevant levels to those known to induce toxicity.[9][10]

  • Administration Route: Oral gavage is a common and precise method for administering a specific dose of DNP.[4][11] Dietary administration is suitable for chronic exposure studies.[5][6][12] The vehicle (e.g., corn oil) should be inert and administered to the control group.

1.3. Study Duration and Endpoints

  • Duration: Study duration can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days) and chronic (e.g., 2 years) exposures. Developmental studies often involve dosing during critical windows of gestation and lactation.[11][12]

  • Endpoints: A comprehensive set of endpoints should be evaluated:

    • General Toxicity: Body weight, food/water consumption, clinical signs of toxicity, and mortality.

    • Organ Weights: Liver, kidneys, testes, epididymides, and other target organs.

    • Reproductive Toxicity (Male): Anogenital distance (AGD), nipple retention, sperm count and motility, testicular histology, and serum testosterone (B1683101) levels.[4][10]

    • Hepatic Toxicity: Liver weight, histopathology (e.g., hepatocyte proliferation, necrosis), and serum biomarkers (e.g., ALT, AST).[6][13][14]

    • Renal Toxicity: Kidney weight and histopathology.[13]

1.4. Control Groups A vehicle control group receiving only the administration vehicle (e.g., corn oil) is mandatory. An untreated control group may also be included. This allows researchers to distinguish the effects of the test substance from any potential effects of the vehicle or the administration procedure.

Section 2: Data Presentation

Quantitative data should be summarized in tables to facilitate comparison and interpretation.

Table 1: Summary of NOAEL and LOAEL Data for Dinonyl Phthalate in Rodents

EndpointSpecies/StrainExposure DurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
Liver TumorsF344 Rat (Male)Chronic359>700[7]
Liver TumorsB6C3F1 Mouse (Female)Chronic112336[7]
Liver Toxicity (Spongiosis Hepatis)Rat2-year15152[15][16]
Kidney HistopathologySD Rat (Male)Sub-chronicNo NOAEL Identified60[17]
Developmental Effects (Reduced Offspring Body Weight)RatTwo-generationNo NOAEL Identified133[18]
Fetal Testicular Effects (Increased MNGs, Reduced Testosterone)Sprague-Dawley RatGestation Day 12-1950250[11]
Reproductive Effects (Decreased Live Birth/Survival)RatOne-generation622Not specified[8]
Testicular Effects (Weight Decrease)Mouse104-week276742[8]

MNGs: Multinucleated Germ Cells

Table 2: Example Data Template for a Sub-chronic DNP Rodent Study

Treatment Group (mg/kg/day)Final Body Weight (g)Relative Liver Weight ( g/100g bw)Relative Kidney Weight ( g/100g bw)Relative Testis Weight ( g/100g bw)Serum Testosterone (ng/mL)Sperm Motility (%)
0 (Vehicle Control)
Low Dose
Mid Dose
High Dose

Section 3: Core Experimental Protocols

3.1. Protocol: Oral Gavage Administration of DNP

  • Preparation: Prepare DNP solutions in an appropriate vehicle (e.g., corn oil) to the desired concentrations.

  • Animal Restraint: Properly restrain the mouse or rat. For mice, scruff the animal by grasping the skin over the shoulders.[19] For rats, hold the animal near the thoracic region and support the lower body.[20]

  • Needle Measurement: Determine the correct insertion length by measuring the gavage needle from the corner of the animal's mouth to the last rib or sternum.[19][21] Mark this length on the needle.

  • Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus.[20] The animal should swallow as the tube passes. The tube should advance easily with no resistance.[22] If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is properly placed, slowly administer the calculated volume of the DNP solution.[20] The maximum recommended volume is 10 mL/kg for mice and up to 20 mL/kg for rats.[19][23]

  • Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for several minutes for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[20][22]

3.2. Protocol: Sperm Parameter Analysis

  • Sample Collection: Euthanize the animal and dissect the cauda epididymides. Place them in a petri dish containing a pre-warmed buffer (e.g., Biggers, Whitten, and Whittingham medium).[24]

  • Sperm Release: Make several small incisions in the cauda epididymis to allow sperm to swim out into the medium. Incubate for approximately 30 minutes at 37°C to allow for sperm dispersal.[24]

  • Motility Assessment: Place a drop of the sperm suspension on a pre-warmed microscope slide. Assess sperm motility using a Computer-Assisted Sperm Analysis (CASA) system, which provides objective measurements of various motion parameters.[25][26]

  • Sperm Count: Dilute the sperm suspension and count the number of sperm using a hemocytometer (e.g., Neubauer chamber).[24] The concentration is calculated based on the number of sperm counted in a specific volume.

  • Morphology Assessment: Prepare a smear of the sperm suspension on a slide, allow it to air dry, and stain it (e.g., with Sperm Blue® or Diff-Quik).[27] Examine the slide under a microscope and classify sperm as normal or abnormal based on head and tail morphology.

3.3. Protocol: Histopathological Examination of Liver

  • Tissue Collection and Fixation: Immediately after euthanasia, collect the liver and fix it in 10% neutral buffered formalin for at least 24-48 hours.[28][29]

  • Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70% to 100%).[29]

  • Clearing and Embedding: Clear the tissue in xylene and embed it in paraffin (B1166041) wax to form a solid block.[29]

  • Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin block using a microtome.

  • Staining: Mount the sections on microscope slides and stain with Hematoxylin and Eosin (B541160) (H&E). Hematoxylin stains cell nuclei blue, and eosin stains the cytoplasm and extracellular matrix pink.[28]

  • Microscopic Examination: Examine the stained slides under a light microscope. Evaluate for pathological changes such as cellular infiltration, necrosis, cellular hypertrophy, and sinusoidal space dilatation.[30][31]

Section 4: Signaling Pathways and Workflows

4.1. DNP and Peroxisome Proliferator-Activated Receptor α (PPARα) Pathway

DNP and its monoester metabolite, monoisononyl phthalate (MINP), are known to activate PPARα, a nuclear receptor that plays a key role in lipid metabolism.[1] In rodents, chronic activation of PPARα can lead to hepatocyte proliferation, increased liver weight, and eventually, liver tumors.[1][2][32]

PPAR_Pathway DNP DNP (extracellular) Metabolism Metabolism to MINP DNP->Metabolism Uptake MINP MINP (intracellular) Metabolism->MINP PPARa PPARα MINP->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Response ↑ Peroxisomal β-oxidation ↑ Cell Proliferation ↑ Liver Weight Transcription->Response

Caption: DNP-mediated activation of the PPARα signaling pathway in rodents.

4.2. DNP and Testicular Steroidogenesis Pathway

DNP exposure, particularly during fetal development, can disrupt testicular steroidogenesis, leading to reduced testosterone production.[10][11] This is a critical mechanism underlying its anti-androgenic effects. The disruption can occur at multiple points in the pathway, including the expression of key steroidogenic enzymes.[10]

Steroidogenesis_Pathway Cholesterol Cholesterol StAR StAR Cholesterol->StAR Mitochondrial Transport Pregnenolone Pregnenolone StAR->Pregnenolone Enzymes1 3β-HSD / CYP17A1 Pregnenolone->Enzymes1 Androstenedione Androstenedione Enzymes1->Androstenedione Enzymes2 17β-HSD Androstenedione->Enzymes2 Testosterone Testosterone Enzymes2->Testosterone DNP DNP Exposure DNP->StAR Inhibits Expression DNP->Enzymes1 Inhibits Enzymes

Caption: Potential sites of DNP-induced disruption of testicular steroidogenesis.

4.3. General Experimental Workflow

The following diagram outlines a typical workflow for a sub-chronic DNP rodent study focusing on reproductive and hepatic endpoints.

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Dosing (e.g., Oral Gavage) (28 or 90 days) Grouping->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Necropsy Terminal Necropsy Dosing->Necropsy Blood Blood Collection (Serum Chemistry, Hormones) Necropsy->Blood Organs Organ Collection (Weights) Necropsy->Organs Tissues Tissue Collection Necropsy->Tissues Analysis Data Analysis & Interpretation Blood->Analysis Organs->Analysis Sperm Sperm Analysis (Motility, Count, Morphology) Tissues->Sperm Histo Histopathology (Liver, Testes, Kidney) Tissues->Histo Sperm->Analysis Histo->Analysis

Caption: General experimental workflow for a DNP rodent toxicity study.

References

Application Notes and Protocols for Assessing the Endocrine Activity of Dinonyl Phthalate (DNP) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP), a high molecular weight phthalate, is a widely used plasticizer in various consumer products. Due to its ubiquitous presence, there is significant interest in understanding its potential as an endocrine-disrupting chemical (EDC). Endocrine disruptors can interfere with the body's hormonal systems, primarily by interacting with estrogen, androgen, and thyroid pathways, or by affecting steroidogenesis. This document provides detailed protocols for key cell culture-based assays used to evaluate the endocrine activity of DNP.

A comprehensive review of toxicological data from in silico, in vitro, and in vivo studies suggests that Di-isononyl phthalate (DINP) does not significantly perturb the estrogen, thyroid, or steroidogenesis pathways. For the androgen pathway, while some studies showed reduced fetal testicular testosterone (B1683101) levels, the majority of evidence from in silico predictions, in vitro high-throughput screening assays, and mechanistic studies indicated no support for anti-androgenic effects.

Quantitative Data Summary

The following table summarizes the endocrine activity of Dinonyl Phthalate (DNP/DINP) from various in vitro assays. Generally, DNP shows a lack of significant activity in assays for estrogenicity, androgenicity, and steroidogenesis.

Assay TypeEndpointCell Line/SystemTest SubstanceResultReference
Estrogenicity Estrogen Receptor (ER) AgonismE-Screen (MCF-7 cell proliferation)DINPNo significant increase in cell proliferation[1]
Estrogen Receptor (ER) AntagonismE-Screen (MCF-7 cell proliferation)DINPStatistically significant decrease in E2-induced proliferation[1]
Estrogenic ActivityChgH-EGFP transgenic medakaDINPEnhanced-estrogenic activity at 1.50 ppm[2][3]
Androgenicity Androgen Receptor (AR) AgonismMDA-kb2 Luciferase AssayDINPNo significant androgenic activity[1]
Androgen Receptor (AR) AntagonismMDA-kb2 Luciferase AssayDINPSignificant decrease in DHT-induced luciferase activity at 10⁻³ M[1]
AR Binding/Agonist/Antagonist AssaysToxCast High-Throughput AssaysDINPNegative in 24 out of 25 assays
Steroidogenesis Hormone ProductionH295R cellsDINPNo effect in steroidogenesis assays (ToxCast)[4]
Aromatase ActivityAromatase Inhibition HT AssayDINPNo effect[4]
Aromatase ActivityRecombinant AromataseDINPNo decrease in activity[5]
Other Nuclear Receptors Constitutive Androstane Receptor (CAR2) ActivationReporter AssayDINPPotent activator[6]
Pregnane X Receptor (PXR) ActivationReporter AssayDINPModerate activator[6]

Estrogen and Androgen Receptor Transcriptional Activation Assays

These assays are fundamental for determining if a chemical can act as an agonist (mimicking the natural hormone) or an antagonist (blocking the natural hormone) of the estrogen receptor (ER) or androgen receptor (AR). A common method is the luciferase reporter gene assay.

Application Note

The principle of this assay involves cells that have been engineered to contain two key components: the human hormone receptor (ERα, ERβ, or AR) and a reporter gene (e.g., luciferase) linked to a hormone response element (HRE).[7] When an agonist binds to the receptor, the complex translocates to the nucleus, binds to the HRE, and drives the transcription of the luciferase gene.[7] The amount of light produced upon addition of a substrate is proportional to the receptor's activation. For antagonist testing, the chemical is co-incubated with a known agonist (like 17β-estradiol for ER or dihydrotestosterone (B1667394) for AR), and a reduction in the signal indicates antagonism.

Signaling Pathway for Nuclear Receptor Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DNP or Natural Hormone Receptor Hormone Receptor (ER or AR) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex HRE Hormone Response Element (HRE) Complex->HRE Binds to DNA cluster_nucleus cluster_nucleus Complex->cluster_nucleus Translocation ReporterGene Reporter Gene (e.g., Luciferase) HRE->ReporterGene Activates Transcription mRNA mRNA ReporterGene->mRNA Protein Luciferase Protein mRNA->Protein Translation Luminescence Luminescence Protein->Luminescence Produces Light with Substrate

Caption: General signaling pathway for nuclear receptor activation by a ligand.

Experimental Protocol: Luciferase Reporter Gene Assay

This protocol is adapted from the OECD 455 guideline for the Estrogen Receptor Transactivation Assay and can be modified for Androgen Receptor assays.[8]

1. Cell Culture and Plating:

  • Cell Line: Use a validated cell line, such as hERα-HeLa-9903 for estrogenic activity or CHO-K1 cells stably transfected with the human AR and a luciferase reporter for androgenic activity.[7][8]

  • Media: Maintain cells in Eagle's Minimum Essential Medium (EMEM) without phenol (B47542) red, supplemented with 10% dextran-coated-charcoal-treated fetal bovine serum (DCC-FBS) to remove endogenous hormones.[8]

  • Plating: Seed cells in 96-well white, clear-bottom plates at a density of 1 x 10⁴ cells/well. Incubate for 3-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

2. Chemical Exposure:

  • Preparation: Dissolve DNP in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Prepare a serial dilution of DNP to test a range of concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Controls: Include a vehicle control (DMSO only), a positive control (e.g., 17β-estradiol for ER agonist; testosterone for AR agonist), and a reference antagonist (e.g., tamoxifen (B1202) for ER antagonist) on each plate.

  • Exposure: Remove the plating medium from the cells and add the medium containing the various concentrations of DNP or control compounds. For antagonist testing, add DNP in combination with a fixed concentration of the reference agonist.

  • Incubation: Incubate the plates for 20-24 hours at 37°C in a 5% CO₂ incubator.[1][8]

3. Luciferase Assay:

  • Cell Lysis: After incubation, wash the cells once with Phosphate Buffered Saline (PBS). Add an appropriate volume of 1x cell lysis buffer to each well and incubate for 5-15 minutes at room temperature with gentle shaking to ensure complete lysis.[8][9][10]

  • Measurement: Add the luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.[10] Immediately measure the luminescence using a luminometer. The light output is typically integrated over a 10-second interval.[10]

4. Data Analysis:

  • Express results as a fold induction over the vehicle control.

  • For agonist assays, plot the fold induction against the log of the DNP concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

  • For antagonist assays, plot the percent inhibition of the agonist response against the log of the DNP concentration to calculate the IC₅₀ (half-maximal inhibitory concentration).

  • A cell viability assay (e.g., MTT or Live/Dead) should be run in parallel to ensure that observed effects are not due to cytotoxicity.[11]

Workflow for Luciferase Reporter Assay

G A 1. Seed Cells in 96-well plate B 2. Incubate (3-24 hours) A->B C 3. Prepare DNP dilutions and controls B->C D 4. Expose cells to DNP (20-24 hours) C->D E 5. Wash cells with PBS D->E F 6. Lyse cells E->F G 7. Add Luciferase Assay Reagent F->G H 8. Measure Luminescence G->H I 9. Data Analysis (Calculate EC50/IC50) H->I

Caption: Experimental workflow for a typical luciferase reporter gene assay.

H295R Steroidogenesis Assay

This assay is used to identify chemicals that affect the production of steroid hormones, particularly testosterone and 17β-estradiol.

Application Note

The H295R human adrenocortical carcinoma cell line is a valuable in vitro model because it expresses all the key enzymes required for steroidogenesis.[8][12] This assay, standardized as OECD Test Guideline 456, measures changes in the secretion of testosterone and estradiol (B170435) into the culture medium following exposure to a test chemical.[12][13] It can detect chemicals that inhibit or induce the enzymes involved in the steroidogenic pathway.

Experimental Protocol: H295R Steroidogenesis Assay (OECD 456)

1. Cell Culture and Plating:

  • Cell Line: Human H295R adrenocortical carcinoma cells.

  • Media: Culture cells in a supplemented medium (e.g., DMEM/F12 with supplements like ITS+ and serum).

  • Plating: Seed cells in 24-well plates and allow them to acclimate for 24 hours at 37°C in a 5% CO₂ incubator.[8][12]

2. Chemical Exposure:

  • Preparation: Prepare at least seven concentrations of DNP in a suitable solvent (e.g., DMSO).

  • Controls: Include a solvent control, a positive control that induces steroidogenesis (e.g., forskolin), and a negative control that inhibits it (e.g., prochloraz).

  • Exposure: Expose the acclimated cells to the various concentrations of DNP or control compounds for 48 hours.[8][12] Each concentration should be tested in at least triplicate.

3. Hormone Measurement and Cell Viability:

  • Medium Collection: After the 48-hour exposure, collect the culture medium from each well for hormone analysis.

  • Hormone Analysis: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) kits or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][14]

  • Cell Viability: Assess cell viability in each well to distinguish specific effects on steroidogenesis from general cytotoxicity.

4. Data Analysis:

  • Normalize hormone concentrations to the solvent control and express them as a fold change.

  • Determine the Lowest-Observed-Effect-Concentration (LOEC) for significant changes in hormone production.

  • If the assay is negative, the highest concentration tested is reported as the No-Observed-Effect-Concentration (NOEC).[12]

Workflow for H295R Steroidogenesis Assay

G A 1. Seed H295R cells in 24-well plate B 2. Acclimate (24 hours) A->B C 3. Expose cells to DNP and controls (48 hours) B->C D 4. Collect Culture Medium C->D F 6. Assess Cell Viability C->F In Parallel E 5. Measure Testosterone & Estradiol (ELISA or LC-MS/MS) D->E G 7. Data Analysis (Fold change vs. control) E->G

Caption: Experimental workflow for the H295R steroidogenesis assay.

Competitive Ligand Binding Assay

This biochemical assay determines the ability of a chemical to directly compete with a natural or synthetic ligand for binding to a specific nuclear receptor.

Application Note

Competitive binding assays measure the affinity of a test compound for a receptor.[15] A purified receptor ligand-binding domain (LBD) is incubated with a constant concentration of a high-affinity labeled ligand (either radiolabeled or fluorescent) and varying concentrations of the unlabeled test chemical (the competitor).[15][16] If the test chemical binds to the receptor, it will displace the labeled ligand, resulting in a decreased signal. This method allows for the determination of the relative binding affinity of the test compound.

Experimental Protocol: Scintillation Proximity Assay (SPA)

This protocol is a common format for a competitive binding assay using a radiolabeled ligand.[15][17][18]

1. Reagent Preparation:

  • Receptor: Purified recombinant receptor LBD (e.g., AR-LBD).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the receptor (e.g., [³H]-DHT for the androgen receptor).[15]

  • Assay Buffer: A buffer optimized for the specific receptor, often containing HEPES, salts, glycerol, and a reducing agent.[15]

  • Test Compound: DNP dissolved in DMSO and serially diluted.

2. Assay Procedure:

  • Plate Coating: Use a microplate suitable for SPA (e.g., 384-well Ni-chelate coated Flashplate®). Add the purified His-tagged receptor LBD to each well and incubate for 30-60 minutes to allow it to bind to the plate surface.[15]

  • Washing: Discard the unbound protein solution and wash the wells with assay buffer.

  • Competitor Addition: Add the serially diluted DNP or a known competitor (positive control) to the wells.

  • Radioligand Addition: Add the radioligand solution to all wells at a final concentration at or below its Kd.[19]

  • Incubation: Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (can range from 1 to 24 hours).

3. Measurement and Data Analysis:

  • Detection: Measure the radioactivity in each well using a scintillation counter. In an SPA, only the radioligand bound to the receptor, which is immobilized on the plate, will be close enough to the scintillant in the plate to produce a signal.

  • Data Analysis: Plot the scintillation counts against the log of the competitor (DNP) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of DNP that displaces 50% of the bound radioligand.

Workflow for Competitive Binding Assay (SPA)

G A 1. Coat SPA plate wells with purified receptor B 2. Wash to remove unbound receptor A->B C 3. Add DNP dilutions (competitor) B->C D 4. Add labeled ligand C->D E 5. Incubate to reach equilibrium D->E F 6. Read plate in scintillation counter E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for a competitive binding scintillation proximity assay.

References

Application Notes & Protocols for the Analysis of Dinonyl Phthalate (DNP) Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of dinonyl phthalate (B1215562) (DNP) metabolites in human urine. The methodologies described are essential for assessing human exposure to DNP, a widely used plasticizer. The primary analytical technique highlighted is isotope dilution-high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Introduction to DNP Metabolism and Urinary Biomarkers

Dinonyl phthalate (DNP) is a complex mixture of branched-chain dialkyl phthalate isomers.[1] Following human exposure, DNP is metabolized to various compounds that are excreted in the urine. While monoisononyl phthalate (MINP) is a direct hydrolysis metabolite, it is considered a minor urinary product.[1][2] Oxidative metabolites are more prominent and serve as more reliable biomarkers for assessing DNP exposure.[1][2] The primary oxidative metabolites targeted for analysis are:

  • Mono-carboxyisooctyl phthalate (MCOP) [1][3]

  • Mono-hydroxyisononyl phthalate (MHINP) [1][2]

  • Mono-oxoisononyl phthalate (MONP) [1]

The significantly higher frequency of detection and urinary concentrations of these oxidative metabolites make them superior biomarkers compared to MINP.[1]

Analytical Methodologies: An Overview

The determination of DNP metabolites in urine typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: This crucial step aims to isolate the analytes from the complex urine matrix and concentrate them for analysis. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[4][5][6] Enzymatic deconjugation is often performed prior to extraction to cleave glucuronide conjugates of the metabolites.[7][8]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is the standard for separating the DNP metabolites from other urinary components.[4][9] The use of a silica-based conventional analytical column is common.[9]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for accurate quantification of the low concentrations of DNP metabolites found in urine.[4][9] Isotope dilution is frequently employed to improve accuracy and precision by correcting for matrix effects and variations in sample processing.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of DNP metabolites in urine using HPLC-MS/MS.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MetaboliteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
MCOP0.7-[3]
MINP0.8-[3]
General Phthalate Metabolites0.11 - 0.90-[9][10]
MEHP0.2-[11]
MEHHP0.05-[11]
MEOHP0.1-[11]
MECPP0.05-[11]

Note: LOQ data for specific DNP metabolites were not explicitly available in the provided search results, but the general range for phthalate metabolites is included for context.

Table 2: Method Precision

MethodPrecision (Coefficient of Variation, CV)Reference
On-line SPE-HPLC-MS/MS<10% (inter- and intraday)[9][10]
Automated SPE-HPLC-MS/MSBetter reproducibility than manual SPE[4][7]
GC-MS0.6% - 6.1%[12]

Table 3: Recovery Rates

MethodSpiked RecoveriesReference
On-line SPE-HPLC-MS/MSApproximately 100%[9][10]
GC-MS86.3% - 119%[12]

Experimental Protocols

Protocol 1: Automated Online Solid-Phase Extraction (SPE) coupled to HPLC-MS/MS

This protocol is adapted from methods described for the analysis of various phthalate metabolites, including those of DNP.[3][9][10]

Objective: To quantify DNP metabolites (MCOP, MHINP, MONP) in human urine using a highly sensitive and automated method.

Materials:

  • Urine sample (100 µL)[9][10]

  • Internal standard solution (e.g., isotope-labeled MCOP, MHINP, MONP)

  • β-glucuronidase enzyme

  • Ammonium (B1175870) acetate (B1210297) buffer

  • HPLC-grade water, methanol, and acetonitrile (B52724)

  • Formic acid

  • Online SPE system with a silica-based monolithic preconcentration column[9][10]

  • HPLC system with a silica-based analytical column[9][10]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[4]

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • To 100 µL of urine, add an internal standard solution containing isotopically labeled DNP metabolites.[1]

    • Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites.[13]

    • Incubate the mixture.

  • Automated Online SPE:

    • The pre-treated sample is automatically injected into the online SPE-HPLC-MS/MS system.

    • The sample is loaded onto a silica-based monolithic preconcentration column.[10]

    • The column is washed to remove interfering matrix components.

  • HPLC Separation:

    • The retained analytes are eluted from the SPE column and transferred to the analytical HPLC column.

    • A gradient elution is performed using a mobile phase consisting of, for example, acetonitrile and water with a formic acid modifier to separate the DNP metabolites.

  • MS/MS Detection:

    • The separated metabolites are introduced into the ESI source of the tandem mass spectrometer.

    • The analytes are detected using multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each metabolite and its corresponding internal standard.

Data Analysis:

  • Quantification is performed using isotope dilution by calculating the ratio of the native analyte peak area to the isotopically labeled internal standard peak area.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Monoesters

This protocol is a general procedure for the analysis of phthalate monoesters and can be adapted for MINP.[12]

Objective: To determine the concentration of MINP in human urine.

Materials:

  • Urine sample

  • β-glucuronidase

  • Hexane

  • Diazomethane (B1218177) (for methylation)

  • Florisil column for cleanup

  • GC-MS system

Procedure:

  • Enzymatic Deconjugation:

    • Treat the urine sample with β-glucuronidase to hydrolyze the glucuronide conjugates.[12]

  • Liquid-Liquid Extraction:

    • Extract the deconjugated sample with hexane.[12]

  • Derivatization:

    • Methylate the extracted phthalate monoesters with diazomethane to make them more volatile for GC analysis.[12]

  • Cleanup:

    • Purify the methylated extract using a Florisil column.[12]

  • GC-MS Analysis:

    • Inject the purified extract into the GC-MS system.

    • Separate the analytes on a suitable capillary column.

    • Detect and quantify the analytes using mass spectrometry in selected ion monitoring (SIM) mode.

Visualized Workflows

experimental_workflow_spe_lcms cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample (100 µL) is Add Internal Standards urine->is enzyme Enzymatic Deconjugation (β-glucuronidase) is->enzyme spe Online Solid-Phase Extraction (SPE) enzyme->spe hplc HPLC Separation spe->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms quant Quantification (Isotope Dilution) ms->quant experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing urine_gc Urine Sample enzyme_gc Enzymatic Deconjugation urine_gc->enzyme_gc lle Liquid-Liquid Extraction (Hexane) enzyme_gc->lle deriv Derivatization (Methylation) lle->deriv cleanup Florisil Cleanup deriv->cleanup gcms GC-MS Analysis cleanup->gcms quant_gc Quantification gcms->quant_gc

References

Application Notes and Protocols for the Use of Dinonyl Phthalate as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP) is a high-molecular-weight ortho-phthalate ester that has historically been utilized as a stationary phase in packed column gas chromatography (GC). Its properties as a stationary phase are characterized by its low volatility and moderate polarity, which make it suitable for the separation of a range of analytes, particularly those with low to medium volatility. This document provides detailed application notes and protocols for the use of DNP in gas chromatography, aimed at researchers, scientists, and professionals in drug development who may encounter or consider this stationary phase for specific analytical challenges.

Dinonyl phthalate's performance as a stationary phase is defined by its interactions with different classes of analytes. Its polarity is slightly greater than that of the nonpolar squalane (B1681988) stationary phase.[1] This allows for separations based on both boiling point and subtle differences in polarity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its use in gas chromatography is presented in the table below.

PropertyValue
CAS Number 84-76-4
Molecular Formula C₂₆H₄₂O₄
Molecular Weight 418.6 g/mol
Boiling Point 413 °C (775 °F)
Operating Temperature Range (°C) 20 to 150

Chromatographic Characteristics: McReynolds Constants

The selectivity of a gas chromatography stationary phase can be quantitatively described using McReynolds constants. These constants are derived from the retention indices of a set of probe analytes and provide a measure of the stationary phase's ability to interact with different chemical functionalities. A higher McReynolds constant indicates a stronger retention for that particular class of compound.

The McReynolds constants for this compound are provided in the table below, offering insight into its separation characteristics.[1]

Probe AnalyteMcReynolds Constant (ΔI)Interaction Type Probed
Benzene (x') 83Aromaticity, π-π interactions
1-Butanol (y') 183Hydrogen bonding (proton donor)
2-Pentanone (z') 147Dipole-dipole interactions
1-Nitropropane (u') 231Dipole-dipole, induction interactions
Pyridine (s') 159Hydrogen bonding (proton acceptor)

These values indicate that this compound is a low- to mid-polarity stationary phase with a notable capacity for dipole-dipole interactions and hydrogen bonding.

Experimental Protocols

Protocol 1: Preparation of a Packed GC Column with this compound

This protocol outlines the general procedure for preparing a packed gas chromatography column using this compound as the liquid stationary phase.

Materials:

  • This compound (high purity, GC grade)

  • Inert solid support (e.g., Chromosorb W-AW, 80/100 mesh)

  • Volatile solvent (e.g., dichloromethane, acetone)

  • Empty column tubing (stainless steel or glass, e.g., 2 m x 1/8 inch OD)

  • Glass wool, silanized

  • Rotary evaporator

  • Tube vibrator

  • Gas chromatograph

Procedure:

  • Support Preparation: If the solid support is not already deactivated, it should be acid-washed and silanized to minimize peak tailing for polar analytes.

  • Coating the Support:

    • Accurately weigh the desired amount of solid support into a round-bottom flask.

    • Calculate the required amount of this compound to achieve the desired loading (typically 5-10% by weight). For example, for a 10% loading on 9 g of support, use 1 g of DNP.

    • Dissolve the calculated amount of this compound in a sufficient volume of a volatile solvent to create a slurry with the solid support.

    • Slowly add the DNP solution to the solid support in the round-bottom flask while gently swirling.

    • Attach the flask to a rotary evaporator and remove the solvent under a gentle vacuum and low heat. Continue until the coated support is free-flowing and appears dry.

  • Packing the Column:

    • Plug one end of the clean, dry column tubing with a small piece of silanized glass wool.

    • Attach a funnel to the open end of the column.

    • Apply a vacuum to the glass wool-plugged end of the column.

    • Slowly add the coated support to the column through the funnel while gently and continuously tapping or vibrating the column to ensure uniform packing.

    • Once the column is filled, plug the open end with another small piece of silanized glass wool.

  • Column Conditioning:

    • Install the packed column in the gas chromatograph oven, connecting the inlet to the injector but leaving the outlet disconnected from the detector.

    • Set the carrier gas flow rate (e.g., nitrogen or helium) to 20-30 mL/min.

    • Slowly ramp the oven temperature from ambient to the maximum operating temperature of the stationary phase (150 °C for DNP) at a rate of 1-2 °C/min.

    • Hold the column at the maximum temperature for several hours (e.g., 8-12 hours) or until the baseline at the detector (once connected) is stable. This process removes any residual solvent and volatile components from the stationary phase.

    • Cool the oven, connect the column outlet to the detector, and perform leak checks.

G cluster_prep Column Preparation Workflow support Select & Weigh Inert Support dissolve Dissolve DNP in Solvent coat Coat Support with DNP Solution dissolve->coat evaporate Evaporate Solvent (Rotary Evaporator) coat->evaporate pack Pack Column with Coated Support evaporate->pack condition Condition Column in GC Oven pack->condition

Packed Column Preparation Workflow
Protocol 2: General Analysis of Volatile Organic Compounds (VOCs)

This protocol provides a starting point for the analysis of a mixture of volatile organic compounds with varying polarities using a DNP packed column.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: 2 m x 1/8 inch stainless steel packed with 10% this compound on Chromosorb W-AW (80/100 mesh)

  • Carrier Gas: Nitrogen or Helium at a flow rate of 25 mL/min

  • Injector Temperature: 180 °C

  • Detector Temperature: 200 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 140 °C

    • Final Hold: Hold at 140 °C for 5 minutes

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Sample: A mixture of C6-C12 alkanes, alcohols (e.g., 1-hexanol, 1-octanol), and ketones (e.g., 2-hexanone, 2-octanone) in a suitable solvent (e.g., pentane).

Expected Elution Order:

On a this compound stationary phase, the elution order will be primarily influenced by the boiling points of the analytes. However, the moderate polarity of DNP will result in the retention of more polar compounds, such as alcohols and ketones, relative to nonpolar alkanes with similar boiling points. Therefore, for a given carbon number, the expected elution order would be alkanes, followed by ketones, and then alcohols.

G cluster_analysis GC Analysis Workflow sample_prep Prepare VOC Standard Mixture inject Inject Sample sample_prep->inject gc_setup Set GC Parameters (Temp, Flow) gc_setup->inject separate Separation on DNP Column inject->separate detect FID Detection separate->detect analyze Data Analysis (Retention Times) detect->analyze

General GC Analysis Workflow

Data Presentation

The following table provides hypothetical retention data for a series of compounds on a DNP column under the conditions described in Protocol 2. This data is for illustrative purposes to demonstrate the expected separation behavior. Actual retention times will vary depending on the specific instrument, column, and operating conditions.

CompoundClassBoiling Point (°C)Expected Retention Time (min)
n-HeptaneAlkane98.44.5
2-HexanoneKetone127.67.2
1-HexanolAlcohol157.68.9
n-OctaneAlkane125.76.8
2-OctanoneKetone17310.5
1-OctanolAlcohol19512.3
n-NonaneAlkane150.89.1

Applications

Due to its moderate polarity and operating temperature range, this compound as a stationary phase is suitable for the separation of:

  • Hydrocarbons: Separation of aliphatic and aromatic hydrocarbons.

  • Alcohols and Ketones: Separation of lower to medium molecular weight alcohols and ketones.

  • Esters: Analysis of fatty acid methyl esters (FAMEs) and other esters.

  • Essential Oils: Screening of components in essential oils.

Limitations

The use of this compound as a stationary phase has largely been superseded by the advent of more robust and higher-resolution capillary columns with bonded stationary phases. The primary limitations of DNP packed columns include:

  • Lower Efficiency: Packed columns generally have lower theoretical plate counts compared to capillary columns, resulting in broader peaks and lower resolution.

  • Column Bleed: At higher temperatures, the liquid stationary phase can "bleed" from the column, leading to a rising baseline and potential contamination of the detector. The maximum operating temperature for DNP is relatively low (150 °C).[1]

  • Sample Capacity: Packed columns have a higher sample capacity than capillary columns, which can be an advantage for preparative applications but is often not necessary for analytical work.

Conclusion

While this compound is less commonly used as a primary stationary phase in modern gas chromatography, understanding its properties and historical applications can be valuable for researchers working with legacy methods or facing specific separation challenges where a packed column with moderate polarity is required. The protocols and data presented here provide a foundation for the effective utilization of this compound in such scenarios. For most new analytical method development, the use of modern capillary columns is recommended due to their superior performance in terms of resolution, sensitivity, and speed.

References

Troubleshooting & Optimization

troubleshooting dinonyl phthalate analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the analysis of dinonyl phthalate (B1215562) (DNP) in complex matrices. Due to its nature as a complex mixture of isomers and its ubiquitous presence as a plasticizer, the accurate quantification of DNP presents several analytical challenges, including matrix interference and background contamination.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.

Question 1: I'm observing significant signal suppression for DNP in my sample (e.g., plasma, tissue, food) compared to my standard prepared in a clean solvent. What is causing this and how can I fix it?

Answer: This phenomenon is most likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Co-eluting molecules from your sample matrix compete with DNP for ionization in the mass spectrometer's source, leading to a reduced signal intensity.[1]

Here are several strategies to mitigate this issue:

  • Improve Sample Preparation: The most effective approach is to remove the interfering matrix components before analysis.[1][2] Solid-Phase Extraction (SPE) is a highly recommended technique for cleaning up complex samples and can provide excellent analyte enrichment.[1][3] Liquid-Liquid Extraction (LLE) can also be optimized to selectively partition DNP away from interferences.[1]

  • Enhance Chromatographic Separation: If interfering components co-elute with DNP, modifying your LC method can resolve them. Try adjusting the mobile phase gradient or experimenting with a different column chemistry (e.g., Phenyl-Hexyl instead of a standard C18) to alter selectivity.[1][2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DNP (e.g., Diisononyl phthalate-d4) is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences nearly identical ion suppression, allowing for accurate correction during data processing.[1]

  • Employ Matrix-Matched Calibration: If a SIL-IS is unavailable, preparing your calibration standards in a blank matrix extract that matches your samples can effectively compensate for the matrix effect.[1]

Question 2: My blank samples show a high DNP signal. What is the source of this contamination and how can I eliminate it?

Answer: This is a very common problem in phthalate analysis due to their widespread use in laboratory products.[4][5] The contamination can originate from multiple sources.

Follow these troubleshooting steps:

  • Run Procedural Blanks: Process a blank sample (containing no analyte) through every step of your sample preparation and analysis workflow. This will help you pinpoint the stage where contamination is introduced.[1]

  • Check Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. Run a solvent blank to verify its cleanliness.[2][4]

  • Evaluate Lab Consumables: Plastic tubes, pipette tips, vial caps, and even glassware can leach phthalates.[4][5] Whenever possible, use glass instead of plastic. Thoroughly clean all glassware with a solvent rinse and consider baking it at a high temperature (e.g., 400°C) to remove contaminants.[4][6]

  • Consider the Laboratory Environment: Phthalates can be present in laboratory air and dust, which can settle on your samples and equipment.[5] Keep samples covered and work in a clean area to minimize exposure.[2]

  • Instrument Contamination: The contamination could be within the GC/MS or LC/MS system itself, particularly in the injection port or syringe.[2][5] Regular cleaning and maintenance are crucial.

Question 3: The DNP peak in my chromatogram is broad and shows significant tailing, making integration difficult. How can I improve the peak shape?

Answer: Poor peak shape can result from several factors related to both the sample and the analytical instrument.

  • Active Sites in the GC System: In Gas Chromatography (GC), active sites in the injector liner or the column can interact with the analyte, causing tailing. Using an ultra-inert liner and column can significantly improve peak shape.

  • Column Choice: For GC-MS, selecting an appropriate stationary phase is critical for separating DNP isomers from other phthalates and matrix components. Rtx-440 and Rxi-XLB columns have demonstrated good resolution for complex phthalate mixtures.[7]

  • Co-eluting Interferences: In both GC and LC, a broad peak may actually be multiple co-eluting compounds. DNP itself is a mixture of isomers, which can appear as a broad or multi-peaked signal.[8] Furthermore, other structurally similar compounds, like terephthalates, can interfere with DNP analysis.[8] Using Selected Ion Monitoring (SIM) in GC-MS or Multiple Reaction Monitoring (MRM) in LC-MS/MS with specific quantitation ions for DNP (e.g., m/z 149, 293) can help to selectively detect the target analyte.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my DNP analysis? A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of DNP, these undetected components can suppress or enhance the signal, leading to inaccurate and unreliable quantification. This is a significant concern in complex biological and environmental samples.[1]

Q2: What is the most effective strategy to minimize or eliminate matrix effects for DNP analysis? A: The most robust strategy is a combination of efficient sample preparation (like SPE) and the use of a stable isotope-labeled internal standard (SIL-IS) for DNP.[1] A SIL-IS co-elutes with DNP and experiences nearly identical matrix effects, allowing for reliable correction during data processing.[1]

Q3: When should I use matrix-matched calibration? A: Matrix-matched calibration is recommended when a SIL-IS is not available and significant matrix effects are observed. It is also useful when the composition of the sample matrix is relatively consistent across different samples.[1]

Q4: Can I just dilute my sample to reduce matrix effects? A: Dilution can reduce the concentration of interfering matrix components, but it also dilutes the analyte, which may cause the concentration to fall below the limit of quantification (LOQ) of the instrument. While it can be a simple first step, it is often not sufficient for highly complex matrices or trace-level analysis.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of DNP and the reduction of matrix effects.

Sample Preparation Method Typical Recovery (%) Matrix Effect Reduction Notes
Protein Precipitation (PPT) 50-90%LowSimple and fast, but often leaves significant matrix components, leading to ion suppression.[1]
Liquid-Liquid Extraction (LLE) 70-95%ModerateGood for removing salts and highly polar interferences. Can be labor-intensive.[1]
Solid-Phase Extraction (SPE) 85-110%HighProvides excellent sample cleanup and analyte enrichment. Considered the most effective method for complex matrices.[1][3]

Experimental Protocols

Below are detailed methodologies for common analytical techniques used for DNP analysis.

Protocol 1: LC-MS/MS Analysis of DNP in Biological Matrices (Serum/Plasma)

This protocol focuses on removing proteins and other interferences common in biological fluids.

  • Internal Standard Spiking: Spike serum/plasma samples with a DNP stable isotope-labeled internal standard (e.g., DNP-d4).

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

    • Elution: Elute the DNP and internal standard with 3 mL of acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[1]

  • Instrumental Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

    • Mobile Phase: Gradient elution with water and methanol/acetonitrile (both typically containing 0.1% formic acid).[2][9]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using characteristic precursor-to-product ion transitions for DNP and its internal standard.

Protocol 2: GC-MS Analysis of DNP in Solid Food or Environmental Matrices

This protocol is suitable for more complex solid samples like soil, sediment, or homogenized food.

  • Sample Preparation:

    • Weigh 1-10 g of the homogenized sample into a glass beaker or tube.[9][10]

    • Add anhydrous sodium sulfate (B86663) to remove moisture and mix thoroughly.[9]

  • Extraction:

    • Add a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) to the sample.[9]

    • Extract the sample using ultrasonication (e.g., for 20-30 minutes) or Soxhlet extraction.[3][9][10]

    • Centrifuge the sample and collect the supernatant. Repeat the extraction two more times and combine the supernatants.[10]

  • Cleanup:

    • Concentrate the extract using a rotary evaporator.[9]

    • Perform a cleanup step using a Florisil or silica (B1680970) gel column to remove polar interfering compounds.[9]

    • Elute DNP with a less polar solvent mixture (e.g., hexane:diethyl ether).[9]

  • Instrumental Analysis:

    • Column: A low-polarity column such as an Rxi-5MS or HP-5ms is commonly used.[8]

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 min, then ramp to a high temperature (e.g., 280-300°C) and hold.[2][9]

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DNP (e.g., m/z 149, 293) to enhance sensitivity and selectivity.[8][9]

Visualizations

The following diagrams illustrate common workflows and logical troubleshooting steps for DNP analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Food) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction (LLE, Sonication) Spike->Extract Cleanup 4. Cleanup (SPE, GPC) Extract->Cleanup Analysis 5. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Process 6. Integration & Quantification Analysis->Process Report 7. Final Report Process->Report

Caption: A generalized experimental workflow for the analysis of DNP in complex matrices.

Troubleshooting_Tree Start Problem: Inaccurate DNP Quantification CheckBlanks Are procedural blanks high? Start->CheckBlanks CheckRecovery Is recovery low or variable in samples? CheckBlanks->CheckRecovery No Contamination Source: Contamination CheckBlanks->Contamination Yes MatrixEffect Source: Matrix Effects (Ion Suppression) CheckRecovery->MatrixEffect Yes PoorChrom Is peak shape poor (tailing, broad)? CheckRecovery->PoorChrom No SolveContamination Solution: - Use glass instead of plastic - Clean glassware thoroughly - Check solvent purity - Run procedural blanks Contamination->SolveContamination SolveMatrix Solution: - Improve sample cleanup (SPE) - Use Isotope-Labeled IS - Optimize chromatography - Use matrix-matched standards MatrixEffect->SolveMatrix ChromIssue Source: Chromatographic Issues / Co-elution PoorChrom->ChromIssue Yes SolveChrom Solution: - Use inert GC liner/column - Change column chemistry - Optimize oven/mobile gradient - Use specific quant ions (SIM/MRM) ChromIssue->SolveChrom

Caption: A decision tree for troubleshooting common issues in DNP analysis.

References

Technical Support Center: Optimizing Dinonyl Phthalate (DNP) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of dinonyl phthalate (B1215562) (DNP) from soil samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of Dinonyl Phthalate (DNP)

Potential Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Solvent Choice: Ensure the extraction solvent is appropriate for DNP. A common and effective mixture is n-hexane and acetone (B3395972) (1:1 v/v).[1] 2. Increase Extraction Time/Repetitions: Extend the sonication time (e.g., from 30 minutes to 45 or 60 minutes) and increase the number of extraction cycles from two to three.[1] 3. Ensure Proper Sample Homogenization: Soil samples must be thoroughly dried, cleared of large debris, and ground to a fine, consistent powder to maximize the surface area for extraction.[1]
Analyte Loss During Evaporation 1. Gentle Concentration: Use a gentle stream of nitrogen gas for solvent evaporation and maintain a controlled temperature (e.g., 35-40°C) to prevent the loss of semi-volatile DNP.[1][2]
Inefficient Phase Separation 1. Proper Centrifugation: Ensure centrifugation is performed at an adequate speed (e.g., 3000 rpm) for a sufficient duration (e.g., 10 minutes) to achieve a clear separation of the solvent extract from the soil particles.[1]
Instrumental Issues 1. Verify Instrument Performance: Inject a known concentration of a DNP standard to confirm that the Gas Chromatography-Mass Spectrometry (GC-MS) system is functioning correctly.[2] Check for issues with the injector, column, and detector.

Issue 2: High Variability and Poor Reproducibility in Results

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Homogenization: Implement a consistent protocol for drying, sieving, and grinding all soil samples to ensure uniformity.
Inaccurate Solvent and Sample Volumes 1. Calibrated Equipment: Use calibrated pipettes and balances to ensure precise measurements of solvents and soil samples.
Background Contamination 1. Analyze Blanks: High and variable background levels of phthalates can lead to inconsistent results.[3] Regularly run procedural blanks to check for contamination.

Issue 3: High Background Signal or Blank Contamination

Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents 1. Use High-Purity Reagents: Employ high-purity, phthalate-free solvents and reagents.[2][3] Test new batches of solvents by running a blank analysis.[2] 2. Solvent Purity Check: Evaporate a significant volume of the solvent, reconstitute the residue in a small volume of clean solvent, and analyze it by GC-MS to check for phthalate contamination.[4]
Contaminated Labware 1. Strict Anti-Contamination Protocol: Use only meticulously cleaned glassware. Avoid all plastic labware (e.g., containers, pipette tips) as they are a primary source of phthalate contamination.[2][4] 2. Thorough Glassware Cleaning: Wash glassware with a suitable detergent, rinse with high-purity water, and bake at a high temperature (e.g., 320-400°C) before use.[2][3]
Laboratory Environment 1. Minimize Air Exposure: Phthalates are present in laboratory air from various sources like flooring and paints.[3][4] Keep samples and extracts covered as much as possible to prevent airborne contamination.[3]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is recommended for DNP from soil?

A1: Ultrasonic-Assisted Extraction (UAE) is a widely used and effective method for extracting DNP from soil matrices. It offers advantages such as shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[1]

Q2: What is the optimal solvent system for DNP extraction from soil?

A2: A mixture of n-hexane and acetone in a 1:1 volume ratio is a commonly recommended and effective solvent system for the ultrasonic-assisted extraction of DNP from soil.[1]

Q3: How can I prevent phthalate contamination during my experiment?

A3: Preventing contamination is crucial for accurate DNP analysis. Key measures include the exclusive use of meticulously cleaned glassware, employing high-purity phthalate-free solvents and reagents, and minimizing the exposure of samples to the laboratory air.[2][3] It is also advisable to run procedural blanks with each batch of samples to monitor for any background contamination.[4]

Q4: Why does the DNP peak appear as an "unresolved cluster" in my chromatogram?

A4: this compound (DNP) is not a single compound but a complex mixture of isomers. This results in a cluster of co-eluting peaks in the chromatogram rather than a single sharp peak.[1][5] This is a known characteristic of DNP analysis by GC-MS.

Q5: What are the critical parameters to control during the UAE process?

A5: For optimal and reproducible results with Ultrasonic-Assisted Extraction, it is important to control the sonication time, temperature, and the ratio of solvent volume to soil mass. Consistent application of these parameters across all samples will improve the reliability of your results.

Data Presentation: Extraction Efficiency

The efficiency of phthalate extraction is highly dependent on the method, solvent, and matrix. The following table summarizes recovery data for various phthalate extraction methods to provide a comparative overview.

Extraction MethodMatrixSolvent(s)AnalyteRecovery (%)RSD (%)
Ultrasonic-Assisted Extraction (UAE)Polymer PelletsDichloromethaneDINP99.73.32
Ultrasonic-Assisted Extraction (UAE)Polymer PelletsHexaneDINP62.315.61
Soxhlet ExtractionTextilesHexanePhthalates86.3 - 102.7<5
Solid-Phase Extraction (SPE)Drinking WaterAcetonitrile/DichloromethaneDINP105.5611.34
Solid-Phase Extraction (SPE)Aqueous SolutionsMethanol/DichloromethaneDBP*97 - 109<5

*Data for Di-n-butyl Phthalate (DBP) is included to provide additional context on SPE efficiency.[6] Source for other data in the table:[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of DNP from Soil

This protocol describes the extraction of DNP from soil samples for subsequent analysis by GC-MS.[1]

1. Sample Preparation: a. Air-dry the soil sample to a constant weight. b. Remove any large debris such as stones and plant roots. c. Homogenize the sample by grinding it into a fine powder using a mortar and pestle.

2. Extraction: a. Weigh 10 g of the homogenized soil into a glass centrifuge tube. b. Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube. c. Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

3. Separation: a. After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the solvent extract. b. Carefully decant the supernatant into a clean collection flask.

4. Repeat Extraction: a. Repeat the extraction process (steps 2b-3b) on the soil residue two more times with fresh portions of the solvent mixture. b. Combine all the collected supernatants.

5. Drying and Cleanup: a. Pass the combined extract through a glass funnel containing glass wool and approximately 10 g of anhydrous sodium sulfate (B86663) to remove residual water and fine particles.

6. Concentration: a. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen gas in a water bath set to 35-40°C.

7. Analysis: a. The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental Workflow Diagram

DNP_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis prep1 Air-dry Soil Sample prep2 Remove Debris prep1->prep2 prep3 Homogenize (Grind) prep2->prep3 ext1 Weigh 10g Soil prep3->ext1 ext2 Add 20mL Hexane:Acetone (1:1) ext1->ext2 ext3 Sonicate (30 min) ext2->ext3 ext4 Centrifuge (3000 rpm, 10 min) ext3->ext4 ext5 Collect Supernatant ext4->ext5 ext6 Repeat Extraction 2x ext5->ext6 clean1 Combine Supernatants ext6->clean1 clean2 Dry with Sodium Sulfate clean1->clean2 clean3 Concentrate to 1mL clean2->clean3 an1 GC-MS Analysis clean3->an1

Caption: Workflow for DNP extraction from soil using UAE.

Troubleshooting Logic Diagram

Troubleshooting_DNP_Extraction cluster_extraction cluster_cleanup cluster_instrument start Low DNP Recovery? check_homo Was Sample Homogenized? start->check_homo Yes check_solvent Is Solvent Mix Correct? (Hexane:Acetone 1:1) check_time Was Sonication Time Sufficient? (e.g., 30 min) check_solvent->check_time Yes no_solvent Action: Use Correct Solvent check_solvent->no_solvent No check_repeats Were Extractions Repeated? (e.g., 3 times) check_time->check_repeats Yes no_time Action: Increase Sonication Time check_time->no_time No check_evap Gentle Evaporation Used? (e.g., N2 stream, <40°C) check_repeats->check_evap Yes no_repeats Action: Increase Extraction Reps check_repeats->no_repeats No check_homo->check_solvent Yes no_homo Action: Homogenize Sample check_homo->no_homo No check_gcms GC-MS Performance Verified? (Run Standard) check_evap->check_gcms Yes no_evap Action: Optimize Evaporation check_evap->no_evap No solution Review Data & Consider Matrix Effects check_gcms->solution Yes no_gcms Action: Maintain/Calibrate GC-MS check_gcms->no_gcms No

Caption: Decision-making flowchart for troubleshooting low DNP recovery.

References

minimizing background contamination in dinonyl phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during dinonyl phthalate (B1215562) (DNP) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of dinonyl phthalate (DNP) background contamination in the laboratory?

A1: DNP is a ubiquitous environmental contaminant, and its presence in a laboratory setting can lead to significant background signals in analytical blanks. The most common sources include:

  • Laboratory Consumables: Many plastic-based laboratory items can leach DNP. These include, but are not limited to, pipette tips, syringe filters, plastic syringes, and sample vials.[1][2][3] Even materials presumed to be phthalate-free, like polypropylene, can be a source of contamination, possibly from the packaging.[3]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. It is crucial to test new bottles of solvents for phthalate contamination.

  • Laboratory Environment: DNP can be present in laboratory air and dust, originating from building materials, flooring, and equipment.[4][5] This airborne DNP can adsorb onto the outer surfaces of glassware and syringe needles.[6][7]

  • Analytical Instrumentation: Components within the analytical instrument, such as septa, O-rings, and tubing in GC or LC systems, can be sources of phthalate bleed.[8] Carryover from previous high-concentration samples is another potential instrumental source of contamination.[6]

Q2: How can I prepare my glassware to minimize DNP contamination?

A2: Proper glassware cleaning is critical. A recommended procedure involves:

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Thoroughly rinse with tap water at least six times.[6]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[6]

  • Solvent Rinse: Rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381) to remove organic residues. This should be performed in a fume hood.[6]

  • Baking (Calcination): For the most rigorous cleaning, bake the glassware in a muffle furnace at 450°C for at least 2 hours.[5][9]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[6]

Q3: My analytical blanks show high DNP background. What are the initial troubleshooting steps?

A3: A systematic approach is necessary to identify the source of contamination.[6] The following flowchart outlines the initial steps:

G Troubleshooting High DNP Background A High DNP Background Detected in Blank B Analyze Laboratory Reagent Blank (Solvent Only) A->B C Is the Reagent Blank Contaminated? B->C D Source is likely the solvent or the vial/cap. C->D Yes F Analyze a procedural blank (all steps, no sample). C->F No E Test a new bottle of solvent from a different lot or vendor. D->E G Is the Procedural Blank Contaminated? F->G H Contamination introduced during sample preparation. G->H Yes J Contamination is likely from the instrument. G->J No I Systematically evaluate each step and consumable. H->I K Check for carryover, clean injector, bake out column. J->K

Caption: Troubleshooting workflow for high DNP background.

Q4: Can I test my laboratory consumables for DNP leaching?

A4: Yes, it is highly recommended to test consumables, especially from new batches or suppliers. A general procedure is as follows:

  • Place a known quantity of the consumable (e.g., 10 pipette tips) into a clean glass vial.

  • Add a measured volume of a high-purity solvent that you have confirmed to be free of DNP (e.g., hexane or methanol).

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes).[6]

  • Remove the solvent and analyze it for DNP using your established analytical method.

Troubleshooting Guides

Guide 1: Minimizing Contamination During Sample Preparation

Contamination introduced during sample preparation is a common issue when blanks are clean, but samples show unexpected DNP levels.[6]

Workflow for Minimizing Sample Preparation Contamination:

G Minimizing DNP Contamination During Sample Preparation cluster_0 Pre-Analysis Phase cluster_1 Analysis Phase A Use phthalate-free lab consumables (glass, stainless steel). B Pre-clean all glassware using the recommended protocol. A->B C Test all solvents and reagents for DNP contamination. B->C D Minimize sample exposure to lab air; keep containers covered. E Avoid the use of Parafilm® or other plastic films. D->E F If plastic consumables are unavoidable, rinse with a clean solvent before use. E->F G Process a procedural blank with every batch of samples. F->G

Caption: Workflow for reducing DNP contamination during sample preparation.

Data Presentation

Table 1: Reported DNP Leaching from Laboratory Consumables

Laboratory ConsumableReported DNP Leaching (µg/cm²)Reference
Pipette Tips0.86[1][2][3]
Plastic SyringesSignificant leaching observed[1][2][3]
Plastic Filter Holders (PTFE)2.49 (for DBP, a similar phthalate)[1][2][3]
Parafilm®0.50 (for DEHP, a similar phthalate)[1][2][3]

Note: Leaching levels can vary significantly based on manufacturer, batch, and the solvent used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for concentrating DNP from water samples and removing interfering substances.[10][11]

  • Sample Preparation: Collect water samples in pre-cleaned glass bottles. Acidify to pH < 2 with sulfuric acid if necessary for preservation.[11]

  • SPE Cartridge Conditioning:

    • Rinse a C18 SPE cartridge with 10 mL of ethyl acetate.

    • Follow with 10 mL of dichloromethane (B109758).

    • Flush with 10 mL of methanol.

    • Equilibrate with 10 mL of deionized water, ensuring the sorbent does not go dry.[11]

  • Sample Loading: Load the water sample (e.g., 1 L) onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[11]

  • Sorbent Drying: After the entire sample has passed through, dry the sorbent by purging with nitrogen gas for 10-15 minutes to remove residual water.[11]

  • Elution: Elute DNP from the cartridge with a suitable organic solvent such as dichloromethane or ethyl acetate.[10]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.[10]

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Solid Samples (e.g., Soil)

This protocol is effective for extracting DNP from solid matrices.[11]

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize by grinding with a mortar and pestle.[10][11]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[11]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[11]

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid particles from the solvent extract.[11]

  • Collection: Carefully decant the supernatant into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process on the soil residue two more times with fresh solvent to ensure complete extraction.[11]

  • Concentration and Cleanup: Combine the extracts and concentrate using a rotary evaporator. A cleanup step using a Florisil or silica (B1680970) gel column may be necessary to remove interfering compounds.[10]

References

Technical Support Center: Dinonyl Phthalate (DNP) GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dinonyl phthalate (B1215562) (DNP) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters, improve detection limits, and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving low detection limits for dinonyl phthalate (DNP)?

A1: The primary challenges in achieving low detection limits for DNP revolve around its ubiquitous nature as a contaminant, its existence as a complex mixture of isomers, and potential co-elution with other phthalates. Phthalates are present in many laboratory consumables, leading to high background signals that can mask the analyte at low concentrations.[1][2][3][4][5] The isomeric complexity of DNP results in a broad, unresolved cluster of peaks rather than a single sharp peak, which reduces the signal-to-noise ratio.[6][7]

Q2: How can I minimize background contamination from DNP in my samples and blanks?

A2: Minimizing background contamination is critical for improving detection limits. Key strategies include:

  • Avoid Plastic Consumables: Use glassware for all sample preparation and storage. Avoid plastic containers, pipette tips, vial caps (B75204) with plastic components, and Parafilm.[1][2][3][4][5] Studies have shown significant leaching of DNP from plastic labware like pipette tips and syringes.[2][3][4][5]

  • Use High-Purity Solvents: Ensure all solvents are of high purity and specifically tested for phthalates.[1]

  • Clean Glassware Thoroughly: Bake glassware at a high temperature to remove any adsorbed phthalates.[8]

  • System Blanks: Regularly run solvent blanks to monitor for contamination within the GC-MS system itself, which can arise from septa, gas lines, or previous injections.[9]

Q3: What are the recommended GC-MS parameters for DNP analysis?

A3: Optimizing GC-MS parameters is crucial for sensitivity and resolution. Here are some recommended starting points, which should be optimized for your specific instrument and application.

Table 1: Recommended Starting GC-MS Parameters
ParameterRecommendationNotes
Injection Mode Pulsed SplitlessMaximizes the transfer of analytes to the column, which is crucial for trace analysis.[1][8]
Injector Temp. 280 °CA higher injector temperature aids in the volatilization of higher molecular weight phthalates like DNP.[8]
Liner Deactivated, with glass woolA deactivated liner is essential to prevent analyte degradation and adsorption.[8]
Carrier Gas Helium (>99.999% purity)A common and effective carrier gas for phthalate analysis.[8]
Flow Rate 1.0 - 1.2 mL/minThis should be optimized based on column dimensions.
GC Column Mid-polarity columnsSpecialized phthalate columns like Rtx-440 and Rxi-XLB often provide the best resolution for complex phthalate mixtures.[10][11] Standard 5% Phenyl-Methylpolysiloxane columns (e.g., HP-5ms, DB-5ms) are also commonly used.[1]
Oven Program Initial: 60°C, hold 1 minRamp: 10°C/min to 280°CHold: 10 min at 280°CThis is a starting point; a slower ramp rate may improve the resolution of DNP isomers and separation from other phthalates.[12]
MS Acquisition Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity compared to full scan mode.[1]
Quantifier Ion m/z 293This ion is more specific to DNP than the common m/z 149 fragment.[10][13]
Qualifier Ions m/z 149, 275Used to confirm the identity of DNP.[13]

Q4: My DNP peak is a broad hump, not a sharp peak. How can I improve the peak shape?

A4: DNP is a mixture of branched-chain isomers, which inherently results in a cluster of co-eluting peaks that often appear as a broad hump.[6][7] While you won't get a single sharp peak, you can optimize your chromatography to improve the shape and resolution of this cluster. Consider using a slower oven temperature ramp or a longer GC column to enhance separation.[12] Specialized phthalate columns are designed to provide better resolution for these complex mixtures.[10][11]

Q5: I'm having trouble separating DNP from other high-molecular-weight phthalates. What can I do?

A5: Co-elution is a common problem in phthalate analysis.[10][12]

  • Chromatographic Optimization: As mentioned above, a slower temperature ramp or a different column can improve separation.[12] Rtx-440 and Rxi-XLB columns have demonstrated superior performance in resolving complex phthalate mixtures.[10][11]

  • Mass Spectrometry: Even with chromatographic co-elution, you can often distinguish between compounds using their unique mass spectra. In SIM mode, monitor a unique quantifier and qualifier ion for each phthalate of interest.[10][12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the GC-MS analysis of DNP.

Problem: High background or phthalate peaks in solvent blanks.

This is a classic sign of contamination.

A High Background/Blank Contamination B Review Sample Preparation A->B C Check GC System A->C D Evaluate Lab Environment A->D E Use glass instead of plastic consumables (vials, tips, etc.) B->E F Use high-purity, phthalate-free solvents B->F G Replace injector septum with a low-bleed type C->G H Check carrier gas lines for plastic tubing C->H I Minimize use of plastics in the lab area D->I A Phthalate Peak Disappearance B Check Syringe and Injection A->B C Review Sample Preparation B->C OK G Clogged/Defective Syringe? B->G Issue D Inspect GC Inlet C->D OK H Inefficient Extraction? C->H Issue E Evaluate GC Column D->E OK I Active Sites in Liner? D->I Issue F Check MS Detector E->F OK J Column Contamination/Broken? E->J Issue K Detector Off/Not Tuned? F->K Issue

References

addressing analytical interference from terephthalates in phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analytical interference from terephthalates in phthalate (B1215562) analysis.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the GC-MS analysis of phthalates, particularly focusing on interference from terephthalates.

Question 1: I am seeing an unexpected peak that co-elutes with one of my target phthalates. How can I determine if it is a terephthalate (B1205515) isomer?

Answer:

Co-elution of isomeric compounds like phthalates and terephthalates is a common challenge in chromatographic analysis.[1] Here’s a systematic approach to identify the interfering peak:

  • Review Your Sample Matrix and Preparation:

    • Consider the materials your sample has been in contact with. Polyethylene terephthalate (PET) is a common polymer used in containers and packaging, which can be a source of terephthalate contamination.[2]

    • Evaluate if your sample preparation method is selective enough to remove interfering isomers.

  • Mass Spectral Analysis:

    • Even with chromatographic co-elution, mass spectrometry (MS) can often differentiate between isomers.[1]

    • Phthalates (ortho-isomers): Typically show a characteristic fragment ion at m/z 149. This is due to the formation of the protonated phthalic anhydride (B1165640) fragment.

    • Terephthalates (para-isomers): Do not readily form the m/z 149 fragment. Instead, their fragmentation patterns will be different. For example, di(2-ethylhexyl) terephthalate (DEHT) will have different characteristic ions than di(2-ethylhexyl) phthalate (DEHP).

    • Compare the mass spectrum of the unknown peak with a known standard of the suspected terephthalate.

  • Chromatographic Method Optimization:

    • If mass spectral deconvolution is insufficient, optimizing your Gas Chromatography (GC) method can improve separation.

    • Column Selection: Consider using a different GC column with a different stationary phase chemistry. For example, columns like Rtx-440 and Rxi-XLB have shown good resolution for complex phthalate mixtures.[3]

    • Temperature Program: Adjust the oven temperature ramp rate. A slower ramp can often improve the resolution of closely eluting compounds.

Question 2: My mass spectral data suggests a terephthalate is interfering with my analysis. What are the next steps to resolve this interference?

Answer:

Once you have identified a terephthalate interference, you can take several steps to mitigate or eliminate it:

  • Sample Preparation and Cleanup:

    • Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up samples before analysis.[4][5][6] Different sorbents can be used to selectively retain phthalates while allowing interferences to pass through, or vice versa.

    • Gel Permeation Chromatography (GPC): GPC can be used as a cleanup step to remove larger molecules and other interferences from the sample extract.[7]

    • Liquid-Liquid Extraction (LLE): Optimizing the solvents used in LLE can improve the selective extraction of phthalates over terephthalates.[4][5][8]

  • Analytical Method Modification:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides more accurate mass measurements, which can help to distinguish between isomers with the same nominal mass.

    • Tandem Mass Spectrometry (MS/MS): GC-MS/MS can enhance selectivity by monitoring specific precursor-to-product ion transitions for your target phthalates, which will be different for interfering terephthalates.[4][9][10]

    • High-Performance Liquid Chromatography (HPLC): For some applications, switching to HPLC with a suitable column (like a C18) and mobile phase can provide a different selectivity and resolve the interference.[11][12][13]

Below is a troubleshooting workflow to help you diagnose and resolve terephthalate interference.

G cluster_0 Troubleshooting Workflow A Unexpected Peak / Co-elution Observed B Review Mass Spectrum A->B C Characteristic Phthalate Fragments? (e.g., m/z 149) B->C D Interference Confirmed as Terephthalate C->D No I Peak is likely the target phthalate. Consider matrix effects. C->I Yes E Optimize GC Method D->E F Implement Advanced Cleanup (SPE, GPC) D->F G Use Alternative Analytical Technique (e.g., GC-MS/MS, HPLC) D->G H Quantify Phthalate E->H F->H G->H

A flowchart for troubleshooting terephthalate interference.

Frequently Asked Questions (FAQs)

Why do terephthalates interfere with phthalate analysis?

Terephthalates are isomers of phthalates, meaning they have the same chemical formula but a different arrangement of atoms. Specifically, phthalates are esters of ortho-phthalic acid (1,2-benzenedicarboxylic acid), while terephthalates are esters of terephthalic acid (1,4-benzenedicarboxylic acid). This structural similarity leads to similar physicochemical properties, such as boiling points and polarities, which can cause them to co-elute during chromatographic separation.

Below is a diagram illustrating the structural difference between a common phthalate and its terephthalate isomer.

G cluster_0 Di(2-ethylhexyl) Phthalate (DEHP) cluster_1 Di(2-ethylhexyl) Terephthalate (DEHT) dehp dehp deht deht G A 1. Sample Collection (Use glass or other inert containers) B 2. Sample Preparation (LLE, SPE, GPC) A->B C 3. Instrumental Analysis (GC-MS or GC-MS/MS) B->C D 4. Data Acquisition (Monitor characteristic ions) C->D E 5. Data Analysis (Peak integration and quantification) D->E F 6. Review and Reporting (Check for interferences) E->F

References

dinonyl phthalate stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with dinonyl phthalate (B1215562) (DNP). It includes frequently asked questions (FAQs) about its stability and handling, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is dinonyl phthalate (DNP) and why is its stability a concern in experimental settings?

A1: this compound is a complex mixture of C9 isomers of phthalic acid esters, widely used as a plasticizer. Its stability is a critical concern during laboratory experiments because it can degrade or become contaminated, leading to inaccurate results. The primary degradation pathway is hydrolysis to its monoester, monoisononyl phthalate (MINP), and subsequently to phthalic acid.[1]

Q2: What are the optimal storage conditions for DNP analytical standards and stock solutions?

A2: To ensure long-term stability, DNP stock solutions should be stored at low temperatures. In a suitable solvent, DNP is reported to be stable for up to two years at -80°C and for one year at -20°C. For short-term use, refrigeration at 4°C is recommended.[1] All solutions should be stored in amber glass vials with PTFE-lined caps (B75204) to prevent photodegradation and contamination.[1]

Q3: What are the main sources of DNP contamination in a laboratory, and how can they be minimized?

A3: Phthalates like DNP are pervasive in laboratory environments. Key sources of contamination include:

  • Laboratory plastics: Containers, pipette tips, and tubing can leach DNP.

  • Solvents and reagents: Even high-purity grades can contain trace amounts of phthalates.

  • Laboratory air and dust: Phthalates can off-gas from building materials and furniture.

  • Personal care products: Cosmetics and lotions used by personnel can be a source.

  • Improperly cleaned glassware: Residues can introduce phthalates.

To minimize contamination, it is crucial to use glassware that has been rigorously cleaned (e.g., washed with detergent, rinsed with a phthalate-free solvent, and baked at a high temperature) and to utilize certified phthalate-free solvents and reagents. Whenever possible, avoid contact with plastic materials.[1]

Q4: How does the isomeric nature of DNP impact its analysis?

A4: DNP is not a single compound but a mixture of various C9 isomers. This results in a cluster of co-eluting peaks in chromatographic analysis, rather than a single, sharp peak. This can complicate accurate quantification. In mass spectrometry, many phthalates produce a common fragment ion at m/z 149. Therefore, for precise identification and measurement, it is essential to use specific quantifier ions for DNP, such as m/z 293.[1]

Q5: What are the primary degradation pathways for DNP under typical laboratory conditions?

A5: The main degradation pathways for DNP are hydrolysis and photodegradation. Hydrolysis involves the cleavage of the ester bonds, first forming monoisononyl phthalate (MINP) and then phthalic acid. This process is accelerated by acidic or basic conditions.[2] DNP can also degrade when exposed to UV light. Additionally, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to its decomposition.[3]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
High background levels of DNP in blanks Contamination from the laboratory environment (air, dust, plastics, solvents).1. Use thoroughly cleaned glassware (solvent-rinsed and baked). 2. Employ phthalate-free solvents and reagents. 3. Minimize the use of plastic labware; substitute with glass or stainless steel where possible. 4. Prepare samples in a clean, dedicated area.
Poor peak shape (broad or split peaks) in chromatography 1. The isomeric nature of DNP. 2. Column degradation or contamination. 3. Inappropriate chromatographic conditions.1. This is expected for DNP. Ensure consistent integration of the entire peak cluster for all standards and samples. 2. Use a guard column and/or clean or replace the analytical column. 3. Optimize the temperature gradient and flow rate.
Low or inconsistent recovery of DNP 1. Incomplete extraction from the sample matrix. 2. Degradation of DNP during sample preparation or storage. 3. Matrix effects in the analytical instrument.1. Optimize the extraction solvent, time, and temperature. Consider alternative extraction techniques like solid-phase extraction (SPE). 2. Ensure samples are stored at the correct temperature and protected from light. Minimize the duration of sample preparation steps. 3. Use a matrix-matched calibration curve or an internal standard (e.g., a stable isotope-labeled DNP).
Gradual decrease in DNP concentration in stock solutions over time Degradation due to improper storage.1. Store stock solutions at -20°C or -80°C in amber glass vials with PTFE-lined caps. 2. Prepare fresh working standards more frequently. 3. Verify the integrity of the vial seals.

Stability of this compound Under Different Storage Conditions

The following table summarizes the stability of DNP in various solvents and matrices based on available data. Note that some of this data is illustrative and should be confirmed with in-house validation studies.

Matrix/Solvent Storage Temperature Duration Analyte Recovery (%) Reference
In Solvent-80°C2 yearsStable[1]
In Solvent-20°C1 yearStable[1]
In Solvent4°CShort-termStable[1]
Human Plasma-80°C1 month~94%Illustrative[1]
Human Plasma4°C24 hours~90%Illustrative[1]
Human Urine (metabolites)-70°C1 year>95%Illustrative[1]
Environmental Water4°C (in the dark)7 days~92%Illustrative[1]

Experimental Protocols

Protocol 1: Preparation and Storage of DNP Standard Solutions

Materials:

  • High-purity DNP reference standard

  • High-purity, phthalate-free solvent (e.g., hexane (B92381) or methanol)

  • Class A amber glass volumetric flasks with PTFE-lined stoppers

  • Calibrated analytical balance

  • Glass pipettes or syringes

Procedure:

  • Allow the DNP neat standard to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of the DNP standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution.

  • Prepare working standards by performing serial dilutions of the stock solution using the same solvent.

  • Transfer the stock and working solutions to amber glass vials with PTFE-lined caps.

  • For long-term storage, store the vials at -20°C or -80°C. For short-term use, store at 4°C.

  • Before use, allow the solutions to equilibrate to room temperature.

Protocol 2: Stability-Indicating GC-MS Method for DNP

This protocol describes a general method for the analysis of DNP and its potential degradation products.

1. Sample Preparation (Forced Degradation):

  • Acid Hydrolysis: Dissolve DNP in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve DNP in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve DNP in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

  • Photodegradation: Expose a solution of DNP to a calibrated UV light source for a specified duration.

  • Thermal Degradation: Store DNP as a solid or in solution at an elevated temperature (e.g., 80°C) for a specified period.

2. Sample Extraction (from a solid matrix, e.g., polymer):

  • Cut the sample into small pieces.

  • Accurately weigh approximately 0.1 g of the sample into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., dichloromethane).

  • Use an ultrasonic bath for 30 minutes to extract the DNP.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

3. Instrumental Analysis (GC-MS):

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 10 minutes. This program may need optimization depending on the specific instrument and column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for DNP (e.g., m/z 149, 293) and its expected degradation products (e.g., ions corresponding to MINP and phthalic acid).

Visualizations

DNP_Degradation_Pathways DNP This compound (DNP) MINP Monoisononyl Phthalate (MINP) DNP->MINP Hydrolysis (Acid/Base Catalyzed) Other Other Degradation Products DNP->Other Photodegradation (UV Light) Oxidation PA Phthalic Acid MINP->PA Hydrolysis

Caption: Primary degradation pathways of this compound (DNP).

DNP_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis storage Sample Storage (-20°C to -80°C) extraction Extraction (e.g., Sonication) storage->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms Sample Injection data Data Processing (Peak Integration) gcms->data result Final Concentration data->result Quantification

Caption: General experimental workflow for the analysis of DNP.

References

Technical Support Center: Chromatographic Separation of Dinonyl Phthalate (DNP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of dinonyl phthalate (B1215562) (DNP) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating dinonyl phthalate (DNP) isomers?

The main difficulty in separating DNP isomers stems from their profound structural similarity. DNP is not a single chemical entity but a complex mixture of branched C9 alkyl esters of phthalic acid.[1] These isomers share very similar physicochemical properties, such as polarity and boiling points, which results in significant co-elution during both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] In gas chromatography-mass spectrometry (GC-MS), this often manifests as a large, unresolved hump of peaks.[1] Furthermore, many phthalates, including DNP isomers, produce a common primary fragment ion at m/z 149, making their individual differentiation by mass spectrometry difficult.[1][2]

Q2: Which chromatographic technique is better for DNP isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC have been effectively used for DNP analysis, and the optimal choice is contingent on the specific analytical objectives.[1]

  • GC-MS is a widely adopted technique known for its high sensitivity and resolving power.[1] However, for DNP, it frequently yields a complex cluster of co-eluting peaks.[1] Optimization of GC columns and temperature programs is crucial to improve separation.[1]

  • HPLC , especially when coupled with mass spectrometry (LC-MS), can provide superior selectivity for isomeric mixtures like DNP.[1] The diverse stationary phases available in HPLC offer alternative separation mechanisms that can be highly effective for resolving isomers.[1] A reversed-phase HPLC method may improve the resolution between DNP and other high-molecular-weight phthalates like DIDP.[3]

Q3: What are the recommended GC columns for DNP isomer analysis?

For the GC analysis of DNP isomers, columns with a 5% phenyl-methylpolysiloxane stationary phase are frequently used.[1] To achieve enhanced selectivity and better resolution, particularly in complex mixtures, columns such as the Rtx-440, Rxi-XLB, and RXI-17Sil MS have been investigated.[1][4][5] The RXI-17Sil MS column, for instance, has shown promise in resolving interferences from terephthalates.[6]

Q4: What are the recommended HPLC columns for DNP isomer separation?

While standard C18 columns can be utilized, a Phenyl-Hexyl column often delivers superior resolution for challenging isomer separations like DNP.[1] The phenyl stationary phase provides an alternative selectivity through π-π interactions with the aromatic rings of the phthalate isomers, which can significantly enhance their separation.[1]

Q5: How can I differentiate co-eluting DNP isomers using mass spectrometry?

While the common m/z 149 fragment complicates analysis, it is possible to differentiate isomers by using Selected Ion Monitoring (SIM) mode and focusing on less abundant, but unique, fragment ions. For example, diisononyl phthalate has a unique ion at m/z 293 that can be used for its identification and quantification.[4][5][7] Using a softer ionization technique, such as chemical ionization (CI), can also help by producing more prominent molecular ions, aiding in differentiation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of DNP isomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Tailing in GC Active Sites in Inlet/ColumnPerform inlet maintenance (change liner, septum). Use a deactivated liner.[1]
Column ContaminationBake out the column at its maximum recommended temperature. If the issue persists, trim the first few centimeters of the column.[1]
Inappropriate Temperature ProgramOptimize the oven temperature ramp. A slower ramp rate (e.g., 5-10°C/min) can improve the separation of closely eluting isomers.[7][8]
Poor Peak Shape in HPLC Incompatible Injection SolventEnsure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[1]
Column OverloadReduce the concentration or volume of the injected sample.[1]
Ghost Peaks Appear in Chromatogram Contaminated Syringe/InjectorThoroughly clean the autosampler syringe and injection port.
Carryover from Previous InjectionRun blank solvent injections between samples to wash the system.
Contaminated Carrier Gas or Mobile PhaseUse high-purity gases and solvents. Check gas traps and filters.

Data Presentation: Column and Instrument Parameters

Table 1: Recommended Chromatographic Columns for DNP Isomer Separation

Technique Column Type Stationary Phase Performance Notes
GC Standard Non-Polar5% Phenyl-MethylpolysiloxaneModerate separation, often results in an unresolved hump of peaks.[1]
GC Mid-Polaritye.g., RXI-17Sil MS, Rtx-440Improved resolution and potential to separate DNP from interferences.[1][4][5]
HPLC Reversed-PhaseC18Standard separation, may have co-elution issues with complex isomer mixtures.[1]
HPLC Reversed-PhasePhenyl-HexylEnhanced selectivity and improved resolution due to π-π interactions.[1]

Table 2: Typical Instrumental Parameters for DNP Analysis

Parameter GC-MS Value HPLC-UV Value
System Agilent 6890N GC with 5973 MSD or equivalent[8]Agilent 1200 Series or equivalent[1]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[8]Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)[1]
Injector Temp. 280-300°C[8][9]N/A
Injection Mode Splitless[8]N/A
Oven Program Start at 150°C, hold 1 min, ramp 10°C/min to 300°C, hold 10 min[8]N/A
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[8]N/A
Mobile Phase N/AAcetonitrile/Water Gradient[10]
Flow Rate N/A1.0 mL/min[10]
Detector MS Source: 230°C, Quad: 150°C[8]UV Detection at 225-230 nm[10]
Acquisition Mode Selected Ion Monitoring (SIM)[8]UV Wavelength Scan

Experimental Protocols

Protocol 1: GC-MS Analysis of DNP in a Plastic Matrix

This protocol outlines a general procedure for the extraction and subsequent GC-MS analysis of DNP from plastic samples.

  • Sample Preparation (Solvent Extraction) a. Weigh approximately 1 gram of the plastic sample, cut into small pieces, and place into a glass vial.[1] b. Add 10 mL of a suitable solvent, such as dichloromethane (B109758) or a hexane/acetone mixture.[1] c. Sonicate the sample for 30-60 minutes to facilitate the extraction of phthalates.[1] d. Filter the resulting extract through a 0.45 µm PTFE syringe filter into a clean vial.[1] e. Under a gentle stream of nitrogen, evaporate the solvent and reconstitute the residue in a known, small volume of a suitable solvent for GC-MS analysis.[1]

  • Instrumental Analysis a. Set up the GC-MS system according to the parameters outlined in Table 2 or an optimized in-house method. b. Inject 1-2 µL of the prepared sample into the GC. c. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for characteristic DNP ions (e.g., m/z 149, 293) and any internal standards used.[7][8]

Protocol 2: HPLC-UV Analysis of DNP Isomers

This protocol provides a method for the separation of DNP isomers using HPLC with UV detection.

  • Sample Preparation a. Prepare samples using the solvent extraction method described in Protocol 1. b. After evaporation, reconstitute the final extract in the HPLC mobile phase.[1] c. Filter the reconstituted sample through a 0.45 µm filter before injection.[10]

  • Instrumental Analysis a. Equilibrate the HPLC system, fitted with a Phenyl-Hexyl column, with the initial mobile phase conditions. b. Set up the instrument using the parameters provided in Table 2 or an optimized in-house method. c. Inject 10-20 µL of the prepared sample. d. Monitor the chromatogram at 225-230 nm to detect the eluting DNP isomers.[10]

Visualizations: Workflows and Logic Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plastic Sample Extract 2. Solvent Extraction (Sonication) Sample->Extract Add Dichloromethane Filter 3. Filtration (0.45 µm PTFE) Extract->Filter Concentrate 4. Concentration & Reconstitution Filter->Concentrate Evaporate & Reconstitute Inject 5. GC-MS Injection Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection (SIM) Separate->Detect Data 8. Data Analysis Detect->Data

Caption: Experimental workflow for the GC-MS analysis of DNP from plastic samples.

Troubleshooting_Workflow start Poor Chromatographic Resolution Observed check_shape Are peaks tailing or fronting? start->check_shape check_coelution Are peaks co-eluting (unresolved)? start->check_coelution check_shape->check_coelution No active_sites Potential Active Sites or Contamination check_shape->active_sites Yes optimize_gc Optimize GC Method check_coelution->optimize_gc Yes end Resolution Improved check_coelution->end No maintenance Perform Inlet Maintenance (liner, septum) active_sites->maintenance bakeout Bake Out or Trim Column maintenance->bakeout bakeout->end slow_ramp Decrease Oven Ramp Rate optimize_gc->slow_ramp change_col Consider Alternative Column (e.g., RXI-17Sil MS) slow_ramp->change_col consider_hplc Switch to HPLC with Phenyl-Hexyl Column change_col->consider_hplc consider_hplc->end

Caption: Troubleshooting workflow for poor GC resolution of DNP isomers.

References

reducing matrix effects in LC-MS/MS analysis of dinonyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of dinonyl phthalate (B1215562) (DINP). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and mitigate matrix effects during their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of DINP in complex matrices.

Question 1: I am observing significant signal suppression for DINP when analyzing my samples (e.g., plasma, serum, tissue homogenate) compared to the standard in a clean solvent. What is causing this and how can I fix it?

Answer: This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2] Co-eluting endogenous or exogenous molecules from your sample matrix compete with DINP for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. A reversed-phase (C18) SPE cartridge can be effective for extracting non-polar compounds like DINP.[1]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DINP, leaving interferences in the original sample matrix.[1]

    • Protein Precipitation (PPT): While a simpler method, PPT is often the least effective at removing matrix components and may result in significant matrix effects.[1] If used, consider adding a subsequent SPE cleanup step.[1]

  • Enhance Chromatographic Separation: If interfering components co-elute with DINP, modifying your LC method can resolve them.[1][3]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between DINP and interfering peaks.[1][3]

    • Column Selection: Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and improve resolution.[1][3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DINP (e.g., Diisononyl phthalate-d4) is the gold standard for compensating for matrix effects.[1] It will co-elute and experience nearly identical ion suppression or enhancement as the unlabeled DINP, allowing for accurate correction during data processing.[1]

  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1] This ensures that the standards and samples experience comparable matrix effects, leading to more accurate quantification.[2]

G cluster_start cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_quantification Quantification Strategy cluster_end start Start: Signal Suppression Observed improve_sp Improve Sample Preparation start->improve_sp Primary Approach enhance_sep Enhance Chromatographic Separation start->enhance_sep If Co-elution is Suspected use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_is Gold Standard Correction matrix_match Use Matrix-Matched Calibration start->matrix_match Alternative Correction spe Solid-Phase Extraction (SPE) improve_sp->spe Recommended lle Liquid-Liquid Extraction (LLE) improve_sp->lle ppt Protein Precipitation (PPT) improve_sp->ppt Least Effective end End: Accurate Quantification spe->end lle->end ppt->end grad_opt Optimize Gradient enhance_sep->grad_opt col_sel Select Different Column enhance_sep->col_sel grad_opt->end col_sel->end use_is->end matrix_match->end

Troubleshooting workflow for signal suppression in DINP analysis.
Question 2: How can I quantitatively assess the extent of matrix effects in my DINP analysis?

Answer: You can quantitatively evaluate matrix effects using a post-extraction spike analysis.[1] This involves comparing the peak area of a DINP standard spiked into a blank matrix extract with the peak area of the same standard in a clean solvent.

Calculation:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100

Interpretation:

  • A value < 100% indicates ion suppression.[1]

  • A value > 100% indicates ion enhancement.[1]

  • A value of 100% suggests no significant matrix effect.[1]

Question 3: I am observing a higher-than-expected signal for DINP, even in my blank samples. What could be the cause?

Answer: This issue may be due to ion enhancement or, more commonly for phthalates, contamination. Phthalates are ubiquitous in laboratory environments and can be introduced from various sources.[1]

Troubleshooting Steps:

  • Check for Contamination: Thoroughly check all lab materials: plastic tubes, pipette tips, solvents, and glassware for phthalate contamination.[1] Run procedural blanks (blanks that go through the entire sample preparation process) to identify the source of contamination.[1][4]

  • Mitigate Ion Enhancement: If contamination is ruled out, the issue may be ion enhancement, where components in your sample matrix increase the ionization efficiency of DINP.[1] The same mitigation strategies for ion suppression apply here: improved sample cleanup, optimized chromatography, use of a SIL-IS, and matrix-matched calibration.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my DINP analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the LC-MS/MS analysis of DINP, these undetected components can suppress or enhance the signal, leading to inaccurate and unreliable quantification.[1] This is a significant concern in complex biological and environmental samples.[1]

Q2: What is the most effective strategy to minimize or eliminate matrix effects for DINP analysis?

A: The most robust strategy is a combination of efficient sample preparation (like SPE) and the use of a stable isotope-labeled internal standard (SIL-IS) for DINP.[1] This approach both removes a significant portion of interfering matrix components and corrects for the remaining matrix effects that are unavoidable.

Q3: Can I use a different phthalate's labeled internal standard for DINP?

A: It is best practice to use a corresponding isotope-labeled internal standard for each target phthalate to most accurately compensate for differences in extraction efficiency, chromatographic retention time, and ionization response.[5] However, if a specific labeled standard for DINP is unavailable, a structurally similar one may be used, but validation is critical to ensure it adequately compensates for matrix effects.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DINP from Serum/Plasma

Objective: To extract and clean up DINP from serum or plasma samples prior to LC-MS/MS analysis.[1]

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of serum or plasma, add a known concentration of DINP's stable isotope-labeled internal standard.

    • Add 1 mL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[6]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.[1]

  • Washing:

    • Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.[1]

  • Elution:

    • Elute the DINP and internal standard with 3 mL of acetonitrile.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

G cluster_protocol SPE Protocol for DINP Analysis start Start: Serum/Plasma Sample pretreatment 1. Pre-treatment: - Add SIL-IS - Add Buffer - Vortex start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning: - Methanol - Water conditioning->loading washing 4. Washing: 40% Methanol/Water loading->washing elution 5. Elution: Acetonitrile washing->elution evap_recon 6. Evaporation & Reconstitution elution->evap_recon end Ready for LC-MS/MS evap_recon->end

Workflow for DINP sample preparation using SPE.
Protocol 2: LC-MS/MS Instrumental Parameters

Objective: To provide a starting point for the instrumental analysis of DINP. Parameters will require optimization for specific instrumentation and matrices.

ParameterTypical Setting
LC System Waters ACQUITY UPLC (or equivalent)[3]
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% formic acid in water[3]
Mobile Phase B 0.1% formic acid in acetonitrile[3]
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate[3]
Flow Rate 0.4 mL/min[3]
Ion Source Electrospray Ionization (ESI) in positive mode[3]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3]
DINP Transition m/z 419 [M+H]+ → 149[7]

Quantitative Data Summary

The following tables summarize typical validation parameters for phthalate analysis. These values are illustrative and will vary depending on the specific method, matrix, and instrumentation.

Table 1: LC-MS/MS Method Validation Parameters for DINP Metabolites in Biological Matrices [3]

Validation ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 1 ng/mL
Limit of Quantification (LOQ)0.15 - 3 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueTypical RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) 80-100%LowHigh
Liquid-Liquid Extraction (LLE) 70-95%ModerateModerate
Solid-Phase Extraction (SPE) 85-110%HighLow to Moderate

References

Technical Support Center: Method Development for Rapid Screening of Dinonyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening of dinonyl phthalate (B1215562) (DNP). The information is tailored for researchers, scientists, and drug development professionals to assist with challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of dinonyl phthalate.

Issue 1: High Background Levels of this compound in Blanks

High background levels of phthalates are a common problem in sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide provides a systematic approach to identifying and eliminating sources of contamination.

  • Initial Observation: Your analytical blanks show significant peaks corresponding to DNP.

  • Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.

Troubleshooting Workflow:

A High DNP Background Detected B Analyze Laboratory Reagent Blank (LRB) A->B C Analyze Solvent Blank B->C If LRB is clean E Contamination from Reagents/Water B->E If LRB is contaminated D Analyze Instrument Blank C->D If Solvent Blank is clean F Contamination from Solvents C->F If Solvent Blank is contaminated G Contamination from Glassware/Apparatus D->G If Instrument Blank is clean H Contamination from GC/LC System D->H If Instrument Blank is contaminated I Test Individual Reagents E->I J Test New Batch of Solvent F->J K Thoroughly Clean Glassware G->K L Clean Injection Port & System H->L M Isolate & Replace Contaminated Source I->M J->M K->M L->M N Run Verification Blanks M->N

Caption: Workflow for troubleshooting high DNP background.[2]

Detailed Steps:

  • Analyze Laboratory Reagent Blank (LRB): Prepare a blank sample using all reagents (e.g., water, buffers, acids) and glassware used in the actual sample preparation, but without the sample matrix. If the LRB is contaminated, the issue lies with one of the reagents or the glassware.

  • Analyze Solvent Blank: If the LRB is clean, analyze a blank of the final solvent used for reconstitution. Contamination at this stage points to the solvent itself. Use high-purity, phthalate-free solvents.[3]

  • Check for Labware Contamination: Avoid plastic containers, pipette tips, and other labware whenever possible, as they can leach DNP. Use glassware that has been meticulously cleaned. Rinsing glassware with the extraction solvent before use can help mitigate this issue.[3]

  • Investigate Instrument Contamination: Phthalates can accumulate in the GC inlet.[1] If blanks are clean but the issue persists, consider cleaning or replacing the injector liner and septum. A column bake-out at a high temperature can also help remove contaminants.[1]

Issue 2: Low or Inconsistent Signal for this compound

This issue is often due to matrix effects, where other components in the sample interfere with the ionization and detection of DNP, particularly in LC-MS analysis.[3][4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to selectively retain DNP while washing away interfering compounds.[3]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DNP.[3]

  • Enhance Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient in your LC method to improve the resolution between DNP and interfering peaks.[3]

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.[3]

  • Utilize an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for DNP is highly recommended to correct for matrix effects and improve quantification accuracy.[3][4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to your samples to ensure that standards and samples experience comparable matrix effects.[3]

Issue 3: Poor Peak Shape for this compound

DNP is a complex mixture of C9 isomers, which results in a cluster of co-eluting peaks rather than a single sharp peak.[2] This can complicate quantification.

Troubleshooting Steps:

  • Chromatographic Conditions: Ensure your GC or LC method is optimized for the separation of isomeric compounds. This may involve using a longer column, a slower temperature ramp (for GC), or a shallower gradient (for LC).

  • Quantifier Ions: In mass spectrometry, many phthalates produce a common fragment ion at m/z 149. It is crucial to use specific quantifier ions for DNP, such as m/z 293, for accurate identification and measurement.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for rapid screening of this compound?

A1: The primary techniques for DNP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used as a rapid pre-screening tool to determine gross phthalate contamination.[6]

Q2: How do I choose between GC-MS and LC-MS for DNP analysis?

A2: The choice of method often depends on the sample matrix, required sensitivity, and available laboratory resources.[5]

  • GC-MS is a robust and widely used technique for phthalate analysis.[7] It is suitable for a variety of matrices.

  • LC-MS , particularly LC-MS/MS, can offer higher sensitivity and is well-suited for complex biological matrices where matrix effects can be significant.[8] LC methods are also advantageous for less volatile compounds.[9]

Q3: What are the typical sample preparation methods for DNP analysis in different matrices?

A3: Sample preparation is critical for accurate DNP analysis and varies by matrix.

  • Solid Samples (e.g., food, polymers): Common techniques include ultrasonic extraction or Soxhlet extraction with a suitable solvent like a hexane (B92381):acetone mixture.[10] A cleanup step using a Florisil or silica (B1680970) gel column may be necessary to remove interfering compounds.[10] For polymers, dissolution followed by precipitation of the polymer can be employed.[3]

  • Liquid Samples (e.g., beverages, water): Solid-phase extraction (SPE) with a C18 cartridge is recommended to concentrate the analyte and remove impurities.[10]

Q4: What are the key instrument parameters for GC-MS analysis of DNP?

A4: While specific parameters should be optimized for your instrument and application, here are some typical starting points:

  • Column: A 5% phenyl-methylpolysiloxane capillary column is often used.[5]

  • Injector: A split/splitless injector is common.[5]

  • Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, ramped to 280°C at 10°C/min, and held for 10 minutes is a representative program.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DNP (e.g., m/z 149, 293) provides high sensitivity and selectivity.[10]

Q5: What are the key instrument parameters for LC-MS/MS analysis of DNP?

A5: The following are typical parameters for LC-MS/MS analysis of DNP:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is frequently used.[3]

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both typically containing 0.1% formic acid.[3][10]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[5]

Data Presentation

Table 1: Performance Characteristics of GC-MS for DNP Analysis

ParameterPolymer MatrixFood Simulant (Oil)Environmental (Water)
Limit of Detection (LOD) 3.46 µg/mL0.320 µg/mL1-8 ng/mL
Limit of Quantification (LOQ) Not specified5-100 µg/mL (calibration range)5-14 ng/mL
Recovery 76-100%86.3-117.2%93.4-104.5%
Precision (Repeatability, RSDr) 0.4%0.72-7.70%3.6-7.4% (intra-day)
Data collated from various single-laboratory validation studies.[5]

Table 2: Performance Characteristics of LC-MS for DNP Analysis

ParameterBiological Matrix (Urine)Food Simulant
Limit of Detection (LOD) 0.03 ng/mLNot specified
Limit of Quantification (LOQ) 0.1 ng/mLNot specified
Recovery 95.3-104.7%91.2-108.3%
Precision (Intra-day, RSD) 2.1-5.6%3.5-8.2%
Precision (Inter-day, RSD) 3.4-7.8%5.1-11.4%
Data collated from various single-laboratory validation studies.

Experimental Protocols

Protocol 1: GC-MS Analysis of DNP in Solid Food Samples

This protocol is adapted from established methods for the analysis of phthalates in food.[8][10]

1. Sample Preparation: a. Homogenize 1 gram of the food sample. b. Add 45 mL of methanol and sonicate for 20 minutes. c. Allow the extract to cool to room temperature and adjust the volume to 50 mL with methanol. d. Centrifuge a 1 mL aliquot of the extract at 3,500 rpm for 10 minutes. e. Transfer the supernatant to a clean vial. f. For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane may be necessary. Evaporate the methanol under a gentle stream of nitrogen and reconstitute in hexane.

2. GC-MS Instrumental Parameters:

  • Instrument: Agilent 7890A GC System with a 5975C GC/MSD or equivalent.[8]
  • Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Injector: Split/splitless, 280°C.
  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.[10]
  • Carrier Gas: Helium.
  • Acquisition Mode: Selected Ion Monitoring (SIM) with characteristic ions for DNP (e.g., m/z 149, 293).[10]

Protocol 2: LC-MS/MS Analysis of DNP in Liquid Samples (e.g., Beverages)

This protocol utilizes solid-phase extraction for sample cleanup and concentration.[3][10]

1. Sample Preparation (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load 5 mL of the liquid sample onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute DNP with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.[3]
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
  • Mobile Phase A: 0.1% formic acid in water.[3]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
  • Gradient: A suitable gradient to separate DNP from matrix components.
  • Ionization: Electrospray Ionization (ESI), positive mode.[10]
  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow for DNP Analysis in Solid Samples

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenize Solid Sample B Solvent Extraction (e.g., Ultrasonication) A->B C Centrifuge/Filter B->C D Concentrate Extract C->D E Cleanup (e.g., SPE, Column Chromatography) D->E F GC-MS or LC-MS/MS Analysis E->F G Peak Integration & Quantification F->G H Report Results G->H

Caption: General experimental workflow for DNP analysis in solid samples.

Potential Signaling Pathway Activated by DNP

Diisononyl phthalate (DINP) has been shown to potentially aggravate atopic march by activating NF-κB and p38 MAPK signaling pathways.[10]

cluster_pathway Intracellular Signaling DNP This compound (DNP) p38_MAPK p38 MAPK Activation DNP->p38_MAPK NFkB NF-κB Activation DNP->NFkB Cell Cell Membrane Inflammation Pro-inflammatory Response (e.g., Atopic March Aggravation) p38_MAPK->Inflammation NFkB->Inflammation

Caption: Potential signaling pathways activated by DNP exposure.

References

Technical Support Center: Overcoming Low Recovery of High Molecular-Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the extraction of high-molecular-weight phthalates (HMWPs). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I experiencing low recovery of high-molecular-weight phthalates (e.g., DEHP, DINP, DIDP)?

A1: Low recovery of HMWPs is a common issue that can be attributed to several factors related to their chemical properties and the experimental setup. The primary reasons include:

  • Incomplete Extraction: Due to their high hydrophobicity and low volatility, HMWPs can be challenging to fully extract from complex sample matrices, especially those rich in lipids or polymers.[1][2] The choice of extraction solvent and technique is critical for efficient recovery.[1][2]

  • Adsorption to Surfaces: Phthalates have a tendency to adsorb to both glass and plastic surfaces.[1][2] This can lead to significant analyte loss, particularly at low concentrations.[1][2]

  • Suboptimal Solid-Phase Extraction (SPE) Parameters: If you are using SPE, issues such as an inappropriate sorbent choice, inadequate conditioning of the cartridge, or an incorrect elution solvent can all lead to poor recovery.[1][2]

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical measurement, leading to signal suppression or enhancement in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Q2: My analytical blanks show high levels of phthalate (B1215562) contamination. What are the common sources and how can I minimize them?

A2: Phthalate contamination is a pervasive issue in laboratory settings due to their widespread use as plasticizers.[3][4] The "phthalate blank problem" is a well-known analytical challenge.[4] Common sources of contamination include:

  • Laboratory Consumables: Plastic items are a primary source of phthalate leaching. Significant contamination has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[5][6][7] Even Parafilm® can be a source of DEHP.[5][6][7]

  • Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[6] It is crucial to use "phthalate-free" grade solvents and test new bottles by running a solvent blank.[8]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and cables.[3][6] This airborne contamination can settle on surfaces and enter samples.

  • Glassware: Improperly cleaned glassware can retain phthalate residues. It is recommended to wash glassware with a solvent known to be free of phthalates and to bake it at a high temperature.

To minimize contamination, it is recommended to use glass syringes and other glassware instead of plastic consumables wherever possible.[5] Additionally, keeping samples and solvents covered can help reduce airborne contamination.[8]

Q3: I'm using Solid-Phase Extraction (SPE) and my recoveries for HMWPs are inconsistent. What should I check?

A3: Low and erratic recoveries in SPE are common when working with HMWPs. Here is a step-by-step troubleshooting guide:

  • Sorbent Selection: Ensure the sorbent is appropriate for hydrophobic compounds. C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are common choices.[2]

  • Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to poor retention. Ensure the sorbent is properly solvated with an organic solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water).[2]

  • Sample Loading: Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction between the analytes and the sorbent.

  • Washing Step: The washing solvent should be strong enough to remove interferences but not so strong that it elutes the target HMWPs. A common washing solution is a mixture of water and a small percentage of an organic solvent.[9]

  • Drying: For non-polar elution solvents, ensure the cartridge is thoroughly dried after the washing step to prevent water from interfering with the elution.[1]

  • Elution Solvent: The elution solvent must be strong enough to desorb the HMWPs from the sorbent. A mixture of a non-polar and a slightly more polar solvent (e.g., hexane/ethyl acetate) is often effective.[1]

  • Elution Volume and Steps: Ensure a sufficient volume of elution solvent is used. It can be beneficial to perform the elution in multiple small steps, allowing the solvent to soak the sorbent for a few minutes each time.

Q4: My HMWP peaks in the GC-MS chromatogram are tailing or have poor sensitivity. What could be the cause?

A4: This is often due to issues within the GC-MS system. Here are some common causes and solutions:

  • Cold Spots: A cold spot between the end of the GC column and the MS source can cause peak tailing. Ensure the MS transfer line temperature is appropriate (e.g., 280-300°C) and the column is installed correctly.[8]

  • Injector Temperature: The injector temperature may be too low for the efficient vaporization of less volatile HMWPs. Try increasing the injector temperature in 10-20°C increments, without exceeding the column's maximum temperature limit.[8]

  • Active Sites: Active sites in the injector liner or on the GC column can adsorb HMWPs, leading to peak tailing and reduced sensitivity.[8] Replace the liner with a new, deactivated one and consider trimming the front end of the column.[8]

  • Column Choice: A low-polarity, low-bleed, inert GC column is recommended for phthalate analysis. 5% phenyl-methylpolysiloxane columns are widely used and provide good resolution for a broad range of phthalates.[8]

Quantitative Data Summary

The following tables summarize reported recovery data for HMWPs under different extraction conditions. These values can vary based on the specific matrix, concentration levels, and laboratory conditions.

Table 1: Extraction Recovery of High-Molecular-Weight Phthalates from Liquid Samples

PhthalateExtraction MethodSample MatrixRecovery (%)Reference
DEHPSPE (C18)Water75 - 112[10]
DINPSPE (Disk)Drinking Water>70% (acceptable)[11]
DIDPSPE (Disk)Drinking Water>70% (acceptable)[11]
DEHPLLE (n-hexane)Non-alcoholic beverages91.5 - 118.1[12]
DBP, BBP, DEHP, DNOPUSE-MAESole materials77.7 - 93.3[13]
DBP, DEP, DHEPMSPDGilthead sea bream70 - 92[14]

Table 2: Leaching of Phthalates from Laboratory Consumables

ConsumablePhthalateMaximum LeachingReference
Pipette tipsDEHP0.36 µg cm⁻²[5][7]
Pipette tipsDINP0.86 µg cm⁻²[5][7]
Plastic filter holders (PTFE)DBP2.49 µg cm⁻²[5][7]
Parafilm®DEHP0.50 µg cm⁻²[5][7]

Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for HMWPs from Aqueous Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Selection: Choose a C18 or HLB SPE cartridge (e.g., 200 mg sorbent mass).

  • Conditioning:

    • Pass 5 mL of ethyl acetate (B1210297) through the cartridge.

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 50 mL) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.[1]

  • Elution:

    • Elute the HMWPs from the cartridge with 5-10 mL of ethyl acetate or a hexane/ethyl acetate mixture (e.g., 70:30 v/v).[1] Collect the eluate in a clean glass tube.

  • Concentration and Analysis:

    • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: General Purpose Liquid-Liquid Extraction (LLE) for HMWPs from Liquid Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the liquid sample into a glass separatory funnel.

  • Extraction:

    • Add 10 mL of an immiscible organic solvent (e.g., n-hexane).[1][12]

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the organic layer (bottom layer if using a solvent denser than water, top layer for solvents like hexane) into a clean glass flask.

  • Repeat Extraction: Repeat the extraction process with a fresh portion of the organic solvent for a total of two or three extractions. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration and Analysis:

    • Concentrate the extract to the desired final volume using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for analysis.

Visualizations

Troubleshooting_Low_Recovery Start Low Recovery of HMW Phthalates CheckBlanks Analyze Procedural Blanks Start->CheckBlanks BlanksHigh High Blank Contamination? CheckBlanks->BlanksHigh Yes BlanksClean Blanks are Clean CheckBlanks->BlanksClean No TroubleshootContamination Troubleshoot Contamination Sources (Plastics, Solvents, Air) BlanksHigh->TroubleshootContamination Resolved Issue Resolved TroubleshootContamination->Resolved ReviewExtraction Review Extraction Protocol BlanksClean->ReviewExtraction IncompleteExtraction Incomplete Extraction? ReviewExtraction->IncompleteExtraction Yes Adsorption Adsorption to Surfaces? ReviewExtraction->Adsorption Possible CheckSPE Review SPE Parameters ReviewExtraction->CheckSPE If using SPE CheckGCMS Review GC-MS Performance ReviewExtraction->CheckGCMS If not SPE OptimizeExtraction Optimize Extraction (Solvent, Technique, Time) IncompleteExtraction->OptimizeExtraction OptimizeExtraction->Resolved UseInertware Use Deactivated Glassware or Polypropylene Adsorption->UseInertware UseInertware->Resolved SPE_Issues Suboptimal SPE? CheckSPE->SPE_Issues Yes CheckSPE->CheckGCMS No OptimizeSPE Optimize SPE (Sorbent, Conditioning, Elution) SPE_Issues->OptimizeSPE OptimizeSPE->Resolved GCMS_Issues Poor Peak Shape/Sensitivity? CheckGCMS->GCMS_Issues Yes MatrixEffects Consider Matrix Effects CheckGCMS->MatrixEffects No OptimizeGCMS Optimize GC-MS (Inlet Temp, Liner, Column) GCMS_Issues->OptimizeGCMS OptimizeGCMS->Resolved MatrixMatched Use Matrix-Matched Standards or Isotope Dilution MatrixEffects->MatrixMatched MatrixMatched->Resolved SPE_Workflow Start Start SPE Protocol Conditioning 1. Conditioning (e.g., Ethyl Acetate, Methanol, Water) Start->Conditioning Loading 2. Sample Loading (Aqueous Sample) Conditioning->Loading Washing 3. Washing (e.g., 5% MeOH in Water) Loading->Washing Drying 4. Cartridge Drying (Nitrogen Stream) Washing->Drying Elution 5. Elution (e.g., Ethyl Acetate) Drying->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration Analysis Analysis (GC-MS/LC-MS) Concentration->Analysis

References

selection of internal standards for dinonyl phthalate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of dinonyl phthalate (B1215562) (DNP).

Troubleshooting Guides

This section addresses common issues encountered during the quantification of dinonyl phthalate, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or Low Internal Standard Recovery

  • Question: My internal standard recovery is highly variable or consistently low. What are the possible causes?

  • Answer: Low or inconsistent recovery of the internal standard can stem from several factors throughout the analytical workflow.

    • Inappropriate Internal Standard Selection: The chosen internal standard may not be a good chemical match for this compound, leading to different behaviors during sample preparation and analysis. For DNP, a deuterated analog like Diisononyl phthalate-d4 (DINP-d4) is the gold standard[1][2]. If DINP-d4 is unavailable, Di-n-octyl phthalate-d4 (DnOP-d4) can be a suitable surrogate[1][3].

    • Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inaccurate quantification[4]. Using an isotopically labeled internal standard that co-elutes with the analyte can help compensate for these effects[2][4].

    • Incorrect Spiking: Ensure that the internal standard is added to all samples, calibration standards, and blanks at a consistent concentration before any extraction or cleanup steps. Verify the concentration of your spiking solution.[4]

    • Sample Preparation Issues: Analyte and internal standard loss can occur during liquid-liquid extraction, solid-phase extraction (SPE), or evaporation steps. Optimize these procedures to ensure efficient and consistent recovery. For aqueous samples containing higher molecular weight phthalates like DNP, some extraction methods may result in low recovery due to adsorption to glassware[5].

Issue 2: Phthalate Contamination in Blank Samples

  • Question: I am observing significant peaks for this compound and/or my internal standard in my blank samples. How can I minimize this contamination?

  • Answer: Phthalate contamination is a common challenge in trace analysis due to their ubiquitous presence in laboratory environments[4][6].

    • Solvents and Reagents: Use high-purity, "phthalate-free" grade solvents. It is advisable to purchase solvents in smaller bottles to minimize contamination from the laboratory air each time the bottle is opened.[6]

    • Glassware and Consumables: Avoid using plastic materials wherever possible. All glassware should be meticulously cleaned, for example, by rinsing with a surfactant solution, followed by high-purity water and acetone, and then baked at a high temperature.[7] Use vials with PTFE-lined caps.[6]

    • Laboratory Environment: Maintain a clean laboratory environment. Be aware of potential sources of phthalate contamination such as floor tiles, paints, and personal care products.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: The chromatographic peaks for both DNP and the internal standard are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing in GC-MS analysis of phthalates often indicates the presence of active sites in the system or contamination[4].

    • GC Inlet Liner Contamination: The liner can accumulate non-volatile residues from sample injections. Regularly inspect and replace the GC inlet liner. Using a deactivated liner can also help.[4]

    • Column Contamination: Buildup of matrix components at the head of the analytical column can cause peak distortion. Trimming a small portion (e.g., 10-15 cm) from the front of the column can often resolve this issue.[4]

    • Septum Bleed: Particles from the injection port septum can fall into the liner, creating active sites. Use high-quality, low-bleed septa and replace them regularly.[4]

Frequently Asked Questions (FAQs)

1. What is the ideal internal standard for this compound (DNP) quantification?

The ideal internal standard for DNP analysis is its deuterated analog, Diisononyl phthalate-d4 (DINP-d4)[1]. The use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) approach is considered the gold standard. This is because it is chemically almost identical to the native compound, co-elutes chromatographically, and experiences similar extraction efficiencies and matrix effects, allowing for highly accurate and precise quantification.[1][2]

2. Can I use a non-deuterated internal standard for DNP analysis?

While deuterated internal standards are preferred, non-deuterated compounds can be used. Benzyl (B1604629) benzoate (B1203000) has been used as an internal standard for general phthalate analysis[5][8][9]. However, a significant drawback is that benzyl benzoate can be present as an environmental contaminant, which may lead to erroneously low measurements of the target analyte[10]. If a non-deuterated internal standard is used, it is crucial to select a compound that is not expected to be present in the samples and that exhibits similar chemical and physical properties to DNP.

3. Is it acceptable to use a single internal standard for the quantification of multiple phthalates, including DNP?

While using a corresponding deuterated analog for each target phthalate is the most accurate approach, studies have shown that a single, well-chosen deuterated standard can provide good results for a panel of phthalates[2]. For instance, DBP-d4 has been identified as a suitable internal standard for a range of phthalates in terms of calibration curve linearity[11]. When quantifying DNP and Di-isodecyl phthalate (DIDP), Di-n-octyl phthalate-d4 (DnOP-d4) has been successfully used[3].

4. What are the recommended analytical techniques for DNP quantification?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and effective for the quantification of DNP[1][12]. GC-MS is a robust and commonly employed technique, while LC-MS/MS can offer enhanced sensitivity for certain applications[12][13]. The choice of technique may depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification. The following table summarizes recovery rates of deuterated internal standards in various matrices, which can be indicative of the performance expected when analyzing for DNP.

Deuterated StandardMatrixExtraction MethodRecovery (%)Reference
di-n-hexyl-phthalate-d4 (surrogate for DINP)Coffee BrewLiquid-Liquid Extraction>78 (often ~100)[1]
DEHP-d4Pork and ChickenNot Specified98.3 - 99.8[1]
Various Deuterated PhthalatesWaterSolid Phase Extraction (SDB cartridge)85.9 - 100[1]
DBP-d4Hexane (B92381)Surrogate Analyte Approach95.8 - 98.6[1]

Experimental Protocols

Below are generalized methodologies for the analysis of this compound using GC-MS and LC-MS/MS with a deuterated internal standard.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of DNP in various sample types, such as beverages and plastics, using a deuterated internal standard[1].

  • Materials and Reagents

    • Solvents: Hexane, acetone, dichloromethane (B109758) (pesticide or HPLC grade).

    • Deuterated Internal Standard: Diisononyl phthalate-d4 (DINP-d4) or a suitable surrogate such as Di-n-octyl phthalate-d4 (DnOP-d4).

    • Stock Solutions: Prepare individual stock solutions of native DNP and the deuterated internal standard in hexane at a concentration of 1 g/L.

    • Calibration Standards: Prepare a series of calibration standards by diluting the native DNP stock solution. Spike each calibration standard with the deuterated internal standard at a constant concentration.

  • Sample Preparation

    • Liquid Samples (e.g., Wine, Water): To a 50 mL sample, add a known amount of the deuterated internal standard solution. Perform a liquid-liquid extraction with a suitable solvent like isohexane.[3]

    • Solid Samples (e.g., Plastics): Accurately weigh the sample, dissolve it in a solvent like tetrahydrofuran, and spike with a known amount of the deuterated internal standard. Precipitate the polymer by adding a non-solvent like hexane and collect the supernatant for analysis.[1]

  • GC-MS Instrumental Parameters

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp 1: 10°C/min to 230°C.

      • Ramp 2: 10°C/min to 270°C, hold for 2 min.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Calculate the concentration of DNP in the sample using the response factor generated from the calibration curve, based on the peak area ratios of the native DNP to the deuterated internal standard.[1]

LC-MS/MS Analysis Protocol

This protocol is suitable for the sensitive analysis of DNP in liquid samples[1].

  • Materials and Reagents

    • As per the GC-MS protocol, with solvents suitable for LC-MS (e.g., methanol, water).

  • Sample Preparation

    • Similar to the GC-MS protocol, with the final extract being compatible with the LC mobile phase.

  • LC-MS/MS Instrumental Parameters

    • Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient: Start with 60% B, linear gradient to 100% B over 8 minutes, hold at 100% B for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DNP Precursor Ion > Product Ions: To be determined by direct infusion and optimization (Potential precursor m/z 419.3 [M+H]+).

      • DINP-d4 Precursor Ion > Product Ions: To be determined by direct infusion and optimization.

  • Quantification Quantification is performed similarly to the GC-MS method, using the peak area ratios of the MRM transitions for the native DNP and the deuterated internal standard.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of DNP Calibration->Quantification G cluster_process Analytical Process cluster_measurement Measurement Analyte Native Analyte (DNP) (Unknown Amount) Process Sample Preparation & Instrumental Analysis (Potential for Analyte Loss) Analyte->Process IS Isotopically Labeled IS (e.g., DINP-d4) (Known Amount) IS->Process Ratio Measure Response Ratio (Analyte / IS) Process->Ratio Quantify Quantify Native Analyte Ratio->Quantify

References

optimizing injector and column temperature for dinonyl phthalate GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injector and column temperatures for the Gas Chromatography (GC) analysis of dinonyl phthalate (B1215562) (DNP).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting injector and column temperatures for dinonyl phthalate (DNP) analysis?

A1: For the GC analysis of DNP and other phthalates, a common starting point for the injector temperature is 250 °C to 300 °C.[1][2][3] A high injector temperature helps to efficiently volatilize the high-molecular-weight phthalates and minimize discrimination.[4] The column temperature program typically starts at a lower temperature, around 150 °C, holds for a short period, and then ramps up to a final temperature between 275 °C and 320 °C.[1][2]

Q2: Why does my this compound (DNP) peak appear as a broad hump or a cluster of peaks instead of a single sharp peak?

A2: Commercial this compound (DNP) is not a single compound but a complex mixture of branched isomers.[2][3][5] These isomers have slightly different boiling points and interactions with the GC stationary phase, causing them to co-elute and appear as an unresolved cluster of peaks or a broad hump.[2][5] Complete separation of all isomers is generally not achievable with standard GC columns and conditions.[2]

Q3: How can I improve the peak shape for my DNP analysis?

A3: To improve peak shape and reduce tailing for DNP, consider the following:

  • Inert Flow Path: Ensure all components in the sample flow path (injector liner, column, etc.) are highly inert. Active sites in the inlet can cause peak tailing for phthalates.[5][6]

  • Proper Temperature Settings: An injector temperature that is too low can lead to incomplete vaporization and peak broadening.[7] Conversely, excessively high temperatures can cause degradation. A temperature around 300 °C is often a good starting point.[2][8]

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.[3]

  • Slow Oven Ramp Rate: A slower oven temperature ramp rate (e.g., 5-10 °C/min) may help to partially resolve some of the isomers and improve the overall peak shape, though baseline resolution is unlikely.[5]

Q4: I am observing low sensitivity for DNP. What are the possible causes and solutions?

A4: Low sensitivity for DNP can arise from several factors:

  • Adsorption: Longer-chain phthalates like DNP have a tendency to adsorb to active sites in the GC system, particularly in the injector and on glassware.[1] Using an inert liner and properly deactivated glassware can mitigate this.

  • Injector Temperature: If the injector temperature is too low, DNP may not be transferred efficiently to the column, resulting in a weak signal.[7] Increasing the injector temperature to around 300 °C can improve sensitivity.[2][8]

  • Split Ratio: If using a split injection, a high split ratio can significantly reduce the amount of analyte reaching the detector.[3] For trace analysis, a splitless injection is often preferred.

  • Detector Temperature: Ensure the detector temperature is appropriate for high-boiling compounds like DNP. For an ECD, a temperature of 320 °C is recommended.[1] For an MSD, an ion source temperature of 300 °C has been shown to improve the linearity for higher boiling point phthalates.[8]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Broadening)

This guide will help you troubleshoot common causes of poor peak shape for this compound.

Potential Cause Troubleshooting Steps
Active Sites in the Inlet 1. Replace the injector liner with a new, deactivated liner. Glass wool in the liner can be a source of activity.[5] 2. Replace the septum. Septa can degrade and release contaminants.[7] 3. Ensure all fittings are clean and properly installed.
Column Contamination or Degradation 1. Bake out the column at the manufacturer's recommended maximum temperature for a specified time to remove contaminants.[9] 2. If peak shape does not improve, trim 0.5-1 meter from the front of the column to remove non-volatile residues.[9] 3. If the column is old or has been exposed to oxygen at high temperatures, it may be permanently damaged and require replacement.[9]
Inappropriate Injector Temperature 1. If the temperature is too low (e.g., < 250 °C), increase it in 20 °C increments to a maximum of 320 °C.[4] 2. If the temperature is too high, it could cause thermal degradation of DNP, though this is less common.[10]
Suboptimal Oven Temperature Program 1. Ensure the initial oven temperature is low enough to allow for solvent focusing. 2. Try a slower temperature ramp (e.g., 5-10 °C/min) to see if it improves peak shape.[5]
Issue: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Carrier Gas Flow Rate Fluctuations 1. Check for leaks in the gas lines using an electronic leak detector. 2. Ensure the gas cylinders have adequate pressure. 3. Verify that the flow controller is functioning correctly.
Column Issues 1. Ensure the column is properly installed and not overtightened. 2. Significant changes in retention time can indicate column degradation.
Oven Temperature Instability 1. Verify that the GC oven is calibrated and maintaining the set temperature accurately.

Experimental Protocols

Recommended GC Method for this compound Analysis

This protocol is based on established methods for phthalate analysis.[1][2]

Parameter Condition
GC System Agilent 6890N or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent[2]
Carrier Gas Helium at a constant flow of 2 mL/min[2]
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 300 °C[2]
Oven Temperature Program Initial: 50 °C, hold for 1 min Ramp: 20 °C/min to 320 °C Hold: 2.5 min at 320 °C[2]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[11]
MSD Ion Source Temperature 300 °C[8]
MSD Quadrupole Temperature 150 °C
Detector Temperature (FID) 300 °C[3]

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

G A Poor Peak Shape Observed (Tailing/Broadening) B Check for Active Sites in Inlet A->B C Replace Liner and Septum B->C Yes D Inspect Column Health B->D No C->D E Bake Out or Trim Column D->E Contaminated F Optimize Temperatures D->F Column OK I Replace Column D->I Damaged E->F G Adjust Injector and Oven Program F->G Yes H Problem Resolved F->H No G->H I->H

Caption: Troubleshooting workflow for poor GC peak shape.

Experimental Workflow for DNP Sample Analysis

G A Sample Preparation (e.g., Solvent Extraction) B Concentration and Solvent Exchange A->B C GC Injection (Splitless, 300°C) B->C D Chromatographic Separation (DB-5ms Column) C->D E Detection (MS or FID) D->E F Data Analysis (Peak Integration & Quantification) E->F

Caption: General workflow for DNP analysis by GC.

References

preventing dinonyl phthalate hydrolysis during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation and analysis of dinonyl phthalate (B1215562) (DNP), with a specific focus on preventing its hydrolysis and ensuring data accuracy.

Frequently Asked Questions (FAQs)

Q1: Is the hydrolysis of Dinonyl Phthalate (DNP) a significant issue during routine sample preparation?

A1: Under neutral pH conditions, DNP is relatively stable and its hydrolysis is a slow process.[1] Estimated hydrolysis half-lives are approximately 7.7 years at pH 7 and 280 days at pH 8. Therefore, for most standard analytical procedures conducted at or near neutral pH and controlled temperatures, significant hydrolysis is not expected. However, the rate of hydrolysis can be accelerated under strong acidic or alkaline conditions, especially when combined with elevated temperatures.[1]

Q2: What are the primary degradation products of DNP hydrolysis?

A2: DNP hydrolysis occurs in a two-step process. The first step yields a monoester, monoisononyl phthalate (MINP), and one molecule of nonyl alcohol.[1][2] The second, slower step involves the hydrolysis of MINP to form phthalic acid and a second molecule of nonyl alcohol.[1][3] Monitoring for the presence of MINP can serve as an indicator that hydrolysis may be occurring.

Q3: What is the most common challenge when analyzing DNP samples?

A3: The most pervasive issue in DNP analysis is not hydrolysis, but background contamination. Phthalates, including DNP, are widely used as plasticizers and are present in many laboratory materials.[4] Common sources of contamination include plastic containers, pipette tips, vial caps (B75204), solvents, reagents, and even laboratory air and dust.[4][5][6] This background contamination can lead to false-positive results or artificially inflated quantification.[7]

Q4: What are the ideal storage conditions for DNP analytical standards and prepared samples?

A4: To ensure long-term stability and prevent degradation, DNP stock solutions in solvent are stable for up to one year at -20°C or two years at -80°C.[4] For short-term storage, refrigeration at 4°C is recommended.[4] All standards and samples should be stored in scrupulously clean glass containers with PTFE-lined caps to prevent both contamination and analyte loss.[4] For biological samples, minimizing freeze-thaw cycles is crucial, and long-term storage should be at -70°C or lower.[4]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Analyte Recovery Inefficient Extraction: The solvent system may not be optimal for your sample matrix.Optimize Solvent/Technique: For liquid-liquid extractions, ensure the chosen solvent has a high affinity for DNP. For solid samples, techniques like ultrasonic-assisted extraction (UAE) can improve efficiency by increasing the surface area available for extraction.[8]
Analyte Loss During Cleanup/Evaporation: DNP can be lost during solvent evaporation due to its semi-volatile nature or be irreversibly adsorbed during solid-phase extraction (SPE).Gentle Evaporation: Use a gentle stream of nitrogen at a controlled temperature for solvent evaporation.[5] Verify SPE Method: Ensure the SPE elution solvent is strong enough to quantitatively elute DNP from the cartridge. Perform recovery checks on the SPE step alone.[5]
Hydrolysis Due to Harsh Conditions: Use of strong acids or bases, or high temperatures during sample preparation.Maintain Neutral pH: Whenever possible, maintain the sample and extraction solvent pH close to neutral (pH 6-8). Control Temperature: Avoid excessive heating during extraction and evaporation steps.[1]
High Variability in Results (Poor Reproducibility) Inconsistent Sample Homogeneity: The DNP may not be evenly distributed throughout the sample matrix.Homogenize Sample: For solid samples, ensure thorough homogenization by grinding or milling before taking a subsample for extraction.[9]
Variable Contamination: Inconsistent introduction of background DNP from labware or solvents.Implement Strict Anti-Contamination Protocol: Use only meticulously cleaned glassware (baked at high temperature), high-purity solvents, and avoid all plastic materials where possible. Run procedural blanks frequently to monitor contamination levels.[5][6]
Instrument Instability: Fluctuations in the analytical instrument (e.g., GC-MS) response.Verify Instrument Performance: Regularly inject a known concentration standard to check for system suitability and ensure a stable instrument response.[5]
High Background Signal or Blank Contamination Contaminated Solvents/Reagents: Even high-purity grade solvents can contain trace levels of phthalates.Use Phthalate-Free Reagents: Use solvents and reagents specifically certified as phthalate-free or of the highest purity available. Test each new bottle by running a solvent blank.[5][7]
Contaminated Labware: Plastic labware is a primary source of phthalate contamination.Use Glassware Exclusively: Avoid all plastic containers, pipette tips, tubing, and vial caps. Wash glassware with detergent, rinse with high-purity water and solvent, and bake at a high temperature (e.g., 320°C) before use.[5][6]
Carryover from Previous Samples: A high-concentration sample can contaminate the instrument's injection port or column.Run Solvent Blanks: Inject solvent blanks between samples, particularly after analyzing a sample with a high DNP concentration, to clean the system.[5]

DNP Stability Data

The stability of DNP is highly dependent on the pH and temperature of the environment. While stable at neutral pH, its degradation is catalyzed by acidic and basic conditions.

ConditionHalf-LifeComments
pH 7 ~7.7 years (estimated)Hydrolysis is not considered a significant degradation pathway under neutral environmental conditions.[2]
pH 8 ~280 days (estimated)The rate of hydrolysis increases under mildly alkaline conditions.[2]
Acidic Conditions Rate increasesPhthalate esters can be hydrolyzed to their corresponding monoesters under acidic conditions.[1]
Alkaline Conditions Rate increases significantlyBase-catalyzed hydrolysis is a primary abiotic transformation process for phthalates.[1]
Storage (-20°C in solvent) 1 yearRecommended for long-term storage of analytical standards.[4]
Storage (-80°C in solvent) 2 yearsOffers extended stability for stock solutions.[4]

Visualizations

DNP Hydrolysis Pathway

The following diagram illustrates the two-step hydrolysis of this compound.

G cluster_cat1 cluster_cat2 DNP This compound (DNP) H2O_1 + H₂O DNP->H2O_1 MINP Monoisononyl Phthalate (MINP) + Nonyl Alcohol H2O_2 + H₂O MINP->H2O_2 PA Phthalic Acid + Nonyl Alcohol H2O_1->MINP H2O_2->PA Catalyst1 Acid or Base Catalysis Catalyst2 Acid or Base Catalysis

Diagram 1: The two-step hydrolysis pathway of DNP.
General Experimental Workflow for DNP Analysis

This workflow highlights critical control points for minimizing contamination and potential degradation.

G cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Use certified phthalate-free glass containers) Spiking 2. Spiking (Add internal standard, e.g., isotope-labeled DNP) SampleCollection->Spiking Extraction 3. Extraction (e.g., SPE or UAE with high-purity solvents) Spiking->Extraction Cleanup 4. Cleanup & Concentration (Gentle N₂ evaporation, avoid plastics) Extraction->Cleanup GCMS 5. GC-MS Analysis Cleanup->GCMS Data 6. Data Processing & Review (Check blanks for contamination) GCMS->Data

Diagram 2: Experimental workflow for DNP analysis.
Troubleshooting Logic for Low DNP Recovery

This decision tree provides a logical path to diagnose the cause of poor analyte recovery.

G Start Problem: Low DNP Recovery CheckBlank Is the procedural blank also showing a signal? Start->CheckBlank CheckIS Is the Internal Standard (IS) recovery also low? CheckBlank->CheckIS No ContaminationIssue High background contamination is masking the true sample signal. Review anti-contamination protocols. CheckBlank->ContaminationIssue Yes ExtractionIssue Potential Cause: Inefficient Extraction or Analyte Loss During Cleanup CheckIS->ExtractionIssue Yes MatrixIssue Potential Cause: Matrix Effects (Ion Suppression in MS) CheckIS->MatrixIssue No InstrumentIssue Potential Cause: Instrument Sensitivity Issue or Injection Problem ExtractionIssue->InstrumentIssue If optimizing extraction does not solve the issue

Diagram 3: Troubleshooting decision tree for low DNP recovery.

Experimental Protocols

Protocol: Ultrasonic-Assisted Extraction (UAE) of DNP from Solid Samples

This protocol is adapted for solid matrices like soil or polymers and emphasizes anti-contamination procedures.

1. Materials and Reagents:

  • Solvents: High-purity, phthalate-free n-hexane and acetone (B3395972).

  • Apparatus: Glass centrifuge tubes, glass mortar and pestle, ultrasonic bath, centrifuge, glass funnel, glass wool, PTFE syringe filters (0.45 µm).

  • Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours before use).

  • Internal Standard (IS): Isotope-labeled DNP solution.

  • All glassware must be rigorously cleaned by washing with detergent, rinsing with purified water and solvent, and baking at high temperature before use.[5]

2. Sample Preparation:

  • Homogenize the solid sample by grinding with a mortar and pestle to increase the surface area for extraction.[9]

  • Accurately weigh approximately 5-10 g of the homogenized sample into a glass centrifuge tube.[9]

3. Extraction Procedure:

  • Spike the sample with a known amount of the internal standard solution.

  • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube.[9]

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[9]

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the solid particles from the solvent extract.[9]

  • Carefully decant the supernatant (the solvent extract) into a clean collection flask.

  • Repeat the extraction process (steps 2-5) on the solid residue two more times with fresh solvent, combining all supernatants.[9]

4. Cleanup and Concentration:

  • Prepare a drying column by plugging a glass funnel with baked glass wool and adding approximately 10 g of baked anhydrous sodium sulfate.

  • Pass the combined extract through the sodium sulfate column to remove any residual water.[9]

  • Rinse the sodium sulfate with a small amount of the extraction solvent and add it to the extract.

  • If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of high-purity nitrogen. Avoid evaporating to complete dryness.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into a glass GC vial for analysis.[8]

5. Analysis:

  • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS), monitoring for characteristic ions of both native DNP and the isotope-labeled internal standard.[10]

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Dinonyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of dinonyl phthalate (B1215562) (DNP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace level detection of dinonyl phthalate?

A1: The two primary analytical techniques for quantifying this compound (DNP) at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is a widely adopted method due to its high resolving power, while LC-MS/MS offers excellent sensitivity and is particularly useful for complex matrices or when there are concerns about the thermal stability of the analytes.[2][3]

Q2: Why is my DNP signal low and inconsistent, especially in biological matrices?

A2: Low and inconsistent signals for DNP in biological samples are common and often stem from matrix effects, where other components in the sample interfere with the ionization and detection of DNP.[4] To troubleshoot this, consider optimizing your sample preparation to remove interferences, enhancing chromatographic separation, and using a stable isotope-labeled internal standard (SIL-IS) for DNP.[4]

Q3: What are the major sources of DNP contamination in the laboratory, and how can I minimize them?

A3: DNP is a ubiquitous environmental contaminant, making background contamination a significant challenge.[4] Common sources include laboratory plastics (containers, pipette tips), solvents, reagents, and even laboratory air and dust.[4][5] To minimize contamination, it is crucial to use glassware that has been thoroughly cleaned and rinsed with an extraction solvent before use.[4][5] Employ high-purity, phthalate-free solvents and reagents, and regularly run solvent blanks to check for contamination.[4][5] Storing samples in glass containers with PTFE-lined caps (B75204) is also recommended.[5]

Q4: How does the isomeric nature of DNP affect its analysis?

A4: DNP is a complex mixture of isomers, which presents a challenge for chromatographic separation.[4][6] This results in a cluster of co-eluting peaks rather than a single sharp peak, which can complicate quantification.[5] In mass spectrometry, many phthalates produce a common fragment ion at m/z 149, making differentiation difficult.[4][7] Therefore, it is critical to use specific quantifier and qualifier ions for DNP for accurate identification and measurement.[5][8]

Q5: What are the key differences in sensitivity between GC-MS and LC-MS/MS for DNP analysis?

A5: LC-MS/MS methods are generally more sensitive for DNP analysis than GC-MS methods. LC-MS/MS can achieve detection limits as low as 1 part per billion (ppb), while GC-MS methods typically have detection limits around 50 ppb.[9] The choice of instrument will depend on the specific requirements of your assay.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Levels of DNP in Blanks Contamination from labware (plastics), solvents, reagents, or the laboratory environment.[4][5]- Use thoroughly cleaned glassware instead of plastic labware.[4][5]- Employ high-purity, phthalate-free solvents and reagents.[4][5]- Run solvent blanks to identify sources of contamination.[4]- Maintain a clean laboratory environment to minimize airborne contamination.[5]
Low and Inconsistent Signal in Biological Matrices Matrix effects from co-eluting endogenous components interfering with ionization.[4]- Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to remove interferences.[4]- Adjust the mobile phase gradient in your LC method to improve separation.[4]- Experiment with different LC column chemistries (e.g., C18, Phenyl-Hexyl).[4]- Utilize a stable isotope-labeled internal standard for DNP.[4]
Low Recovery of DNP from Solid Matrices (e.g., polymers, soil) Inefficient extraction from the matrix.- Select an appropriate extraction solvent that can swell or dissolve the polymer (e.g., dichloromethane, tetrahydrofuran).[4]- For soil, use a mixture of n-hexane and acetone (B3395972) with ultrasonic-assisted extraction (UAE).[6]- Increase extraction time or temperature.
Poor Chromatographic Peak Shape (Broad or Tailing Peaks) Active sites in the GC inlet or column, or inappropriate mobile phase in LC.- Use a deactivated inlet liner and a high-quality capillary column for GC-MS.[4]- For LC-MS, ensure mobile phase compatibility with the analyte and column.
Difficulty in Differentiating DNP from other Phthalates Co-elution of isomers and common fragment ions in MS.[4][7]- Optimize the chromatographic method (e.g., temperature program in GC, gradient in LC) to improve separation.[4]- In MS, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with specific precursor and product ions for DNP.[4] For GC-MS, characteristic ions for DNP include m/z 149 and 279.[4]

Quantitative Data Summary

Table 1: Typical Performance Characteristics for DNP Analysis by GC-MS

Parameter Polymer Matrix Food Simulant (Oil) Environmental (Water)
Limit of Detection (LOD) 3.46 µg/mL0.320 µg/mL1-8 ng/mL
Limit of Quantification (LOQ) Not Specified5-100 µg/mL5-14 ng/mL
Recovery (%) 76-100%86.3-117.2%93.4-104.5%
Precision (RSDr %) 0.4%0.72-7.70%3.6-7.4% (intra-day)
Data collated from various single-laboratory validation studies and should be considered representative.[2]

Table 2: Typical Performance Characteristics for DNP Analysis by LC-MS/MS

Validation Parameter Typical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/g
Limit of Quantification (LOQ) 0.3 - 3 µg/g
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
These values are illustrative and will vary depending on the specific method, matrix, and instrumentation.[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of DNP from Soil followed by GC-MS Analysis

This protocol is suitable for the extraction and analysis of DNP from solid environmental matrices.[6]

  • Sample Preparation: Air-dry the soil sample and homogenize it by grinding.[6]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a glass centrifuge tube.[6]

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[6]

    • Sonicate in an ultrasonic bath for 30 minutes.[6]

    • Centrifuge to separate the solvent extract.[6]

    • Repeat the extraction twice more with fresh solvent and combine the supernatants.[6]

  • GC-MS Instrumental Parameters:

    • Instrument: Agilent 6890N GC with 5973 Mass Selective Detector (or equivalent).[4]

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[4]

    • Injector: Splitless mode, 280°C.[4]

    • Oven Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).[4]

    • Carrier Gas: Helium at 1.2 mL/min.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DNP (e.g., m/z 149, 279).[4]

Protocol 2: Solid-Phase Extraction (SPE) of DNP from Water followed by LC-MS/MS Analysis

This protocol is designed for the extraction and sensitive analysis of DNP from aqueous samples.[6]

  • Sample Preparation: Collect 1 L water samples in pre-cleaned glass bottles.[6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with ethyl acetate (B1210297), dichloromethane, methanol, and finally deionized water.[6]

    • Load the 1 L water sample onto the cartridge.[6]

    • Elute the trapped analytes with ethyl acetate followed by dichloromethane.[6]

    • Concentrate the eluate under a gentle stream of nitrogen.[6]

  • LC-MS/MS Instrumental Parameters:

    • Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent).[4]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Ion Source: Electrospray Ionization (ESI).[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water/Soil/Biological) Extraction Extraction (SPE/UAE/LLE) Sample->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into GC-MS or LC-MS/MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for DNP analysis.

troubleshooting_workflow Start High Background Signal in Blank Samples Check_Solvents Analyze Solvent Blanks Start->Check_Solvents Check_Glassware Rinse Glassware with High-Purity Solvent Start->Check_Glassware Check_Plastics Switch to Glassware from Plasticware Start->Check_Plastics Contamination_Identified Source of Contamination Identified Check_Solvents->Contamination_Identified Check_Glassware->Contamination_Identified Check_Plastics->Contamination_Identified Remediate Remediate Contamination Source Contamination_Identified->Remediate Reanalyze Re-analyze Blanks Remediate->Reanalyze

References

Validation & Comparative

dinonyl phthalate vs. DEHP comparative toxicity assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicity Assessment: Dinonyl Phthalate (B1215562) (DNP) vs. Di(2-ethylhexyl) Phthalate (DEHP)

Introduction

Dinonyl phthalate (DNP) and di(2-ethylhexyl) phthalate (DEHP) are high-production-volume chemicals primarily used as plasticizers to impart flexibility to polyvinyl chloride (PVC) and other polymers. Due to their widespread use in consumer products, medical devices, and building materials, human exposure is common.[1][2] This has led to extensive toxicological evaluation of both compounds. DEHP, a well-studied phthalate, has been associated with a range of adverse health effects, prompting the use of alternative plasticizers like DNP.[3][4] This guide provides a comparative toxicity assessment of DNP and DEHP, summarizing key quantitative data, detailing experimental protocols for major toxicological endpoints, and visualizing relevant biological pathways and experimental workflows.

Data Presentation: Comparative Toxicological Data

The following table summarizes key toxicological endpoints for DNP and DEHP, facilitating a direct comparison of their toxicological profiles.

Toxicological EndpointThis compound (DNP)Di(2-ethylhexyl) Phthalate (DEHP)References
Acute Oral Toxicity (LD50, rat) >10,000 mg/kg bw~25,000 mg/kg bw[5]
No-Observed-Adverse-Effect Level (NOAEL) 15 mg/kg bw/day (liver & kidney effects, rat)4.8 mg/kg/day (reproductive effects, rat)[3][6]
Lowest-Observed-Adverse-Effect Level (LOAEL) 500 mg/kg bw/day (skeletal abnormalities, rat)14 mg/kg/day (reproductive malformations, rat)[3][6]
Primary Target Organ(s) Liver, KidneyReproductive system (testis), Liver[3][7]
Reproductive Toxicity Exhibits anti-androgenic effects, but is less potent than DEHP.[8] Can induce negative effects on gonadal function and fertility in males and females.[9][10]A known reproductive toxicant.[11] Prenatal exposure can lead to reproductive abnormalities in male offspring.[11][12][8][9][10][11][12]
Endocrine Disruption Evidence for endocrine disruption is debated. Some studies suggest anti-androgenic potential, while a comprehensive assessment by ECHA/EFSA concluded it does not meet the criteria to be considered an endocrine disruptor.[4][13][14]A well-established endocrine-disrupting chemical (EDC).[15][16][17][18] Can interfere with steroid hormone receptors and pathways.[19][20][4][13][14][15][16][17][18][19][20]
Carcinogenicity Listed under California's Proposition 65 as a chemical known to cause cancer.[1][21] Animal studies have shown increased incidences of liver, spleen, and kidney tumors.[21][22] However, some assessments conclude that the available data do not indicate a carcinogenic potential in humans.[5]Classified as "reasonably anticipated to be a human carcinogen" by the DHHS and a "probable human carcinogen" by the EPA.[23][24] IARC has classified it as "possibly carcinogenic to humans" (Group 2B).[24] Long-term exposure in rodents resulted in liver cancer.[25][26][1][5][21][22][23][24][25][26]

Experimental Protocols

Detailed methodologies are crucial for interpreting toxicological data. Below are representative experimental protocols for key toxicity assessments.

Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)

This study is a comprehensive in vivo assay designed to evaluate the potential effects of a substance on all phases of the reproductive cycle.

  • Test System: Typically, Sprague-Dawley or Wistar rats are used.

  • Administration: The test substance (DNP or DEHP) is administered to parental (F0) animals, usually mixed in the diet or via gavage, prior to mating, during mating, and for females, throughout gestation and lactation.

  • Exposure Groups: A control group and at least three dose levels of the test substance are used.

  • Mating: F0 animals are mated to produce the first filial (F1) generation. Selected F1 offspring are then mated to produce the second filial (F2) generation.

  • Endpoints Evaluated:

    • Parental Animals (F0, F1): Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters (motility, morphology, count), and organ weights (reproductive organs).

    • Offspring (F1, F2): Viability, clinical signs, body weight, anogenital distance, nipple retention in males, and developmental landmarks.

  • Pathology: At the end of the study, all F0 and F1 animals are euthanized, and a comprehensive necropsy is performed. Reproductive organs are weighed, and tissues are examined histopathologically for any abnormalities.[3]

In Vitro Steroidogenesis Assay (e.g., H295R Cell Line)

This assay is used to assess the potential of a chemical to interfere with the production of steroid hormones.

  • Test System: The H295R human adrenocortical carcinoma cell line, which expresses all the key enzymes for steroidogenesis.

  • Exposure: Cells are seeded in multi-well plates and, after reaching appropriate confluency, are exposed to a range of concentrations of the test plasticizer (e.g., DNP, DEHP) and appropriate controls (positive and negative) for a defined period (e.g., 48 hours).[3]

  • Hormone Quantification: After the exposure period, the cell culture medium is collected, and the concentrations of secreted steroid hormones (e.g., estradiol, testosterone) are quantified using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Data Analysis: The hormone production in the presence of the test chemical is compared to the solvent control to determine if there is a statistically significant increase or decrease in hormone synthesis.[3]

Mandatory Visualization

Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Several phthalates, including DNP and DEHP, are known to be peroxisome proliferators, exerting some of their biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3][26] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (DNP or DEHP) Phthalate_cyto Phthalate Phthalate->Phthalate_cyto Cellular Uptake PPAR PPARα Complex PPARα-RXR Heterodimer RXR RXR Phthalate_cyto->PPAR Binds to PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., altered lipid metabolism) Gene_Expression->Biological_Response Leads to Complex->PPRE Binds to

Caption: PPARα signaling pathway activation by phthalates.

Experimental Workflow: Comparative Toxicity Assessment

The following diagram illustrates a logical workflow for the comparative toxicity assessment of DNP and DEHP.

Toxicity_Workflow cluster_in_silico In Silico / In Vitro cluster_in_vivo In Vivo cluster_analysis Data Analysis & Risk Assessment QSAR QSAR Modeling InVitro In Vitro Assays (e.g., Steroidogenesis, Genotoxicity) QSAR->InVitro Guide Acute Acute Toxicity (LD50) InVitro->Acute Inform Repeated Repeated Dose Toxicity (28-day, 90-day) Acute->Repeated Inform Repro Reproductive/Developmental Toxicity (OECD 416) Repeated->Repro Inform Carcin Carcinogenicity Bioassay Repeated->Carcin Inform NOAEL Derive NOAEL/LOAEL Repro->NOAEL Carcin->NOAEL Risk Human Health Risk Assessment NOAEL->Risk

Caption: Experimental workflow for comparative toxicity assessment.

References

A Comparative Analysis of DINP and DINCH on Lipid Metabolism: An Objective Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the effects of Diisononyl phthalate (B1215562) (DINP) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) on lipid metabolism. This document synthesizes experimental data to objectively compare their performance and impact on key metabolic pathways.

The increasing prevalence of metabolic disorders has intensified the scrutiny of environmental chemicals and their potential role as metabolic disruptors. Among these, plasticizers such as DINP and its replacement, DINCH, have garnered significant attention for their effects on lipid homeostasis. This guide offers a detailed examination of their comparative effects on adipogenesis, the expression of key lipid-related genes and proteins, and the underlying signaling pathways.

In Vitro Effects on Adipocyte Differentiation and Lipid Accumulation

Studies utilizing the 3T3-L1 preadipocyte cell line have been instrumental in elucidating the adipogenic potential of DINP and DINCH. Both compounds have been shown to induce adipogenesis, with higher concentrations leading to increased lipid accumulation.[1][2][3][4] A direct comparative analysis revealed that while both plasticizers promote the differentiation of preadipocytes into mature adipocytes, DINP may be more effective in regulating lipid metabolism.[1][2]

Table 1: Comparative Effects of DINP and DINCH on Lipid Accumulation in 3T3-L1 Cells

CompoundConcentration (µM)ObservationReference
DINP1, 10, 100Dose-dependent increase in lipid accumulation[1][3]
DINCH1, 10, 100Dose-dependent increase in lipid accumulation[1][3]

Data is based on Oil Red O staining which qualitatively assesses lipid droplet formation.

Impact on Gene and Protein Expression in Lipid Metabolism

The adipogenic effects of DINP and DINCH are underpinned by their ability to modulate the expression of critical genes and proteins involved in lipid metabolism. Both compounds have been demonstrated to upregulate the expression of key adipogenic transcription factors and fatty acid binding proteins, while downregulating the expression of fatty acid synthase.[1][2][5]

Table 2: Comparative Effects of DINP and DINCH on the Expression of Lipid-Related Genes and Proteins in 3T3-L1 Cells

Gene/ProteinDINP EffectDINCH EffectReference
Genes
PparγUpregulationUpregulation[1][2][5]
PparαUpregulationUpregulation[1][2][5]
C/EBPαUpregulationUpregulation[1][2][5]
Fabp4UpregulationUpregulation[1][2][5]
Fabp5UpregulationUpregulation[1][2][5]
FasnDownregulationDownregulation[1][2][5]
Gata2DownregulationDownregulation[1][2][5]
Protein
FASNRepressionRepression[1][2]

Signaling Pathways and Mechanistic Insights

The effects of both DINP and DINCH on lipid metabolism are largely mediated through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARα and PPARγ.[1][2][5] PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis. Activation of PPARγ is a key event in adipocyte differentiation.

The experimental workflow for investigating these effects typically involves the differentiation of preadipocytes in the presence of the test compounds, followed by analysis of lipid accumulation and molecular markers.

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis 3T3-L1_Preadipocytes 3T3-L1_Preadipocytes Differentiation_Induction Differentiation_Induction 3T3-L1_Preadipocytes->Differentiation_Induction Exposure Exposure to DINP or DINCH (1, 10, 100 µM) Differentiation_Induction->Exposure Mature_Adipocytes Mature_Adipocytes Exposure->Mature_Adipocytes Lipid_Accumulation Lipid Accumulation (Oil Red O Staining) Mature_Adipocytes->Lipid_Accumulation Gene_Expression Gene Expression (qRT-PCR) Mature_Adipocytes->Gene_Expression Protein_Expression Protein Expression (Western Blot) Mature_Adipocytes->Protein_Expression

Experimental workflow for studying the effects of DINP and DINCH.

The signaling cascade initiated by DINP and DINCH converges on the activation of PPARs, which then regulate the transcription of target genes involved in adipogenesis and lipid metabolism.

signaling_pathway DINP_DINCH DINP / DINCH PPAR_Activation PPARα / PPARγ Activation DINP_DINCH->PPAR_Activation Gene_Upregulation Upregulation of: Pparγ, Pparα, C/EBPα, Fabp4, Fabp5 PPAR_Activation->Gene_Upregulation Gene_Downregulation Downregulation of: Fasn, Gata2 PPAR_Activation->Gene_Downregulation Adipogenesis Increased Adipogenesis & Lipid Accumulation Gene_Upregulation->Adipogenesis Gene_Downregulation->Adipogenesis

Signaling pathway of DINP and DINCH in lipid metabolism.

Detailed Experimental Protocols

3T3-L1 Cell Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Induction: To induce differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) in DMEM with 10% FBS for 48 hours.

  • Exposure to Compounds: Following induction, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin, supplemented with either DINP or DINCH at final concentrations of 1, 10, or 100 µM. The cells are then cultured for an additional 8-10 days, with the medium being replaced every 2 days.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

  • Staining: The fixed cells are washed with water and 60% isopropanol (B130326), and then stained with a working solution of Oil Red O for 10-15 minutes at room temperature.

  • Washing and Visualization: The staining solution is removed, and the cells are washed with 60% isopropanol and then with water. The lipid droplets stained in red are visualized using a microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from the treated 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression levels of target genes (Pparγ, Pparα, C/EBPα, Fabp4, Fabp5, Fasn, Gata2) are quantified by qRT-PCR using gene-specific primers and a suitable qPCR master mix. The expression levels are normalized to a housekeeping gene (e.g., β-actin).

Western Blot for Protein Expression Analysis
  • Protein Extraction: Total protein is extracted from the treated 3T3-L1 cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration is determined using a protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against FASN, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Conclusion

Both DINP and its substitute DINCH demonstrate the potential to disrupt lipid metabolism by promoting adipogenesis. Their effects are mediated through the activation of the PPAR signaling pathway, leading to changes in the expression of key genes and proteins involved in lipid homeostasis. While both compounds exhibit similar mechanisms of action, comparative studies suggest that DINP may have a more pronounced effect on the regulation of lipid metabolism. Further in vivo research is necessary to fully elucidate the comparative impact of these plasticizers on systemic lipid profiles and their long-term consequences for metabolic health. This guide provides a foundational understanding for researchers to design and interpret further investigations into the metabolic effects of these widely used chemicals.

References

validation of analytical methods for dinonyl phthalate in biota

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for Dinonyl Phthalate (B1215562) in Biota

For researchers, scientists, and drug development professionals, the accurate quantification of dinonyl phthalate (DNP) and its metabolites in biological matrices is crucial for toxicological studies and human exposure assessment. This guide provides an objective comparison of validated analytical methods for the determination of DNP in biota, focusing on data from various experimental studies.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for DNP and its metabolites in biota is a critical step that depends on the specific matrix, required sensitivity, and available instrumentation. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of phthalates.[1] It offers excellent chromatographic resolution, but often requires a derivatization step for the analysis of polar metabolites to improve their volatility.[2]

Table 1: Performance of Validated GC-MS Methods for this compound Analysis

ParameterCetacean Blubber (micro-QuEChERS)
Limit of Quantification (LOQ) 5–10 ng/g
Recovery 40–100%
Precision (RSD) Not Specified
Sample Volume Small quantities
Derivatization Required No (for parent DNP)

Source: Data synthesized from a study on cetacean blubber.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many biomonitoring studies due to its high sensitivity, selectivity, and the ability to analyze metabolites directly without derivatization.[2] This is particularly important for DNP, which is rapidly metabolized in vivo.

Table 2: Performance of Validated LC-MS/MS Methods for this compound Metabolite Analysis in Urine

ParameterOn-line SPE-LC-MS/MSOffline SPE-LC-MS/MS
Limit of Detection (LOD) 0.11–0.90 ng/mL-
Limit of Quantification (LOQ) -0.3-1 ng/mL
Accuracy (% Recovery) ~100%74.3% to 117.5%
Precision (% RSD) <10% (inter- and intra-day)<10%
Sample Volume 100 µL200 µL
Derivatization Required NoNo

Source: Data synthesized from studies on human urine.[3][4][5]

Table 3: Comparison of Extraction Methods for Phthalates in Fish Fillets followed by LC-MS/MS

ParameterDirect Immersion SPMEUltrasonic Assisted Solvent Extraction (UASE)
Limit of Quantification (LOQ) Lower LOQs achieved-
Precision (RSD) < 24%< 24%
Background Contamination Improved control-

Source: Data from a comparative study on fish fillets.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for some of the key techniques used for the analysis of DNP and its metabolites in biota.

Micro-QuEChERS Method for DNP in Cetacean Blubber

This method is adapted for small sample sizes of fatty tissues.

  • Sample Preparation:

    • Homogenize a small quantity of fresh cetacean blubber.

    • To minimize contamination, use carefully cleaned glassware and phthalate-free pipette tips.

  • Extraction:

  • Clean-up (Dispersive Solid-Phase Extraction):

    • Transfer the supernatant to a tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

    • Vortex and centrifuge.

  • Analysis:

    • Transfer the resulting supernatant to a GC vial.

    • Evaporate the solvent and reconstitute in cyclohexane.

    • Inject into the GC-MS system.

On-line SPE-LC-MS/MS for DNP Metabolites in Urine

This automated method is suitable for high-throughput analysis in large-scale biomonitoring studies.[3]

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Use a small sample volume (e.g., 100 µL).[3]

  • Automated On-line SPE:

    • The HPLC autosampler automatically performs the sample pretreatment.

    • A monolithic column is used for the initial preconcentration of the phthalate metabolites from the urine.[3]

  • LC-MS/MS Analysis:

    • A conventional analytical column is used for the chromatographic separation of the analytes.[3]

    • Detection is performed by tandem mass spectrometry.

Mandatory Visualization

Analytical_Workflow_for_DNP_in_Biota cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biota Sample Collection (e.g., Fish Tissue, Urine) Homogenization Homogenization/ Thawing SampleCollection->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard Extraction Extraction (e.g., QuEChERS, LLE, SPE) InternalStandard->Extraction CleanUp Clean-up (dSPE, SPE Cartridge) Extraction->CleanUp Concentration Solvent Evaporation & Reconstitution CleanUp->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Validation DataAcquisition->Quantification

References

A Researcher's Guide to Certified Reference Materials for Dinonyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dinonyl phthalate (B1215562) (DNP) is paramount for ensuring product safety, meeting regulatory requirements, and validating analytical methodologies. Certified Reference Materials (CRMs) are the cornerstone of achieving reliable and traceable results in DNP analysis. This guide provides an objective comparison of commercially available CRMs for dinonyl phthalate, details relevant experimental protocols, and presents supporting performance data to aid in the selection of the most appropriate reference material for your analytical needs.

Comparison of Commercially Available CRMs for this compound

Table 1: Comparison of Certified Reference Materials for this compound Analysis

Supplier/ManufacturerProduct Name/NumberDescriptionCertified Value/PurityUncertaintyFormatAnalytical Method for Certification
CPAChem SB11710.250MGDiisononyl phthalate (mixture of branched chain isomers)99.9%+/- 0.1%NeatGC/MS[1]
NIST SRM 2860Phthalates in Polyvinyl ChlorideSee Certificate of Analysis for informational valueNot certified for DINPSolid (shredded PVC)Thermal Desorption (TD)-GC/MS[2][3]
Sigma-Aldrich (Merck) 376663Diisononyl phthalate≥99% ester content (mixture of C9 isomers)Not specifiedNeat (viscous liquid)Not specified[2]

Performance Data of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This data, collated from a single-laboratory validation study, should be considered representative of the performance achievable when using appropriate CRMs for calibration and method validation.[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for DINP Analysis [4]

ParameterPolymer MatrixFood Simulant (Oil)Environmental (Water)
Limit of Detection (LOD) 3.46 µg/mL0.320 µg/mL1-8 ng/mL
Limit of Quantification (LOQ) Not specified5-100 µg/mL (calibration range)5-14 ng/mL
Recovery 76-100%86.3-117.2%93.4-104.5%
Precision (Repeatability, RSDr) 0.4%0.72-7.70%3.6-7.4% (intra-day)
Precision (Reproducibility, RSDR) Not specified43% (for DiNP biomarkers in urine)Not specified

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following is a generalized protocol for the analysis of this compound in a polymer matrix by GC-MS.

Analysis of this compound in Polymer Materials by GC-MS

This method is suitable for determining the total content of DNP in plastic materials such as PVC.

1. Sample Preparation (Ultrasonic Extraction) [5]

  • Cut the polymer sample into small pieces (less than 4 mm²).

  • Accurately weigh approximately 0.1 g of the comminuted sample into a glass vial.

  • Add 10 mL of dichloromethane.

  • Spike with a suitable internal standard (e.g., a deuterated phthalate).

  • Place the vial in an ultrasonic bath and sonicate for 30 minutes.

  • Allow the solution to cool and the polymer to settle.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumental Parameters [5]

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 Mass Selective Detector or equivalent).

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DNP (e.g., m/z 149, 279, 293) and the internal standard. For unequivocal identification and quantification of DNP, the extracted ion m/z 293 is often utilized, as many phthalates share a common base peak ion of m/z 149.[2]

Visualizing the Workflow and Selection Process

To further aid researchers, the following diagrams illustrate a typical experimental workflow for DNP analysis and a logical approach to selecting a suitable CRM.

Experimental Workflow for DNP Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Polymer Sample Comminution Cut into small pieces (< 4 mm²) Sample->Comminution Weighing Weigh ~0.1 g Comminution->Weighing Extraction Add Dichloromethane & Internal Standard Weighing->Extraction Sonication Ultrasonic Bath (30 min) Extraction->Sonication Filtration Filter (0.45 µm PTFE) Sonication->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection GC-MS Injection GC_Vial->Injection Separation Chromatographic Separation (DB-5MS column) Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Experimental workflow for DNP sample preparation and analysis.

CRM Selection Logic node_rect node_rect start Start: Need for DNP CRM matrix What is the sample matrix? start->matrix neat Neat or Solution Standard? matrix->neat Liquid/Extract pvc Solid PVC Matrix? matrix->pvc Solid Polymer cpachem CPAChem SB11710.250MG (Neat, High Purity) neat->cpachem High accuracy calibration sigma Sigma-Aldrich 376663 (Neat, Technical Grade) neat->sigma General purpose, QC nist NIST SRM 2860 (PVC Matrix, Method Validation) pvc->nist Method validation in PVC

Decision tree for selecting a suitable DINP CRM.

References

A Researcher's Guide to Inter-Laboratory Comparison of Dinonyl Phthalate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of dinonyl phthalate (B1215562) (DNP) is crucial for regulatory compliance, safety assessment, and quality control. This guide provides an objective comparison of the analytical performance for DNP measurement, drawing upon data from proficiency tests for related phthalates, single-laboratory validation studies, and established analytical methods. While a comprehensive inter-laboratory comparison study specifically for DNP is not publicly available, this guide synthesizes existing data to offer a valuable comparative framework.

The primary analytical techniques for the determination of DNP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the method is often dictated by the sample matrix, the required sensitivity, and the available laboratory resources.

Data Presentation: Performance of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of dinonyl phthalate and the closely related diisononyl phthalate (DINP), for which more data is available.[1] These values are collated from various studies and should be considered representative.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for DINP Analysis [1]

ParameterPolymer MatrixFood Simulant (Oil)Environmental (Water)
Limit of Detection (LOD) 3.46 µg/mL0.320 µg/mL1-8 ng/mL
Limit of Quantification (LOQ) Not specified5-100 µg/mL (calibration range)5-14 ng/mL
Recovery 76-100%[1][2]86.3-117.2%93.4-104.5%
Precision (Repeatability, RSDr) 0.4%0.72-7.70%3.6-7.4% (intra-day)
Precision (Reproducibility, RSDR) Not specified43% (for DiNP biomarkers in urine)[3]Not specified

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data for DINP Analysis [1]

ParameterBiological Matrix (Urine)
Limit of Detection (LOD) ~0.2 ng/mL (for various phthalate biomarkers)[3]
Limit of Quantification (LOQ) 0.2 ng/mL (for most phthalate biomarkers)[3]
Recovery Not explicitly stated, but performance is satisfactory
Precision (Repeatability, RSDr) Not explicitly stated, but performance is satisfactory
Precision (Reproducibility, RSDR) 26% (for mixed-isomer phthalates like DiNP)[3]

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below are summarized protocols for the analysis of DNP in different matrices using GC-MS.

Protocol 1: Analysis of DNP in Polymer Materials by GC-MS [1]

This method is designed to determine the total DNP content in plastic materials.

  • Sample Preparation:

    • Reduce the polymer sample to small particles by grinding or cutting to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add a suitable organic solvent, such as methylene (B1212753) chloride or a mixture of hexane (B92381) and acetone.

    • Sonicate the sample for approximately 30 minutes to facilitate the extraction of DNP from the polymer matrix.

  • Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: An appropriate capillary column, such as an Rxi-5MS, is used for separation.[4]

    • Injection: The sample is introduced into the GC using a splitless injection mode.[4]

    • Mass Spectrometer Operation: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1][4]

    • Ionization Mode: Electron Ionization (EI) is typically used.[1]

    • Quantification: An internal standard, such as benzyl (B1604629) benzoate, is recommended for accurate quantification.[1][5]

Protocol 2: Analysis of DNP Migration into a Food Simulant (Oil) by GC-MS [1]

This protocol measures the amount of DNP that leaches from a food contact material into a fatty food simulant like olive oil.

  • Sample Exposure:

    • A defined surface area of the food contact material is placed in contact with a known volume of the food simulant.

    • The sample is incubated under conditions of time and temperature that simulate its intended use.

  • Extraction:

    • An aliquot of the food simulant is taken after the exposure period.

    • The DNP is extracted from the oil using a suitable technique, such as liquid-liquid extraction or solid-phase extraction (SPE).

  • Analysis:

    • The analytical procedure is similar to that described in Protocol 1 for polymer materials.

Visualization of Workflows and Relationships

Experimental_Workflow_for_DNP_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Polymer or Food Simulant Sample Comminution Comminution (for polymers) Sample->Comminution Extraction Solvent Extraction (e.g., Sonication) Comminution->Extraction GCMS GC-MS Analysis Extraction->GCMS Extract LCMS LC-MS Analysis Extraction->LCMS Extract Quantification Quantification (Internal Standard) GCMS->Quantification LCMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of this compound.

Interlaboratory_Comparison_Logic Start Initiate Inter-laboratory Comparison Study MethodSelection Selection of Analytical Methods (e.g., GC-MS, LC-MS) Start->MethodSelection SamplePrep Preparation & Distribution of Homogeneous Samples MethodSelection->SamplePrep LabAnalysis Analysis by Participating Laboratories SamplePrep->LabAnalysis DataSubmission Submission of Analytical Results LabAnalysis->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., z-scores, reproducibility) DataSubmission->StatisticalAnalysis PerformanceEval Evaluation of Laboratory Performance StatisticalAnalysis->PerformanceEval Report Final Report and Method Validation PerformanceEval->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Analysis of the Toxicity of Low vs. High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of low molecular weight (LMW) and high molecular weight (HMW) phthalates. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct health risks associated with these two classes of compounds.

Key Distinctions and Toxicological Overview

Phthalates are a class of chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics. They are broadly categorized into low and high molecular weight groups based on the length of their ester side chains, a distinction that significantly influences their toxicological properties.

Low Molecular Weight (LMW) Phthalates , such as dimethyl phthalate (B1215562) (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP), possess shorter carbon side chains (typically 3-6 carbons). This chemical structure makes them more volatile and water-soluble, leading to a greater propensity to leach from consumer products.[1] LMW phthalates are commonly found in personal care products, cosmetics, and some food packaging.[2] They have been linked to a greater number of health risks, particularly endocrine disruption and reproductive toxicity.[1][3]

High Molecular Weight (HMW) Phthalates , including di(2-ethylhexyl) phthalate (DEHP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP), have longer carbon side chains. This structural difference results in lower volatility and water solubility, making them less likely to migrate from plastic materials.[1] HMW phthalates are predominantly used in PVC products like vinyl flooring, medical devices, and some toys. While not devoid of health concerns, they are generally considered to have lower toxicity and a reduced potential for bioaccumulation compared to their LMW counterparts.[1][3]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for representative LMW and HMW phthalates from animal studies. These values provide a comparative basis for understanding their relative toxic potentials.

Table 1: Acute Oral Toxicity (LD50) in Rodents

PhthalateMolecular Weight CategoryLD50 (g/kg body weight)Species
Diethyl Phthalate (DEP)Low1.0 - 31.0Mouse, Rat, Rabbit, Guinea Pig
Dibutyl Phthalate (DBP)Low8.0Rat
Di(2-ethylhexyl) Phthalate (DEHP)High25.0 - 34.0Rat, Mouse

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Developmental and Reproductive Toxicity

PhthalateMolecular Weight CategoryNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELSpecies
Diethyl Phthalate (DEP)Low197 - 2671016 - 1375Decreased pup weight and developmental delay.Rat
Di(2-ethylhexyl) Phthalate (DEHP)High4491External, visceral, and skeletal malformations.[4]Mouse

NOAEL is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL is the lowest experimental dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.

Mechanisms of Toxicity

The toxicity of phthalates is multifaceted, primarily revolving around their ability to disrupt the endocrine system. The main mechanisms include:

  • Anti-Androgenic Effects: Several phthalates, particularly LMW phthalates like DBP and DEHP, can interfere with the production of testosterone, a key male sex hormone. This disruption can lead to developmental abnormalities in the male reproductive tract.

  • Estrogenic Activity: Some phthalates can mimic the effects of estrogen, the primary female sex hormone, potentially leading to reproductive issues.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Phthalates and their metabolites can act as ligands for PPARs, a group of nuclear receptors involved in lipid metabolism and inflammation.[5] Dysregulation of PPAR signaling is linked to adverse effects in the liver and reproductive organs.

  • Oxidative Stress: Exposure to certain phthalates has been shown to induce oxidative stress, leading to cellular damage.

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by phthalates.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (e.g., MEHP) PPAR PPARα / PPARγ Phthalate->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Phthalate Activation of PPAR Signaling Pathway

Steroidogenesis_Disruption Phthalate Phthalate Metabolite (e.g., MEHP) LH_Receptor LH Receptor Phthalate->LH_Receptor Inhibits Signaling cAMP cAMP Production LH_Receptor->cAMP Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein (Cholesterol Transport) PKA->StAR Activates Mitochondrion Mitochondrion StAR->Mitochondrion Facilitates Transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Converts Cholesterol Cholesterol Cholesterol->Mitochondrion Testosterone Testosterone Synthesis Pregnenolone->Testosterone

Disruption of Steroidogenesis by Phthalates

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (OECD TG 236)

This test determines the acute lethal toxicity of chemicals to the embryonic stages of fish.

1. Test Organism: Zebrafish (Danio rerio) embryos.

2. Test Substance Preparation:

  • A stock solution of the test phthalate is prepared in a suitable solvent (e.g., DMSO).

  • A series of test concentrations are prepared by diluting the stock solution in embryo medium. A solvent control and a negative control (embryo medium only) are also prepared.

3. Test Procedure:

  • Newly fertilized zebrafish eggs are collected and placed into the wells of a multi-well plate (one embryo per well).

  • Embryos are exposed to the different test concentrations and controls. Typically, five increasing concentrations of the test chemical are used.[6]

  • The exposure period is 96 hours.[6]

  • Observations for lethal endpoints are made at 24, 48, 72, and 96 hours.[1]

4. Endpoints:

  • The four apical observations recorded as indicators of lethality are:

    • Coagulation of fertilized eggs.[6]

    • Lack of somite formation.[6]

    • Lack of detachment of the tail-bud from the yolk sac.[6]

    • Lack of heartbeat.[6]

5. Data Analysis:

  • The concentration that is lethal to 50% of the embryos (LC50) is calculated at the end of the 96-hour exposure period.

In Vitro Sperm Motility Assay

This assay assesses the potential toxicity of a substance on sperm motility.

1. Sample Preparation:

  • Semen samples are collected from healthy donors and allowed to liquefy.

  • The semen is then processed to separate motile sperm.

2. Test Substance Exposure:

  • The motile sperm fraction is incubated with various concentrations of the test phthalate or its metabolites. A control group with no phthalate exposure is also included.

  • Incubation is typically carried out at 37°C in a controlled environment.

3. Motility Assessment:

  • Sperm motility is assessed at different time points (e.g., 2, 4, 6, 8, 24, and 48 hours) using a computer-assisted sperm analysis (CASA) system or by manual counting under a microscope.

4. Endpoints:

  • The primary endpoint is the percentage of motile sperm.

  • Other parameters such as progressive motility (sperm moving in a forward direction) and sperm velocity can also be measured.

  • A sperm motility index (SMI) can be calculated by dividing the percentage of progressive motility in the test sample by that in the control. An SMI below a certain threshold (e.g., 0.75) may indicate toxicity.

5. Data Analysis:

  • The results are analyzed to determine if there is a statistically significant decrease in sperm motility in the phthalate-exposed groups compared to the control group.

Conclusion

The available evidence indicates a clear distinction in the toxicological profiles of low and high molecular weight phthalates. LMW phthalates, due to their chemical properties, are more readily released from products and have been more consistently associated with adverse health effects, particularly endocrine disruption and reproductive toxicity, at lower exposure levels. HMW phthalates are generally considered to be of lower toxicological concern due to their reduced migration potential. However, it is important to note that high levels of exposure to any phthalate can pose health risks. This comparative guide serves as a resource for informed decision-making in research, product development, and risk assessment.

References

A Comparative Guide to Cross-Validation of Dinonyl Phthalate Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the assessment of human exposure to Dinonyl Phthalate (DNP), a widely used plasticizer. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of analytical techniques, their performance, and the underlying biological rationale for biomarker selection. This document synthesizes data from single-laboratory validation studies and inter-laboratory comparisons to support robust and reproducible exposure assessment.

Data Presentation: Performance of Analytical Methods

The primary analytical techniques for the quantification of DNP and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is often contingent on the sample matrix, the required sensitivity, and available laboratory resources. The following tables summarize typical performance characteristics for these methods based on available validation data.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for DNP Analysis

ParameterPolymer MatrixFood Simulant (Oil)Environmental (Water)
Limit of Detection (LOD) 3.46 µg/mL0.320 µg/mL1-8 ng/mL
Limit of Quantification (LOQ) Not specified5-100 µg/mL (calibration range)5-14 ng/mL
Recovery 76-100%86.3-117.2%93.4-104.5%
Precision (Repeatability, RSDr) 0.4%0.72-7.70%3.6-7.4% (intra-day)
Precision (Reproducibility, RSDR) Not specified43% (for DNP biomarkers in urine)Not specified

Note: The data presented is collated from various single-laboratory validation studies and proficiency tests for related compounds, providing a representative overview.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for DNP Metabolite Analysis in Urine

BiomarkerDetection FrequencyGeometric Mean Concentration (ng/mL)
Monoisononyl Phthalate (MINP) Low (~10%)Often below the limit of detection
Mono(hydroxyisononyl) Phthalate (MHINP) High (>95%)11.4
Mono(carboxyisooctyl) Phthalate (MCIOP) High (>95%)8.6
Mono(oxoisononyl) Phthalate (MOINP) High (>85%)1.2

Data from human biomonitoring studies demonstrate the superior detection frequency of oxidative metabolites (MHINP, MCIOP, MOINP) compared to the primary hydrolytic metabolite (MINP), making them more reliable biomarkers for exposure assessment.

Experimental Protocols

Detailed methodologies are essential for achieving accurate and comparable results in DNP exposure assessment. Below are generalized protocols for the analysis of DNP and its metabolites in different matrices.

Analysis of DNP in Polymer Materials by GC-MS

This method is suitable for determining the total DNP content in plastic materials like PVC.

  • Sample Preparation (Solvent Extraction):

    • Reduce the polymer sample to small particles (e.g., by grinding or cutting) to maximize the surface area for extraction.

    • Weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

    • Use sonication for approximately 30 minutes to facilitate the extraction of DNP from the polymer matrix.

    • Filter or centrifuge the extract to remove any suspended polymer particles.

    • The extract can then be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Instrumental Parameters:

    • Injector: Split/splitless, operated in splitless mode.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: A programmed temperature ramp to separate the DNP isomers from other components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of DNP.

Analysis of DNP Metabolites in Human Urine by LC-MS/MS

This method is highly sensitive and specific for quantifying urinary biomarkers of DNP exposure.

  • Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):

    • Thaw frozen urine samples to room temperature.

    • To 1 mL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., ¹³C₄-labeled MINP, MCIOP, MHINP, and MOINP).

    • Add β-glucuronidase from E. coli to deconjugate the glucuronidated metabolites. Incubate the mixture at 37°C for 90 minutes.

    • Acidify the sample with formic acid and centrifuge to pellet any precipitates.

    • Perform Solid-Phase Extraction (SPE) by conditioning an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the metabolites with methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Instrumental Parameters:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

Mandatory Visualization

Signaling and Metabolic Pathways

It is important to distinguish between this compound (DNP), the subject of this guide, and 2,4-dinitrophenol, a different chemical also abbreviated as DNP. The latter is a known mitochondrial uncoupler, and literature on "DNP signaling pathways" almost exclusively refers to 2,4-dinitrophenol, detailing its effects on pathways like mTOR and CREB.[1][2]

For this compound, the most relevant "pathway" in the context of exposure assessment is its metabolic pathway within the human body. Understanding this pathway is crucial for selecting appropriate and sensitive biomarkers.

DNP_Metabolism DNP This compound (DNP) (in ingested/inhaled products) Absorption Absorption (GI Tract, Lungs) DNP->Absorption Phase1 Phase I Metabolism (Hydrolysis via Esterases) Absorption->Phase1 MINP Monoisononyl Phthalate (MINP) (Primary Metabolite) Phase1->MINP Phase2 Phase II Metabolism (Oxidation via CYP450) MINP->Phase2 Oxidative_Metabolites Oxidative Metabolites (Secondary) - MHINP - MCIOP - MOINP Phase2->Oxidative_Metabolites Excretion Urinary Excretion (Glucuronidated Conjugates) Oxidative_Metabolites->Excretion

Caption: Metabolic pathway of this compound (DNP) in the human body.

Experimental and Logical Workflows

A robust workflow is critical for accurate human biomonitoring of DNP exposure. This involves careful planning from sample collection to data analysis and interpretation.

Biomonitoring_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Study_Design Study Design & Participant Recruitment Sample_Collection Urine Sample Collection (using phthalate-free containers) Study_Design->Sample_Collection Sample_Transport_Storage Sample Transport & Storage (frozen at -20°C or below) Sample_Collection->Sample_Transport_Storage Sample_Prep Sample Preparation (Enzymatic Hydrolysis, SPE) Sample_Transport_Storage->Sample_Prep Instrumental_Analysis Instrumental Analysis (LC-MS/MS) Sample_Prep->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing QA_QC Quality Assurance/ Quality Control (Blanks, Standards, CRMs) QA_QC->Instrumental_Analysis Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Caption: General workflow for human biomonitoring of DNP exposure.

References

comparing the endocrine-disrupting effects of DINP and other phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Endocrine-Disrupting Effects of DINP and Other Phthalates

For researchers, scientists, and drug development professionals, understanding the relative endocrine-disrupting potential of various plasticizers is critical for both safety assessment and the development of safer alternatives. This guide provides an objective comparison of the endocrine-disrupting effects of Di-isononyl phthalate (B1215562) (DINP) against other prevalent phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl (B1604629) phthalate (BBP). The comparison is supported by experimental data from in vitro and in vivo studies.

Phthalates are a class of chemicals widely used to increase the flexibility and durability of plastics.[1] However, their widespread use has led to ubiquitous human exposure, raising concerns about their potential to interfere with the endocrine system.[1] Endocrine-disrupting chemicals (EDCs) can mimic, block, or otherwise interfere with the body's natural hormones, potentially leading to adverse health effects, particularly in reproductive and developmental processes.[1][2] The primary mechanisms of concern for phthalates include anti-androgenic activity (interference with male hormones) and, to a lesser extent, estrogenic activity (mimicking female hormones).[3][4]

Comparative Analysis of Endocrine-Disrupting Effects

The endocrine-disrupting potential of phthalates varies significantly based on their chemical structure. Generally, low molecular weight phthalates like DBP and BBP, and the branched-chain phthalate DEHP, are considered more potent endocrine disruptors than high molecular weight phthalates like DINP.[5] The primary adverse effect associated with many phthalates is the disruption of male reproductive tract development, an effect linked to their ability to suppress fetal testosterone (B1683101) production.[6][7]

Data Presentation: In Vitro and In Vivo Studies

The following tables summarize quantitative and qualitative data from various studies, comparing the estrogenic and anti-androgenic activities of DINP and other selected phthalates.

Table 1: Comparative In Vitro Activity of Phthalates

PhthalateAssay TypeEndpointResultPotency vs. OthersReference
DINP H295R SteroidogenesisEstradiol (B170435) SynthesisIncreasedSimilar to DEHP[8]
MCF-7 E-ScreenEstrogenic ActivityWeak to negligible (>10⁻³ M)Less potent than DEHP[9]
MDA-kb2 AR AssayAnti-androgenic ActivitySignificant at 10⁻³ MLess potent than DEHP, DBP[9]
DEHP H295R SteroidogenesisEstradiol SynthesisIncreasedSimilar to DINP[8]
H295R SteroidogenesisTestosterone SynthesisDecreased-[8]
MCF-7 E-ScreenEstrogenic ActivityWeakly estrogenic (~3 x 10⁻⁵ M)More potent than DINP[9]
MDA-kb2 AR AssayAnti-androgenic ActivitySignificant at 10⁻⁴ MMore potent than DINP[9]
DBP MDA-kb2 AR AssayAnti-androgenic ActivityPotent (IC50: 1.05 x 10⁻⁶ M)More potent than DINP, DEHP[9]
ChgH-EGFP MedakaEstrogenic ActivityEnhanced-estrogenic activityActive[10][11]
BBP ChgH-EGFP MedakaEstrogenic ActivityEstrogenic activityActive[10][11]

Table 2: Comparative In Vivo Anti-Androgenic Effects (Rat Models)

PhthalateAssay/EndpointDoseEffectPotency vs. OthersReference
DINP Fetal Testosterone600-750 mg/kg/dayDecreased testicular testosteroneLess potent than DEHP[7]
Male Reproductive MalformationsUp to 750 mg/kg/dayNo malformations reportedLess potent than DBP, DEHP[12]
Sperm Motility500 mg/kg/day (4 wks)Significantly loweredLess potent than DEHP, DBP[5]
DEHP Hershberger Assay100 mg/kg/dayDecreased androgen-dependent tissue weights-[13]
Fetal Testosterone100-300 mg/kg/daySignificantly reducedMore potent than DINP[6]
Sperm Motility500 mg/kg/day (4 wks)Significantly reduced (most potent diester)Most potent of those tested[5]
DBP Male Reproductive Malformations20-50 mg/kg/day (NOAEL)Causes undescended testes, hypospadiasMore potent than DINP, DEHP[12]
Sperm Motility500 mg/kg/day (4 wks)Significantly loweredMore potent than DINP, less than DEHP[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for understanding the data. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Phthalate Anti-Androgenic Mechanism

Phthalates, particularly their monoester metabolites, can disrupt male reproductive development by interfering with testosterone synthesis in fetal Leydig cells. This is a primary mechanism behind their anti-androgenic effects.[6][14]

G cluster_synthesis Testosterone Biosynthesis Pathway in Leydig Cell cluster_phthalate Phthalate Interference Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione 17α-OH-Progesterone / Androstenedione Progesterone->Androstenedione P450c17 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Male_Development Male_Development Testosterone->Male_Development Normal Function Phthalates Phthalates (e.g., DEHP, DBP) Inhibition Inhibition of Gene Expression (e.g., StAR, P450scc) Phthalates->Inhibition Inhibition->Cholesterol Downregulates key transport & enzyme steps Inhibition->Pregnenolone Downregulates key transport & enzyme steps Inhibition->Testosterone Reduced Production

Caption: Mechanism of phthalate-induced anti-androgenicity via disruption of steroidogenesis.

Hershberger Assay Workflow

The Hershberger bioassay is a standardized in vivo screening test used to identify substances with androgenic or anti-androgenic activity.[15][16] It uses castrated male rats to remove the influence of endogenous androgens.[15]

Hershberger_Workflow cluster_prep Preparation cluster_dosing Dosing (10 Days) cluster_analysis Analysis a Select Immature Male Rats b Surgical Castration a->b c Acclimation Period b->c d Group 1: Vehicle Control e Group 2: Testosterone Propionate (B1217596) (TP) f Group 3: TP + Test Substance (e.g., Phthalate) g Necropsy (Day 11) e->g Daily Dosing f->g Daily Dosing h Excise & Weigh 5 Androgen- Dependent Tissues: - Ventral Prostate - Seminal Vesicles - Levator Ani Muscle - Cowper's Glands - Glans Penis g->h i Statistical Comparison: Group 3 vs. Group 2 h->i Result Positive Result: Significant weight decrease in Group 3 vs. Group 2 indicates anti-androgenic activity. i->Result

Caption: Standard workflow for the in vivo Hershberger anti-androgenicity assay.

Comparative Logic of Phthalate Potency

Based on the available data, a logical hierarchy of anti-androgenic potency can be established for the most commonly studied phthalates.

Potency_Comparison Potency Relative Anti-Androgenic Potency (In Vivo) DBP DBP Potency->DBP High DEHP DEHP DBP->DEHP > DINP DINP DEHP->DINP >> Low Low / Negligible DINP->Low >>

Caption: Logical comparison of in vivo anti-androgenic potency among common phthalates.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summarized protocols for key assays used to evaluate the endocrine-disrupting properties of phthalates.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R, which expresses most key enzymes required for steroidogenesis.[17][18] It is used to screen for chemicals that alter the production of testosterone and estradiol.[17]

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a controlled incubator environment (e.g., 37°C, 5% CO₂).

  • Exposure: Cells are seeded in 24-well plates. After a 24-hour acclimation period, the medium is replaced with fresh medium containing the test chemical (e.g., DINP, DEHP) at various concentrations, a vehicle control, and positive/negative controls. The exposure duration is 48 hours.[19]

  • Hormone Measurement: After exposure, the cell culture medium is collected. The concentrations of testosterone and 17β-estradiol are quantified using established methods like ELISA or LC-MS/MS.[18][19]

  • Viability Assay: Cell viability is assessed after exposure using a standard method (e.g., MTT assay) to ensure that observed effects on hormone production are not due to cytotoxicity.[18]

  • Data Analysis: Hormone production in treated wells is compared to the solvent control. A significant, concentration-dependent change (increase or decrease) in testosterone or estradiol production indicates a positive result for steroidogenesis disruption.[20]

Uterotrophic Bioassay (OECD TG 440)

This in vivo assay is a short-term screen for estrogenic activity. It relies on the weight increase of the uterus (uterotrophic response) in hormonally immature or ovariectomized female rodents upon exposure to an estrogen-like substance.[21][22]

  • Animal Model: Either sexually immature female rats (e.g., starting on postnatal day 19) or young, ovariectomized adult female rats are used.[23] A minimum of 6 animals per group is required.[21]

  • Dosing: The test substance is administered daily for three consecutive days, typically by oral gavage or subcutaneous injection. At least two dose levels are used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).

  • Necropsy and Measurement: Approximately 24 hours after the final dose, animals are euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is considered a positive response, indicating potential estrogenic activity.[21]

Hershberger Bioassay (OECD TG 441)

This in vivo assay screens for androgenic and anti-androgenic effects in castrated peripubertal male rats.[16]

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens. This makes androgen-dependent tissues responsive to externally administered androgens.[15][24]

  • Dosing Regimen: Animals are treated for 10 consecutive days.[16]

    • To test for anti-androgens: Groups receive the test substance co-administered with a reference androgen agonist like testosterone propionate (TP). Control groups receive only the vehicle or TP alone.[15]

  • Endpoint Measurement: One day after the last dose, the animals are necropsied. Five specific androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[16][24]

  • Data Analysis: For anti-androgenicity, the tissue weights of the group receiving the test substance plus TP are compared to the group receiving TP alone. A statistically significant decrease in the weights of at least two of the five target tissues indicates anti-androgenic activity.[16]

Conclusion

The experimental data consistently demonstrate that DINP has a lower endocrine-disrupting potential, particularly concerning anti-androgenic effects, compared to DEHP and especially DBP. While in vitro assays show that DINP can interact with endocrine pathways, such as by increasing estradiol synthesis in H295R cells, its in vivo effects on the male reproductive system are observed at significantly higher doses than those required for DEHP or DBP to elicit similar responses.[7][8] For instance, DBP can cause reproductive malformations at doses where DINP shows no such effect.[12] This distinction is critical for risk assessment and highlights the importance of considering the specific type of phthalate when evaluating potential health risks. Further research into the metabolic pathways and structure-activity relationships will continue to refine our understanding of these compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Dinonyl Phthalate in House Dust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitous presence of dinonyl phthalate (B1215562) (DNP), a common plasticizer, in indoor environments and its potential health risks necessitate robust and reliable analytical methods for its quantification in house dust. This guide provides a comparative overview of validated methods for the determination of DNP, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It aims to assist researchers in selecting and implementing the most suitable methodology for their specific needs by presenting key performance data, detailed experimental protocols, and a generalized analytical workflow.

Method Performance Comparison

The selection of an analytical method for DNP in house dust is often a trade-off between sensitivity, selectivity, and sample throughput. The following tables summarize the quantitative performance characteristics of commonly employed GC-MS and LC-MS methods, providing a clear comparison for researchers.

Table 1: Performance Characteristics of LC-MS/MS Methods for Phthalate Analysis in House Dust

ParameterMethod 1Method 2
Instrumentation HPLC-ESI-MS/MSHPLC-APCI-MS
Limit of Quantification (LOQ) 4 mg/kg (for DEHP)1 - 150 µg/g
Recovery Not Specified105% - 130%
Relative Standard Deviation (RSD) Not Specified3% - 16%
Reference [1][2]

Table 2: Performance Characteristics of GC-MS Methods for Phthalate Analysis in House Dust

ParameterMethod 1Method 2
Instrumentation GC-MS/MSGC-MS
Method Detection Limit (MDL) 0.04 - 2.93 µg/gNot Specified
Recovery 84% - 117%>80% (for various phthalates)
Extraction Technique SonicationUltrasonic Extraction
Reference [3][4][5]

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible and accurate results. Below are representative methodologies for the analysis of DNP in house dust using both LC-MS/MS and GC-MS.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is particularly suitable for the analysis of less volatile and higher molecular weight phthalates like DNP.[2]

1. Sample Preparation and Extraction:

  • Weigh approximately 50 mg of sieved house dust into a glass vial.

  • Add a suitable internal standard (e.g., a stable isotope-labeled DNP).

  • Extract the sample with an appropriate solvent, such as ethyl acetate, using ultrasonic agitation for 30 minutes.[1]

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile) for LC-MS/MS analysis.[2]

2. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.[2]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][2] APCI can be advantageous for less polar compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of a broad range of phthalates in environmental samples.[3][6]

1. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of sieved house dust into a glass vial.

  • Add an internal standard.

  • Extract the sample with a solvent like dichloromethane (B109758) using sonication.[7]

  • Perform a clean-up step using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., silica (B1680970) gel or Florisil) to remove interfering matrix components.[3]

  • Elute the phthalates from the SPE cartridge with an appropriate solvent.

  • Concentrate the eluate to a final volume for GC-MS analysis.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-bleed, non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to achieve separation of different phthalates.

  • Ionization Source: Electron Ionization (EI).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.

Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of a method for the analysis of dinonyl phthalate in house dust, from sample collection to data analysis.

DNP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation SampleCollection House Dust Sample Collection Sieving Sieving (<250 µm) SampleCollection->Sieving Weighing Weighing Sieving->Weighing Spiking Internal Standard Spiking Weighing->Spiking Extraction Solvent Extraction (e.g., Ultrasonic) Spiking->Extraction Filtration Filtration/Centrifugation Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Concentration Solvent Evaporation & Reconstitution SPE->Concentration Injection Injection into GC-MS or LC-MS/MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation (LOD, LOQ, Recovery, Precision) Quantification->Validation Reporting Reporting of Results Validation->Reporting

General workflow for DNP analysis in house dust.

Addressing Analytical Challenges

A critical aspect of method validation is addressing potential analytical challenges. For LC-MS analysis, matrix effects, such as ion suppression, can lead to inaccurate quantification.[8] This can be mitigated through effective sample clean-up, chromatographic separation, and the use of a stable isotope-labeled internal standard that co-elutes with the analyte.[8] In GC-MS, the co-elution of DNP with other isomers and phthalates can be a challenge.[6] Optimizing the GC temperature program and using a column with appropriate selectivity are crucial for achieving the necessary separation. In cases of co-elution, using different precursor-to-product ion transitions in MS/MS can provide the required specificity.

References

Unraveling the Cellular Secrets: A Comparative Toxicogenomic Guide to Dinonyl Phthalate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the toxicogenomic effects of dinonyl phthalate (B1215562) (DNP) and its common alternatives, supported by experimental data. As industries pivot towards safer chemical substitutes, understanding their molecular impacts is paramount for informed decision-making in material selection and risk assessment.

This guide delves into the transcriptomic and cellular signaling perturbations induced by DNP and its replacements, including Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), Tris(2-ethylhexyl) trimellitate (TOTM), and Acetyl tributyl citrate (B86180) (ATBC). By examining their effects on gene expression and key signaling pathways, we aim to provide a comprehensive resource for evaluating the potential biological consequences of these widely used plasticizers.

Quantitative Toxicogenomic Comparison

The following tables summarize the differential gene expression observed in various experimental models upon exposure to DNP (represented by its major isomer, Diisononyl phthalate - DINP) and its alternatives. These data provide a snapshot of the cellular processes most affected by each compound.

Table 1: Comparative Effects on Lipid Metabolism-Related Gene Expression

GeneDINPDINCHCompound CCompound DFold Change/DirectionExperimental System
Pparγ--Upregulated3T3-L1 preadipocyte cells[1][2]
Pparα--Upregulated3T3-L1 preadipocyte cells[1][2]
C/EBPα--Upregulated3T3-L1 preadipocyte cells[1][2]
Fabp4--Upregulated3T3-L1 preadipocyte cells[1][2]
Fabp5--Upregulated3T3-L1 preadipocyte cells[1][2]
Fasn--Downregulated3T3-L1 preadipocyte cells[1][2]
Gata2--Downregulated3T3-L1 preadipocyte cells[1][2]

Table 2: Comparative Effects on Antioxidant Response Gene Expression

GeneDINPDEHTCompound CCompound DFold Change/DirectionExperimental System
NFE2L2--DINP: Downregulated, DEHT: UpregulatedHuman endothelial cells (EA.hy926)[3][4]
TXN---DownregulatedHuman endothelial cells (EA.hy926)[3][4]
TXNRD2---DownregulatedHuman endothelial cells (EA.hy926)[3][4]
SOD1---UpregulatedHuman endothelial cells (EA.hy926)[3][4]

Table 3: Overview of Transcriptomic Effects of Other DNP Alternatives

CompoundKey Affected ProcessesExperimental System
TOTM Cell cycle, metabolic process, oxidative activityMouse liver[5][6]
ATBC Lipid metabolism (de novo lipogenesis, lipid uptake)Mouse liver and in vitro hepatocytes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Adipocyte Differentiation and Gene Expression Analysis (for DINP and DINCH)

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocyte cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) in DMEM with 10% FBS for 48 hours.

  • The medium is then replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours.

  • Cells are then maintained in DMEM with 10% FBS for an additional 4-6 days to allow for full differentiation into mature adipocytes.

  • Throughout the differentiation process, cells are exposed to various concentrations of DINP or DINCH (e.g., 1, 10, and 100 µM) or a vehicle control (e.g., DMSO).[1][2]

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the differentiated 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for the target genes (Pparγ, Pparα, C/EBPα, Fabp4, Fabp5, Fasn, Gata2) and a housekeeping gene (e.g., β-actin) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.[1][2]

In Vitro Endothelial Cell Culture and Gene Expression Analysis (for DINP and DEHT)

1. Cell Culture and Exposure:

  • Human endothelial cells (EA.hy926) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of DINP or DEHT (e.g., 1, 10, and 100 µg/mL) or a vehicle control.

  • Cells are incubated for a specified period (e.g., 48 hours).[3][4]

2. RNA Extraction and qRT-PCR:

  • Following exposure, total RNA is extracted from the EA.hy926 cells.

  • cDNA synthesis and qRT-PCR are performed as described in the previous protocol, using primers specific for the target antioxidant genes (NFE2L2, TXN, TXNRD2, SOD1) and a suitable housekeeping gene.[3][4]

In Vivo Mouse Hepatotoxicity and Transcriptome Analysis (for TOTM)

1. Animal Husbandry and Dosing:

  • Male mice (e.g., C57BL/6) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Animals are randomly assigned to treatment groups and receive daily oral gavage of TOTM at different dose levels (e.g., 0, 100, 500, 1000 mg/kg body weight) for a specified duration (e.g., 28 days). A control group receives the vehicle (e.g., corn oil).

2. Sample Collection and RNA Sequencing:

  • At the end of the treatment period, mice are euthanized, and liver tissues are collected and snap-frozen in liquid nitrogen.

  • Total RNA is extracted from the liver tissue.

  • The quality and integrity of the RNA are assessed using a bioanalyzer.

  • RNA sequencing libraries are prepared using a commercially available kit and sequenced on a high-throughput sequencing platform.[5][6]

3. Bioinformatic Analysis:

  • Sequencing reads are aligned to the mouse reference genome.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the TOTM-treated groups compared to the control group.

  • Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways affected by TOTM exposure.[5][6]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways perturbed by dinonyl phthalate and its alternatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., 3T3-L1, EA.hy926) exposure Exposure to DNP or Alternatives cell_culture->exposure rna_extraction_vitro RNA Extraction exposure->rna_extraction_vitro qrt_pcr qRT-PCR Analysis rna_extraction_vitro->qrt_pcr diff_expression Differential Gene Expression Analysis qrt_pcr->diff_expression animal_model Animal Model (e.g., Mouse) dosing Dosing with DNP or Alternatives animal_model->dosing tissue_collection Tissue Collection (e.g., Liver) dosing->tissue_collection rna_extraction_vivo RNA Extraction tissue_collection->rna_extraction_vivo rna_seq RNA Sequencing rna_extraction_vivo->rna_seq rna_seq->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis

Caption: General experimental workflow for toxicogenomic analysis.

PPAR_Signaling DNP DNP / Alternatives (e.g., DINCH) PPAR PPARα / PPARγ DNP->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGenes Target Genes (e.g., Fabp4, C/EBPα) PPRE->TargetGenes Transcription Regulation LipidMetabolism Altered Lipid Metabolism & Adipogenesis TargetGenes->LipidMetabolism

Caption: Activation of the PPAR signaling pathway.

AhR_Signaling Phthalates Phthalates AhR AhR (Aryl Hydrocarbon Receptor) Phthalates->AhR Binding & Activation ARNT ARNT AhR->ARNT Heterodimerization XRE XRE (Xenobiotic Response Element) ARNT->XRE Binding TargetGenes Target Genes (e.g., CYP1A1) XRE->TargetGenes Gene Transcription ToxicResponse Toxicological Response TargetGenes->ToxicResponse

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

LXR_Signaling Oxysterols Oxysterols (Endogenous Ligands) LXR LXR (Liver X Receptor) Oxysterols->LXR Activation RXR RXR LXR->RXR Heterodimerization LXRE LXRE (LXR Response Element) RXR->LXRE Binding TargetGenes Target Genes (e.g., SREBP-1c, FAS) LXRE->TargetGenes Gene Transcription Lipogenesis Increased Lipogenesis TargetGenes->Lipogenesis

Caption: Overview of the Liver X Receptor (LXR) signaling pathway.

References

Dinonyl Phthalate as a DEHP Replacement: A Comparative Performance Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is critical in research and drug development to ensure product safety, stability, and performance. For decades, di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the go-to plasticizer for rendering polyvinyl chloride (PVC) flexible for applications such as medical tubing, blood bags, and laboratory equipment. However, mounting concerns over its potential health risks have necessitated a shift towards safer alternatives. This guide provides an objective comparison of dinonyl phthalate (DNP), specifically diisononyl phthalate (DINP), with DEHP and other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound (DINP) has emerged as a prominent replacement for DEHP, largely due to its lower toxicity profile while maintaining comparable plasticizing efficiency in many applications. As a higher molecular weight phthalate, DINP exhibits reduced migration and volatility compared to DEHP.[1] However, the performance of a plasticizer is multifaceted, and a thorough evaluation requires a comparative analysis of mechanical properties, thermal stability, and leaching characteristics under relevant conditions. This guide aims to provide the necessary data and protocols to facilitate an informed assessment of DINP's suitability as a DEHP substitute.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data to facilitate a direct comparison of the performance of DINP and DEHP.

Table 1: Mechanical Properties of Plasticized PVC

PropertyPlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness (Durometer A)
Mechanical StrengthDEHP4018.535085
DINP4019.236087
DEHP6014.242078
DINP6014.843080

Note: The data presented are representative values and may vary depending on the specific PVC resin, formulation, and processing conditions.

Table 2: Thermal Stability of Plasticized PVC

PropertyPlasticizerConcentration (phr)Onset of Degradation (°C)Temperature at Max Degradation Rate (°C)
Thermal DecompositionDEHP50~250~290
DINP50~255~300

Source: Representative data from thermogravimetric analysis (TGA).[2][3]

Table 3: Leaching of Plasticizers from PVC

Leaching MediumPlasticizerLeaching Amount (µg/cm²)Test Conditions
WaterDEHP1.524h at 37°C
DINP0.824h at 37°C
Ethanol (50%)DEHP25.424h at 37°C
DINP15.224h at 37°C
n-HexaneDEHP185.72h at 25°C
DINP110.32h at 25°C

Note: Leaching is highly dependent on the simulant, temperature, and contact time. The data above are illustrative.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following are protocols for key experiments cited in this guide.

Determination of Mechanical Properties (Tensile Strength and Elongation at Break)

This protocol is based on the principles of ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting .[6][7][8][9]

Objective: To determine the force required to break a plasticized PVC film and the extent to which it stretches before breaking.

Methodology:

  • Specimen Preparation: Prepare rectangular test specimens of the plasticized PVC film with a width of 25 mm and a length of 150 mm.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically and not under tension.

    • Set the initial grip separation to 100 mm.

    • Apply a constant rate of grip separation (e.g., 500 mm/min) until the specimen breaks.

    • Record the maximum load (tensile strength) and the elongation at the point of rupture.

  • Data Analysis: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen. Calculate the percentage elongation at break by dividing the change in length at rupture by the initial grip separation and multiplying by 100.

Determination of Hardness

This protocol follows the principles of ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness .[10][11][12][13][14]

Objective: To measure the indentation hardness of the plasticized PVC.

Methodology:

  • Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve the required thickness, ensuring no air is trapped between the layers.

  • Conditioning: Condition the specimens as described in the tensile properties protocol.

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer (Type A for flexible PVC) in a vertical position and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value on the durometer scale within one second of firm contact.

    • Take at least five measurements at different locations on the specimen and calculate the average.

Determination of Thermal Stability

This protocol is based on the principles of thermogravimetric analysis (TGA).[2][3][15][16][17]

Objective: To evaluate the thermal stability of the plasticized PVC by monitoring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: Cut a small, representative sample of the plasticized PVC (5-10 mg) and place it in a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Test Procedure:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Generate a TGA curve (weight % vs. temperature).

    • Determine the onset of degradation temperature (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum degradation rate from the derivative of the TGA curve (DTG curve).

Determination of Plasticizer Leaching

This protocol is a generalized solvent extraction method.[18][19][20][21]

Objective: To quantify the amount of plasticizer that migrates from the PVC into a liquid medium.

Methodology:

  • Sample Preparation: Cut the plasticized PVC into standardized dimensions (e.g., 2 cm x 5 cm) and record its surface area and initial weight.

  • Extraction:

    • Immerse the PVC sample in a known volume of the desired extraction solvent (e.g., water, ethanol, n-hexane) in a sealed container.

    • Incubate the container at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24 hours), with or without agitation.

  • Analysis:

    • After the incubation period, remove the PVC sample from the solvent.

    • Analyze the concentration of the leached plasticizer in the solvent using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Quantify the amount of leached plasticizer by comparing the analytical results to a calibration curve prepared with known concentrations of the plasticizer. Express the results as mass of plasticizer leached per unit surface area of the PVC sample.

Mandatory Visualizations

Signaling Pathway: PPARα Activation by Phthalates

Phthalates, including DEHP and to a lesser extent DINP, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[22][23][24][25][26] Activation of this nuclear receptor can lead to alterations in lipid metabolism and has been a key area of toxicological investigation.

PPAR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (e.g., DEHP, DINP) Phthalate_in Phthalate Phthalate->Phthalate_in Passive Diffusion PPARa PPARα Phthalate_in->PPARa Binds to RXR RXR Complex PPARα-RXR Heterodimer RXR->Complex PPARa->Complex Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Simplified PPARα signaling pathway activated by phthalates.

Experimental Workflow: Comparative Assessment of Plasticizers

The evaluation of a potential DEHP replacement involves a systematic workflow to compare its performance against the incumbent plasticizer.

Plasticizer_Workflow Start Start: Define Performance Requirements Formulation Formulation of PVC with DEHP and DINP Start->Formulation Processing Processing of Plasticized PVC (e.g., extrusion, molding) Formulation->Processing Testing Performance Testing Processing->Testing Mechanical Mechanical Properties (ASTM D882, D2240) Testing->Mechanical Thermal Thermal Stability (TGA) Testing->Thermal Leaching Leaching Analysis (Solvent Extraction) Testing->Leaching Toxicity Toxicological Assessment Testing->Toxicity Data_Analysis Data Analysis and Comparison Mechanical->Data_Analysis Thermal->Data_Analysis Leaching->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion: Suitability of DINP as a DEHP Replacement Data_Analysis->Conclusion

Caption: Experimental workflow for assessing plasticizer performance.

References

A Comparative Guide to the Hepatic Effects of DINP and Other C7-C11 Dialkyl Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatic effects of diisononyl phthalate (B1215562) (DINP) and other C7-C11 dialkyl phthalates, supported by experimental data. The information is intended to assist researchers and professionals in understanding the relative hepatotoxicity of these compounds.

Executive Summary

Studies in rodent models have demonstrated that high doses of DINP and other long-chain dialkyl phthalates can induce a range of hepatic effects, including liver enlargement (hepatomegaly), the proliferation of peroxisomes, and alterations in cellular communication and DNA synthesis.[1][2][3] These effects are largely mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. The potency of these phthalates in inducing hepatic effects varies depending on their chemical structure.

Comparative Analysis of Hepatic Effects

The following tables summarize quantitative data from a key comparative study by Pugh et al. (2000), which evaluated the in vivo hepatic effects of DINP and other C7-C11 dialkyl phthalates in male F344 rats and B6C3F1 mice after 4 weeks of dietary administration.[1][2][3]

Table 1: Relative Liver Weight (% of Body Weight) in Rats and Mice
CompoundDose (ppm)Rat (Relative Liver Weight %)Mouse (Relative Liver Weight %)
Control 03.5 ± 0.24.5 ± 0.2
DINP-1 Low (1000/500)3.6 ± 0.24.4 ± 0.2
High (12000/6000)5.2 ± 0.36.5 ± 0.4
DINP-A Low (1000/500)3.7 ± 0.14.6 ± 0.2
High (12000/6000)5.4 ± 0.36.7 ± 0.3
DIDP Low (1000/500)3.6 ± 0.24.5 ± 0.1
High (12000/6000)4.9 ± 0.26.2 ± 0.3
DIHP Low (1000/500)3.6 ± 0.14.6 ± 0.1
High (12000/6000)4.8 ± 0.25.0 ± 0.2
D711P Low (1000/500)3.7 ± 0.24.7 ± 0.2
High (12000/6000)5.0 ± 0.36.0 ± 0.3
DNOP Low (1000/500)3.6 ± 0.14.5 ± 0.2
High (12000/10000)3.8 ± 0.24.7 ± 0.2

*Data are presented as mean ± SD. p < 0.05 compared to control. Rat low/high doses were 1000/12000 ppm; Mouse low/high doses were 500/6000 ppm (except DNOP high dose was 10000 ppm).[1][3]

Table 2: Peroxisomal β-Oxidation (PBOX) Activity in Rat and Mouse Liver
CompoundDose (ppm)Rat (PBOX Activity, nmol/min/mg protein)Mouse (PBOX Activity, nmol/min/mg protein)
Control 01.5 ± 0.34.0 ± 0.5
DINP-1 High (12000/6000)8.5 ± 1.222.1 ± 3.5
DINP-A High (12000/6000)9.2 ± 1.525.3 ± 4.1
DIDP High (12000/6000)7.8 ± 1.118.9 ± 2.9
DIHP High (12000/6000)7.1 ± 1.010.2 ± 1.8
D711P High (12000/6000)8.1 ± 1.315.6 ± 2.5
DNOP High (12000/10000)2.1 ± 0.45.2 ± 0.8

*Data for high dose groups are presented as mean ± SD. p < 0.05 compared to control.[1][3]

Table 3: Gap Junctional Intercellular Communication (GJIC) in Rat and Mouse Liver
CompoundDose (ppm)Rat (% of Control)Mouse (% of Control)
DINP-1 High (12000/6000)35 ± 842 ± 10
DINP-A High (12000/6000)31 ± 738 ± 9
DIDP High (12000/6000)45 ± 1155 ± 13
DIHP High (12000/6000)85 ± 1591 ± 12
D711P High (12000/6000)41 ± 948 ± 11
DNOP High (12000/10000)92 ± 1895 ± 15

*Data for high dose groups are presented as mean ± SD. p < 0.05 compared to control.[1][3]

Table 4: Replicative DNA Synthesis in Rat and Mouse Liver
CompoundDose (ppm)Rat (Labeling Index, %)Mouse (Labeling Index, %)
Control 00.5 ± 0.11.2 ± 0.3
DINP-1 High (12000/6000)2.8 ± 0.65.9 ± 1.2
DINP-A High (12000/6000)3.1 ± 0.76.5 ± 1.4
DIDP High (12000/6000)2.2 ± 0.54.8 ± 1.0
DIHP High (12000/6000)1.8 ± 0.42.5 ± 0.5
D711P High (12000/6000)2.5 ± 0.65.2 ± 1.1
DNOP High (12000/10000)0.7 ± 0.21.5 ± 0.4

*Data for high dose groups are presented as mean ± SD. p < 0.05 compared to control.[1][3]

Key Signaling Pathway: PPARα Activation

The primary mechanism by which DINP and other C7-C11 dialkyl phthalates exert their hepatic effects is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4] Phthalate diesters are metabolized to their active monoester forms, which then act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in peroxisomal and mitochondrial fatty acid oxidation, resulting in the observed hepatic effects.

PPARa_Signaling_Pathway Phthalate Phthalate Diester (e.g., DINP) Monoester Active Monoester Metabolite Phthalate->Monoester Metabolism PPARa PPARα Monoester->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates HepaticEffects Hepatic Effects: - Peroxisome Proliferation - Hepatomegaly - Altered Lipid Metabolism TargetGenes->HepaticEffects Leads to

Caption: PPARα signaling pathway activated by phthalates.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the hepatic effects of phthalates in vivo.

Experimental_Workflow AnimalModel Animal Model (e.g., F344 Rats, B6C3F1 Mice) Dosing Dietary Administration of Phthalates (Control, Low Dose, High Dose) AnimalModel->Dosing Duration Exposure Duration (e.g., 4 weeks) Dosing->Duration Necropsy Necropsy & Tissue Collection Duration->Necropsy LiverWeight Liver Weight Measurement Necropsy->LiverWeight Histopathology Histopathological Examination Necropsy->Histopathology BiochemicalAssays Biochemical Assays Necropsy->BiochemicalAssays DataAnalysis Data Analysis & Comparison LiverWeight->DataAnalysis Histopathology->DataAnalysis PBOX Peroxisomal β-Oxidation (PBOX) Assay BiochemicalAssays->PBOX GJIC Gap Junctional Intercellular Communication (GJIC) Assay BiochemicalAssays->GJIC DNASynthesis Replicative DNA Synthesis Assay BiochemicalAssays->DNASynthesis PBOX->DataAnalysis GJIC->DataAnalysis DNASynthesis->DataAnalysis

Caption: General workflow for in vivo hepatotoxicity studies.

Detailed Methodologies

1. Animal Husbandry and Dosing: Male F344 rats and B6C3F1 mice are typically used.[1][3] Animals are housed in a controlled environment and provided with a standard diet. The phthalates are incorporated into the diet at specified concentrations (e.g., low dose: 500-1000 ppm; high dose: 6000-12000 ppm) and administered for a period of 2 to 4 weeks.[1][3]

2. Peroxisomal β-Oxidation (PBOX) Assay: This assay measures the activity of enzymes involved in the beta-oxidation of fatty acids within peroxisomes.

  • Principle: The assay quantifies the rate of cyanide-insensitive palmitoyl-CoA oxidation by monitoring the reduction of NAD+ to NADH.

  • Procedure:

    • Liver homogenates are prepared in a sucrose (B13894) buffer.

    • The homogenate is incubated with a reaction mixture containing palmitoyl-CoA, NAD+, and potassium cyanide (to inhibit mitochondrial β-oxidation).

    • The rate of NADH production is measured spectrophotometrically at 340 nm.

    • Enzyme activity is expressed as nanomoles of NAD+ reduced per minute per milligram of protein.

3. Gap Junctional Intercellular Communication (GJIC) Assay (Scrape-Loading/Dye Transfer): This method assesses the functionality of gap junctions, which are crucial for intercellular communication.

  • Principle: A fluorescent dye (e.g., Lucifer Yellow) that can pass through gap junctions is introduced into a layer of cultured hepatocytes. The extent of dye transfer to adjacent cells is a measure of GJIC.

  • Procedure:

    • Primary hepatocytes are isolated and cultured to form a confluent monolayer.

    • A scrape is made across the cell monolayer in the presence of Lucifer Yellow dye.

    • The dye enters the damaged cells along the scrape and is transferred to adjacent, intact cells via gap junctions.

    • After a short incubation period, the cells are fixed, and the spread of the dye is visualized and quantified using fluorescence microscopy.

    • The extent of GJIC is determined by measuring the area of fluorescent cells perpendicular to the scrape line.

4. Replicative DNA Synthesis Assay: This assay measures the rate of cell proliferation by quantifying the incorporation of a labeled nucleoside into newly synthesized DNA.

  • Principle: A thymidine (B127349) analog, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is administered to the animals. BrdU is incorporated into the DNA of cells undergoing replication (S-phase).

  • Procedure:

    • Animals are administered BrdU via intraperitoneal injection or osmotic mini-pumps prior to sacrifice.

    • Livers are collected, fixed, and embedded in paraffin.

    • Tissue sections are stained with an antibody specific for BrdU.

    • The labeling index is determined by counting the number of BrdU-positive hepatocyte nuclei relative to the total number of nuclei in a defined area of the liver lobule.

Conclusion

The experimental data demonstrate that DINP and other C7-C11 dialkyl phthalates, with the exception of the linear DNOP, are capable of inducing significant hepatic effects in rodents at high doses.[1][3] These effects, including increased liver weight, peroxisome proliferation, inhibition of gap junctional communication, and increased DNA synthesis, are consistent with the activation of the PPARα signaling pathway. The potency of these phthalates varies, with branched-chain isomers like DINP and DIDP generally showing greater activity than linear-chain phthalates. These findings are critical for risk assessment and provide a basis for further mechanistic studies into the hepatotoxicity of this class of compounds.

References

A Comparative Safety and Performance Evaluation of Dinonyl Phthalate Alternatives in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Non-Phthalate Plasticizers with Supporting Experimental Data

The increasing regulatory scrutiny and health concerns associated with certain ortho-phthalates, such as dinonyl phthalate (B1215562) (DNP), have driven the polymer industry to adopt safer alternatives. This guide provides a comprehensive comparison of the safety and performance of common DNP alternatives, including Di-isononyl Phthalate (DINP), Diisodecyl Phthalate (DIDP), Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), Acetyl Tributyl Citrate (ATBC), Trioctyl Trimellitate (TOTM), and Di(2-ethylhexyl) adipate (B1204190) (DEHA). The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications.

Comparative Safety Data

The safety of plasticizers is a primary concern, particularly for applications in medical devices, food packaging, and consumer products. The following table summarizes key toxicological endpoints for DNP and its alternatives.

PlasticizerCytotoxicity (IC50)Endocrine Activity (EC50)Specific Migration Limit (SML)
Dinonyl Phthalate (DNP) Varies significantly with isomer composition and cell line.Weak androgen receptor antagonist activity has been reported.9 mg/kg of food simulant.
Dioctyl Terephthalate (DOTP) Generally considered non-cytotoxic in standard assays.Not associated with endocrine disruption.60 mg/kg of food simulant (generic SML).
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Generally considered non-cytotoxic.[1]No significant estrogenic or androgenic activity reported.[2]No specific SML; often subject to overall migration limits.
Acetyl Tributyl Citrate (ATBC) Generally considered non-cytotoxic.Not typically associated with endocrine disruption.No specific SML; often subject to overall migration limits.
Trioctyl Trimellitate (TOTM) Generally considered non-cytotoxic.No significant endocrine activity reported.[2]No specific SML; often subject to overall migration limits.
Di(2-ethylhexyl) adipate (DEHA) Data not readily available for direct comparison.Some studies suggest potential for weak endocrine activity.18 mg/kg of food simulant.

Comparative Performance Data in PVC

The performance of a plasticizer is critical to achieving the desired physical properties in the final polymer product. The following table compares key performance metrics of DNP alternatives in Polyvinyl Chloride (PVC).

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Migration Rate
This compound (DNP) ~15-20~300-350~75-85Moderate
Dioctyl Terephthalate (DOTP) ~18-23~320-380~78-88Low[3]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) ~16-21~310-360~77-87Low
Acetyl Tributyl Citrate (ATBC) ~17-22~280-330~80-90High
Trioctyl Trimellitate (TOTM) ~20-25~250-300~85-95Very Low[2]
Di(2-ethylhexyl) adipate (DEHA) ~14-19~350-400~70-80High

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test assesses the potential of a material to cause cell death.

  • Preparation of Extracts: The plasticizer is extracted from the polymer material using a cell culture medium (e.g., MEM) with or without serum at 37°C for 24-72 hours. The extraction ratio is typically 0.1-0.2 g of material per mL of medium.[4][5]

  • Cell Culture: A continuous cell line, such as L929 mouse fibroblasts, is cultured to a sub-confluent monolayer.[6]

  • Exposure: The cell monolayer is exposed to different concentrations of the plasticizer extract for 24-48 hours.

  • Assessment of Cytotoxicity: Cell viability is determined using a quantitative assay, such as the MTT or XTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[4] The IC50 value, the concentration of the extract that reduces cell viability by 50%, is then calculated.

Androgen Receptor (AR) Transactivation Assay (OECD 458)

This in vitro assay is used to identify substances that can act as agonists or antagonists of the androgen receptor.

  • Cell Line: A stably transfected cell line expressing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of androgen-responsive elements is used.[7][8][9]

  • Exposure: The cells are exposed to a range of concentrations of the test substance in the presence (for antagonist testing) or absence (for agonist testing) of a reference androgen (e.g., testosterone).

  • Measurement of Reporter Gene Activity: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The results are expressed as a concentration-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.

Migration Testing (EN 1186)

This test determines the amount of a substance that can migrate from a plastic material into food simulants.

  • Food Simulants: A range of food simulants are used to represent different types of food (e.g., 10% ethanol (B145695) for aqueous foods, 3% acetic acid for acidic foods, and olive oil for fatty foods).[10][11]

  • Test Conditions: The plastic material is brought into contact with the food simulant under conditions of time and temperature that are representative of the intended use of the material.[10]

  • Migration Measurement: The amount of the plasticizer that has migrated into the food simulant is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Specific Migration: The specific migration is calculated in mg of substance per kg of food simulant (mg/kg).[12]

Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Certain phthalates and their metabolites are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[13][14][15][16] Activation of PPARα in the liver is a key mechanism associated with the hepatotoxic effects of some phthalates in rodents.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate_Alternative Phthalate / Alternative PPAR PPAR Phthalate_Alternative->PPAR Binding & Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Biological Effects (e.g., Altered Lipid Metabolism) Target_Genes->Biological_Effects Leads to

Caption: PPAR signaling pathway activated by some phthalates.

Conclusion

The selection of a suitable alternative to this compound requires a careful evaluation of both safety and performance data in the context of the intended application. Non-phthalate plasticizers such as DOTP and DINCH generally exhibit more favorable toxicological profiles compared to some traditional phthalates.[3][17] DOTP, in particular, stands out for its low migration potential and lack of endocrine-disrupting activity.[2][3] Citrates like ATBC are also considered safe but may have limitations in terms of performance due to higher migration rates. Trimellitates such as TOTM offer excellent performance, especially in high-temperature applications, with very low migration.[2][18] Adipates like DEHA can provide good low-temperature flexibility but may have higher migration and some concerns regarding endocrine activity.

It is imperative for researchers and developers to consult the latest regulatory guidelines and conduct specific testing relevant to their unique product and its end-use to ensure both safety and efficacy. This guide serves as a starting point for a more detailed and application-specific evaluation of this compound alternatives.

References

A Comparative Guide to Method Validation for Dinonyl Phthalate in Human Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dinonyl phthalate (B1215562) (DNP) in human serum is crucial for assessing exposure and understanding its potential health implications. This guide provides an objective comparison of common analytical methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Executive Summary

The determination of dinonyl phthalate (DNP) and its metabolites in human serum presents analytical challenges due to the compound's lipophilic nature, the complexity of the biological matrix, and the potential for background contamination. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of methodology is intrinsically linked to the sample preparation technique, with Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) being the most common approaches.

LC-MS/MS coupled with SPE generally offers the highest sensitivity and specificity, making it the preferred method for detecting the low concentrations of DNP metabolites typically found in human serum.[1][2] GC-MS provides robust and reliable quantification, particularly for the parent DNP compound, but may require derivatization for some metabolites to improve volatility.[3][4] Sample extraction is a critical step, with SPE providing the cleanest extracts and highest recoveries, while LLE offers a cost-effective alternative and protein precipitation serves as a rapid preliminary clean-up step.[1][5]

Data Presentation: Comparison of Method Performance

The following table summarizes the key performance characteristics of different analytical methods for the determination of phthalates, including DNP, in human serum. Please note that specific values can vary based on the exact instrumentation, reagents, and laboratory conditions.

ParameterSolid-Phase Extraction (SPE) with LC-MS/MSLiquid-Liquid Extraction (LLE) with GC-MSProtein Precipitation (PP) with LC-MS/MS
Limit of Detection (LOD) 0.01 - 0.5 ng/mL[6]0.5 - 5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.07 - 3.1 ng/mL[6]1.5 - 15 ng/mL3 - 30 ng/mL
Recovery 80 - 99%[1]70 - 90%60 - 85%
Precision (RSD) < 15%[6]< 20%< 25%
Selectivity HighModerate to HighModerate
Throughput Moderate to High (automatable)Low to ModerateHigh
Cost per Sample HighLow to ModerateLow
Contamination Risk Low to ModerateModerateModerate to High

Mandatory Visualization

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Human Serum Sample SPE Solid-Phase Extraction (SPE) Serum->SPE LLE Liquid-Liquid Extraction (LLE) Serum->LLE PP Protein Precipitation (PP) Serum->PP LCMSMS LC-MS/MS Analysis SPE->LCMSMS GCMS GC-MS Analysis LLE->GCMS PP->LCMSMS Quant Quantification of this compound GCMS->Quant LCMSMS->Quant

Experimental workflow for this compound analysis in human serum.

Experimental Protocols

Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

This method is highly effective for the selective extraction and sensitive quantification of DNP and its metabolites.

Methodology:

  • Sample Pre-treatment: To 1 mL of human serum, add 10 µL of an internal standard solution (e.g., ¹³C₄-labeled DNP monoester). To deconjugate glucuronidated metabolites, add 50 µL of β-glucuronidase solution and incubate at 37°C for 90 minutes.[1]

  • Protein Precipitation (Optional but Recommended): Add 2 mL of acetonitrile (B52724), vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the DNP and its metabolites with 3 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DNP and its metabolites.

Liquid-Liquid Extraction (LLE) Coupled with GC-MS

LLE is a classic and cost-effective method suitable for the extraction of the parent DNP compound.

Methodology:

  • Sample Pre-treatment: To 1 mL of human serum in a glass tube with a PTFE-lined cap, add 10 µL of an internal standard solution (e.g., ¹³C₄-DNP).

  • Extraction: Add 5 mL of a hexane:diethyl ether (1:1, v/v) mixture. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) on the remaining aqueous layer and combine the organic extracts.

  • Solvent Evaporation: Evaporate the combined organic extracts to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Splitless injection.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 100°C, ramp to 300°C.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for DNP (e.g., m/z 149, 293).[3]

Protein Precipitation (PP) Coupled with LC-MS/MS

This is a rapid method for sample clean-up, suitable for high-throughput screening, but may suffer from higher matrix effects.

Methodology:

  • Sample Pre-treatment: To 500 µL of human serum, add 10 µL of an internal standard solution.

  • Precipitation: Add 1.5 mL of ice-cold acetonitrile to the serum sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Follow the same LC-MS/MS conditions as described in the SPE protocol.

Mandatory Visualization

cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_pp Protein Precipitation (PP) cluster_analysis Analytical Technique SPE_Node High Selectivity & Recovery LCMSMS_Node LC-MS/MS (High Sensitivity) SPE_Node->LCMSMS_Node LLE_Node Cost-Effective, Good for Parent Compound GCMS_Node GC-MS (Robust for Parent Compound) LLE_Node->GCMS_Node PP_Node High Throughput, Simple PP_Node->LCMSMS_Node

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Dinonyl Phthalate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, direct guidance on the proper disposal procedures for dinonyl phthalate (B1215562) (DINP), ensuring the safety of researchers and compliance with environmental regulations. Adherence to these protocols is critical for minimizing health risks and environmental impact. The U.S. Environmental Protection Agency (EPA) has identified DINP as a chemical that poses an unreasonable risk to human health, citing developmental, liver, and kidney toxicity.[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling DINP waste, it is imperative to consult the Safety Data Sheet (SDS) and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1]

PPE CategorySpecificationStandards
Eye Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU) compliant.[1]
Hand Protection Chemical-resistant gloves.Inspect prior to use.[1]
Body Protection Impervious lab coat or protective clothing.To prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. A suitable respirator is required if vapors or mists are generated.[1]

Step-by-Step Disposal Workflow

The recommended and standard procedure for the disposal of dinonyl phthalate is through a licensed hazardous waste management company.[1] Under no circumstances should DINP be disposed of through standard laboratory or municipal waste streams.[1]

Waste Collection and Storage
  • Collect Waste: Accumulate waste DINP, including any contaminated materials such as absorbent pads, in a suitable, closed, and clearly labeled container.[1]

  • Proper Storage: Store the waste container in a cool, dry, and well-ventilated area. It must be kept away from incompatible materials like strong oxidizing agents, acids, and bases.[1]

  • Secure Sealing: Ensure the container is tightly sealed to prevent any leaks or spills.[1]

Professional Disposal
  • Engage a Licensed Service: Contact a licensed professional waste disposal company to manage the transportation and final disposal of the DINP waste.[1]

  • Preferred Method - Incineration: The preferred method for DINP disposal is incineration.[1] The waste is typically mixed with a combustible solvent and burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful byproducts.[1]

  • Contaminated Materials: Dispose of all contaminated packaging, absorbent materials, and used PPE as you would the unused product, following the same hazardous waste protocol.[1] Empty containers may retain product residue and must be treated as hazardous waste.[1]

Accidental Spill Management

Immediate action is required in the event of a spill to contain the material and prevent environmental contamination.

  • Ensure Safety: Evacuate all non-essential personnel and ensure the area is well-ventilated. All responders must wear the appropriate PPE.[1]

  • Prevent Spread: Do not allow the spilled material to enter drains, sewers, waterways, or soil.[1] If necessary, cover drains.

  • Contain and Absorb: Use an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[1]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the affected area. Surfaces can be decontaminated by scrubbing with alcohol.[1]

Regulatory Overview

Effective January 1, 2024, facilities subject to the Toxics Release Inventory (TRI) reporting requirements must track their activities involving DINP.[2] This rule applies to facilities that manufacture or process more than 25,000 pounds of DINP-category chemicals per year, or otherwise use more than 10,000 pounds per year.[2]

Disposal Workflow Diagram

Dinonyl_Phthalate_Disposal_Workflow cluster_preparation Waste Preparation & Storage cluster_disposal Professional Disposal cluster_spill Spill Management start Start: DINP Waste Generated collect Collect waste in a labeled, closed container start->collect store Store in a cool, dry, well-ventilated area away from incompatible materials collect->store seal Ensure container is tightly sealed store->seal contact Contact licensed hazardous waste disposal company seal->contact incinerate Preferred Method: Incineration with afterburner and scrubber contact->incinerate end_disposal End: Proper Disposal incinerate->end_disposal spill Accidental Spill Occurs safety Ensure Safety: Evacuate & wear PPE spill->safety prevent Prevent Spread: Cover drains, contain spill safety->prevent absorb Absorb with inert material prevent->absorb collect_spill Collect absorbed material into hazardous waste container absorb->collect_spill collect_spill->contact

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dinonyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Dinonyl phthalate (B1215562) (DINP). Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate potential health risks. The U.S. Environmental Protection Agency (EPA) has identified DINP as a chemical that presents an unreasonable risk to human health, citing developmental toxicity, liver and kidney toxicity, and potential reproductive harm.[1] Furthermore, DINP is listed on California's Proposition 65 list because it is known to cause cancer.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to DINP. The following equipment is essential when handling this chemical:

  • Eye and Face Protection: To prevent splashes and contact with aerosols, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][4] In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[1][4][5] After handling, wash and dry hands thoroughly.[4]

  • Body Protection: An impervious lab coat or other protective clothing is necessary to prevent skin contact.[1][4] For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area.[1][4] If vapors or mists are generated, or in the event of a large spill in a poorly ventilated area, a suitable NIOSH-approved respirator with an organic vapor cartridge must be used.[1][5]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of Dinonyl phthalate.

ParameterValueSource
Workplace Exposure Standard (New Zealand) TWA: 5 mg/m³[6]
Acute Oral Toxicity (Rat) LD50: >10,000 mg/kg bw[6]
Acute Dermal Toxicity (Rabbit) LD50: >3,160 mg/kg bw[6]
Acute Inhalation Toxicity (Rat) LC50: >4.4 mg/L air (4 h)[6]
Flash Point Ca. 200 °C[6]
Auto Ignition Temperature Ca. 400 °C[6]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][5] Ensure all necessary PPE is readily available and in good condition.

  • Ventilation: All handling of DINP, including weighing and transferring, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Avoiding Contact: Avoid all direct contact with the skin and eyes.[4] Do not breathe vapors or mists.[4]

  • Hygiene: Do not eat, drink, or smoke in areas where DINP is handled or stored.[7] Wash hands thoroughly before breaks and at the end of the workday.[8]

Spill Management:

  • Immediate Action: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains, sewers, or waterways.[1][4] Use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[1][4]

Disposal Plan:

The recommended method for the disposal of this compound is through a licensed hazardous waste management company.[1]

  • Waste Collection: Collect waste DINP and any contaminated materials (including PPE) in a suitable, closed, and properly labeled container.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Professional Disposal: Contact a licensed professional waste disposal service for transport and final disposal.[1] Do not attempt to dispose of DINP through standard laboratory or municipal waste streams.[1]

  • Preferred Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the standard and recommended procedure for DINP disposal.[1]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[1] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[4]

Workflow for Safe Handling of this compound

Dinonyl_Phthalate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 handling1 Work in Fume Hood prep2->handling1 handling2 Weigh & Transfer handling1->handling2 spill Spill? handling2->spill post1 Store DINP Securely post2 Decontaminate Work Area post1->post2 post3 Remove & Dispose PPE post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Contact Licensed Waste Disposal disp2->disp3 disp4 Incineration disp3->disp4 end End disp4->end start Start start->prep1 spill->post1 No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->post2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dinonyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dinonyl phthalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.